molecular formula C13H22O4 B15557843 4-Octyl Itaconate-13C5

4-Octyl Itaconate-13C5

Cat. No.: B15557843
M. Wt: 247.27 g/mol
InChI Key: ZKGMQEOJTZHNIZ-RANYDMHESA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Octyl Itaconate-13C5 is a useful research compound. Its molecular formula is C13H22O4 and its molecular weight is 247.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H22O4

Molecular Weight

247.27 g/mol

IUPAC Name

octyl 4-hydroxy-3-oxo(1,2,3,4,5-13C5)pent-4-enoate

InChI

InChI=1S/C13H22O4/c1-3-4-5-6-7-8-9-17-13(16)10-12(15)11(2)14/h14H,2-10H2,1H3/i2+1,10+1,11+1,12+1,13+1

InChI Key

ZKGMQEOJTZHNIZ-RANYDMHESA-N

Origin of Product

United States

Foundational & Exploratory

4-Octyl Itaconate-13C5: A Technical Guide to its Function and Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Octyl Itaconate-13C5 is a stable isotope-labeled form of 4-Octyl Itaconate (4-OI), a synthetic, cell-permeable derivative of the endogenous metabolite itaconate. Itaconate is produced in mammalian immune cells, particularly macrophages, during inflammation and serves as a key regulator of cellular metabolism and immune responses. The incorporation of five Carbon-13 (¹³C) atoms into the 4-Octyl Itaconate structure renders it a powerful tool for metabolic flux analysis, tracer studies, and quantitative mass spectrometry-based applications, allowing researchers to precisely track its uptake, distribution, and metabolism within biological systems.[1][2][3] This guide will delve into the core functions of 4-Octyl Itaconate, its mechanisms of action, and the experimental methodologies employed in its study, with a special focus on its applications in immunology and drug development.

Core Function: Immunomodulation and Metabolic Reprogramming

The primary function of 4-Octyl Itaconate revolves around its potent anti-inflammatory and antioxidant properties, which are achieved through the modulation of key signaling pathways and metabolic processes.[4][5][6] Unlike its parent molecule, itaconate, the octyl ester modification in 4-OI enhances its cell permeability, making it a valuable tool for in vitro and in vivo studies.[2]

Mechanisms of Action

4-Octyl Itaconate exerts its effects through several distinct mechanisms:

  • Activation of the Nrf2 Signaling Pathway: 4-OI is a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a master regulator of the cellular antioxidant response.[7][8][9] It achieves this by alkylating specific cysteine residues on Keap1, the negative regulator of Nrf2.[10] This modification leads to the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus and induce the expression of a wide array of antioxidant and cytoprotective genes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[9][11]

  • Inhibition of Aerobic Glycolysis via GAPDH Alkylation: In activated immune cells, a metabolic shift towards aerobic glycolysis (the Warburg effect) is crucial for their pro-inflammatory functions. 4-OI has been shown to directly inhibit this process by alkylating a critical cysteine residue (Cys22) on the glycolytic enzyme Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH).[4][6][12] This inhibition of GAPDH activity leads to a reduction in glycolytic flux, thereby dampening the inflammatory response of macrophages.[4][6]

  • Modulation of the STING Pathway: The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune response to cyclic dinucleotides, which can be produced by pathogens or by the host cell in response to cytosolic DNA. 4-OI has been demonstrated to inhibit STING activation by directly alkylating cysteine residues on STING itself, thereby preventing its phosphorylation and subsequent signaling.[13][14] Another study suggests that 4-OI can also block STING palmitoylation, which is essential for its activation.[15]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the effects of 4-Octyl Itaconate.

Cell TypeTreatmentConcentration(s)EffectReference
Bone Marrow-Derived Macrophages (BMDMs)4-OI pre-treatment for 1h, then LPS (100 ng/mL) for 4h62.5, 125, 250 µMDose-dependent decrease in mRNA levels of chemokines CCL3, CCL5, and CCL22.[16]
Bone Marrow-Derived Dendritic Cells (BMDCs)4-OI pre-treatment for 2h, then LPS (100 ng/mL) for 24h250 µMDecreased expression of co-stimulatory molecules CD40, CD80, and CD86.[17]
Bone Marrow-Derived Dendritic Cells (BMDCs)4-OI pre-treatment for 2h, then LPS (100 ng/mL) for 3h250 µMDecreased mRNA expression of IL-12a, TNF-α, IL-6, and IL-1β.[17]
SSc Dermal Fibroblasts4-OI treatment for 48h100 µM~60% reduction in collagen levels in cell culture medium.[18]
LO2 and BRL-3A cells4-OI treatment12.5-100 µMNo significant effect on cell viability.[19]
BRL-3A cells4-OI pre-treatment for 4h, then 0.75 mM FFA for 24h25, 50, 100 µMDose-dependent reduction in triglyceride content.[19]
Bone Marrow-Derived Dendritic Cells (BMDCs)4-OI pulse for 1h, then R837 and ATP stimulationIC50 determinationIC50 for IL-1β secretion inhibition was determined.[20]
In Vivo ModelTreatment RegimenDosage(s)EffectReference
Mouse model of sepsis4-OI administrationNot specifiedReduced release of pro-inflammatory cytokines and increased release of anti-inflammatory cytokines.[21]
Mouse model of allergic lung inflammationIntravitreal injection of 4-OI at 6h post-infection10 µ g/eye Reduced inflammation and bacterial burden.[11]
Experimental Autoimmune Encephalomyelitis (EAE) mouse modelNot specifiedNot specifiedAlleviated clinical symptoms, inflammatory infiltration, and demyelination.[22]

Experimental Protocols

Nrf2 Activation Assay

Cell Culture and Treatment: Bone marrow-derived dendritic cells (BMDCs) are cultured and pre-treated with 4-OI (e.g., 250 µM) or DMSO as a control for 2 hours. Subsequently, the cells are stimulated with lipopolysaccharide (LPS) at a concentration of 100 ng/mL.[17]

Western Blotting for Nrf2: After treatment, cells are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with a primary antibody against Nrf2, followed by a horseradish peroxidase-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence detection system.[17]

GAPDH Activity Assay

Cell Treatment and Lysate Preparation: RAW264.7 macrophages are treated with 4-OI. Cell lysates are then prepared for the enzyme activity assay.

Enzyme Activity Measurement: The activity of GAPDH is measured spectrophotometrically by monitoring the reduction of NAD+ to NADH at 340 nm in the presence of a substrate. The reaction mixture typically contains the cell lysate, triethanolamine (B1662121) buffer, arsenate, NAD+, and glyceraldehyde-3-phosphate.

STING Pathway Inhibition Assay

Cell Culture and Stimulation: Bone marrow-derived macrophages (BMDMs) are stimulated with a STING agonist, such as DMXAA.

Immunoblotting for Phospho-STING: Following stimulation, cell lysates are collected and subjected to Western blotting. The activation of STING is assessed by probing for the phosphorylated form of STING using a specific antibody. Total STING levels are also measured as a loading control.[13]

Signaling Pathway and Experimental Workflow Diagrams

Nrf2_Activation_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus OI 4-Octyl Itaconate Keap1_Nrf2 Keap1-Nrf2 Complex OI->Keap1_Nrf2 Alkylates Cysteine Residues on Keap1 Keap1 Keap1 Keap1_Nrf2->Keap1 Dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Dissociation Proteasome Proteasomal Degradation Keap1_Nrf2->Proteasome Constitutive Degradation Ub Ubiquitin Keap1->Ub Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Ub->Proteasome ARE Antioxidant Response Element (ARE) Nrf2_n->ARE Binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Induces Transcription

Caption: 4-OI activates the Nrf2 pathway.

GAPDH_Inhibition Glycolysis Aerobic Glycolysis G3P Glyceraldehyde-3-Phosphate Glycolysis->G3P GAPDH GAPDH G3P->GAPDH DPG 1,3-Bisphosphoglycerate GAPDH->DPG Inflammation Pro-inflammatory Response DPG->Inflammation Supports OI 4-Octyl Itaconate OI->GAPDH Alkylates Cys22

Caption: 4-OI inhibits glycolysis via GAPDH.

STING_Inhibition_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cGAS cGAS cGAMP cGAMP cGAS->cGAMP Synthesizes dsDNA Cytosolic dsDNA dsDNA->cGAS STING_ER STING (ER) cGAMP->STING_ER Binds to STING_Golgi STING (Golgi) STING_ER->STING_Golgi Translocates to TBK1 TBK1 STING_Golgi->TBK1 Recruits pSTING Phospho-STING TBK1->pSTING Phosphorylates IRF3 IRF3 pSTING->IRF3 Recruits & Phosphorylates pIRF3 Phospho-IRF3 IRF3->pIRF3 pIRF3_n Phospho-IRF3 pIRF3->pIRF3_n Dimerizes & Translocates OI 4-Octyl Itaconate OI->STING_ER Alkylates Cysteine Residues IFN_Genes Type I Interferon Genes pIRF3_n->IFN_Genes Induces Transcription

References

An In-depth Technical Guide to the Mechanism of Action of 4-Octyl Itaconate in Macrophages

Author: BenchChem Technical Support Team. Date: December 2025

Note: The mechanism of action of 4-Octyl Itaconate-13C5 is identical to that of its unlabeled counterpart, 4-Octyl Itaconate (4-OI). The "13C5" designation refers to the incorporation of five Carbon-13 isotopes, a technique used for metabolic tracing in research that does not affect its biological function. This guide will, therefore, focus on the well-documented effects of 4-OI in macrophages, with specific sections detailing the application of its isotopically labeled forms in experimental protocols.

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Krebs cycle metabolite itaconate is a key immunomodulatory molecule produced in high amounts by activated myeloid cells, particularly macrophages, upon inflammatory stimuli like lipopolysaccharide (LPS).[1][2] It links cellular metabolism with inflammatory responses. However, itaconate's utility in in vitro experiments is limited by its poor cell permeability. 4-Octyl Itaconate (4-OI) is a cell-permeable ester derivative of itaconate that effectively mimics the intracellular functions of endogenous itaconate, making it a critical tool for studying its mechanism of action.[3][4] This guide elucidates the core mechanisms by which 4-OI modulates macrophage function, presents quantitative data from key studies, details relevant experimental protocols, and provides visual diagrams of the critical signaling pathways.

Core Mechanisms of Action

4-OI exerts its profound anti-inflammatory and immunomodulatory effects through several distinct but interconnected mechanisms, primarily revolving around its nature as an electrophile that modifies target proteins via cysteine alkylation.

Activation of the Nrf2 Antioxidant Pathway

The most well-documented mechanism of 4-OI is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a master regulator of the antioxidant response.[1][3][5]

  • KEAP1 Alkylation: Under basal conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (KEAP1), which targets it for ubiquitination and proteasomal degradation.[1][6] 4-OI, acting as an electrophile, directly alkylates specific cysteine residues on KEAP1 (including Cys151, Cys257, and Cys288).[3][7][8][9]

  • Nrf2 Stabilization and Nuclear Translocation: This alkylation induces a conformational change in KEAP1, preventing it from binding to Nrf2.[1] The stabilized Nrf2 then translocates to the nucleus.

  • Antioxidant Gene Expression: In the nucleus, Nrf2 binds to Antioxidant Response Elements (AREs) in the promoter regions of its target genes, driving the expression of a suite of antioxidant and cytoprotective proteins, such as Heme Oxygenase-1 (HO-1), NAD(P)H Quinone Dehydrogenase 1 (NQO1), and Glutamate-Cysteine Ligase (GCLC).[6][10] This response is central to 4-OI's ability to suppress oxidative stress and inflammation.[1][11]

Nrf2_Activation_by_4OI cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2_Keap1 Nrf2-KEAP1 Complex Nrf2_free Nrf2 Nrf2_Keap1->Nrf2_free Dissociation Keap1_alk Alkylated KEAP1 Degradation Proteasomal Degradation Nrf2_Keap1->Degradation (Basal State) Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation OI 4-Octyl Itaconate (4-OI) OI->Nrf2_Keap1 Alkylates Cysteine Residues ARE ARE Nrf2_nuc->ARE Binds Genes Antioxidant Genes (HO-1, NQO1, etc.) ARE->Genes Transcription caption Fig 1. Activation of the Nrf2 pathway by 4-Octyl Itaconate.

Fig 1. Activation of the Nrf2 pathway by 4-Octyl Itaconate.
Metabolic Reprogramming

4-OI directly targets key metabolic enzymes, altering the metabolic landscape of activated macrophages.

  • Inhibition of Glycolysis: Pro-inflammatory (M1) macrophages upregulate aerobic glycolysis to fuel their functions. 4-OI has been shown to directly alkylate a cysteine residue (Cys22) on the glycolytic enzyme Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH).[1][12] This modification inhibits GAPDH activity, creating a bottleneck in the glycolytic pathway.[4][12] The resulting reduction in glycolysis is a key component of 4-OI's anti-inflammatory effect.[4][12]

  • Inhibition of Succinate Dehydrogenase (SDH): Endogenous itaconate is a known inhibitor of SDH (Mitochondrial Complex II).[2][13][14] By mimicking this function, 4-OI can lead to the accumulation of succinate, a metabolite that can have both pro- and anti-inflammatory roles depending on the context.[15]

Modulation of Other Inflammatory Signaling Pathways

Beyond Nrf2, 4-OI influences several other signaling pathways to temper the inflammatory response.

  • JAK-STAT Pathway Inhibition: In alternatively activated (M2) macrophages, which are stimulated by cytokines like IL-4 and IL-13, 4-OI inhibits the JAK1-STAT6 signaling pathway. It does so by directly alkylating multiple cysteine residues on JAK1, thereby inhibiting its kinase activity and suppressing M2 polarization.[16]

  • STING Pathway Inhibition: The STING (Stimulator of Interferon Genes) pathway is crucial for the type I interferon response to viral and bacterial infections. 4-OI can directly alkylate STING at several cysteine sites (Cys65, 71, 88, 147), which inhibits its phosphorylation and subsequent activation, thereby reducing the production of inflammatory factors in sepsis models.[1][17]

  • Inhibition of Prostaglandin Production: 4-OI has been shown to suppress the production of pro-inflammatory prostaglandins (B1171923) by robustly decreasing the expression of Cyclooxygenase-2 (COX2) at both the mRNA and protein levels. This effect has been observed to be independent of Nrf2 activation.[18][19]

  • Inhibition of NLRP3 Inflammasome: By reducing mitochondrial ROS and preventing mtDNA release into the cytosol, 4-OI can suppress the activation of the NLRP3 inflammasome, a key platform for the maturation of IL-1β and IL-18.[20] This effect is partly mediated by its ability to suppress the cGAS/STING pathway.[20]

Quantitative Data Summary

The following tables summarize quantitative data on the effects of 4-OI on macrophage gene expression and cytokine production from various studies.

Table 1: Effect of 4-OI on Nrf2-Target Gene Expression in Macrophages

Cell Type Treatment Gene Fold Change / Effect Reference
BMDMs (mouse) 250 µM 4-OI + LPS Nqo1 ~15-fold increase [21]
BMDMs (mouse) 250 µM 4-OI + LPS Gclc ~6-fold increase [21]
BMDMs (mouse) 250 µM 4-OI + LPS Gclm ~4-fold increase [21]
THP-1 (human) 4-OI HO-1, NQO1, GCLM Significant mRNA & protein increase [10]

| Dermal Fibroblasts | 100 µM 4-OI | HO-1, NQO1 | Significant increase |[22] |

Table 2: Inhibition of Pro-inflammatory Cytokine & Chemokine Production by 4-OI

Cell Type Stimulus Cytokine/Chemokine 4-OI Concentration % Inhibition / Effect Reference
BMDMs (mouse) LPS CCL3, CCL5, CCL22 62.5 - 250 µM Dose-dependent decrease in mRNA [21]
BMDMs (mouse) LPS IL-1β mRNA Not specified Inhibition
BMDMs (mouse) Pam3CSK4 Prostaglandins 25 - 200 µM Dose-dependent decrease [18]
BMDCs (mouse) LPS IL-12a, TNF-α, IL-6, IL-1β 250 µM Significant mRNA decrease [23]
PBMCs (human SLE) - TNF-α, IL-1β, IL-6 Not specified Inhibition [5]
Dermal Fibroblasts LPS IL-6, MCP-1 100 µM Significant decrease [22]

| Macrophages (ITP) | LPS | TNF-α, IL-6 | Not specified | Suppressed release |[4] |

Experimental Protocols

Protocol: In Vitro Macrophage Activation and 4-OI Treatment

This protocol describes a general workflow for treating bone marrow-derived macrophages (BMDMs) with 4-OI and an inflammatory stimulus.

  • Cell Culture: Culture BMDMs in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 20 ng/mL M-CSF. Plate cells at a density of 1 x 10^6 cells/mL in 6-well plates and allow them to adhere overnight.

  • 4-OI Pre-treatment: Prepare a stock solution of 4-OI (e.g., 100 mM in DMSO). Dilute the stock solution in culture media to the desired final concentration (e.g., 62.5, 125, or 250 µM).[21] Remove the old media from the cells and add the 4-OI-containing media. Incubate for 1-3 hours.[21][22]

  • Inflammatory Stimulation: Prepare a working solution of LPS (e.g., 100 ng/mL) in culture media.[21] Add the LPS solution directly to the wells containing 4-OI.

  • Incubation: Incubate the cells for the desired time period based on the downstream analysis (e.g., 4 hours for qPCR, 24 hours for ELISA).[21]

  • Harvesting:

    • For RNA analysis: Lyse the cells directly in the plate using a lysis buffer (e.g., TRIzol).

    • For protein analysis (Western Blot): Wash cells with cold PBS and lyse with RIPA buffer.

    • For cytokine analysis (ELISA): Collect the cell culture supernatant and centrifuge to remove debris.

Protocol: Stable Isotope Tracing using this compound

The 13C5 label on 4-OI allows for tracing the metabolic fate of the itaconate moiety within the cell using mass spectrometry.

Isotope_Tracing_Workflow start Culture Macrophages (e.g., BMDMs) treatment Treat cells with This compound start->treatment incubation Incubate for desired time (e.g., 4-24h) treatment->incubation quenching Rapidly Quench Metabolism (e.g., Cold Methanol) incubation->quenching extraction Extract Metabolites (e.g., Methanol/Water/Chloroform) quenching->extraction analysis Analyze by LC-MS/MS extraction->analysis data_proc Data Processing: Identify 13C-labeled peaks and determine enrichment analysis->data_proc caption Fig 2. Workflow for stable isotope tracing with 13C-labeled 4-OI.

Fig 2. Workflow for stable isotope tracing with 13C-labeled 4-OI.
  • Objective: To determine if 4-OI is metabolized into other intermediates or if it directly alkylates metabolites.

  • Cell Culture and Treatment: Culture macrophages as described in Protocol 4.1. Treat cells with a known concentration of this compound. Include parallel control groups with unlabeled 4-OI and vehicle.

  • Metabolite Extraction: After incubation, rapidly quench metabolic activity by aspirating media and adding ice-cold 80% methanol. Scrape the cells and collect the cell lysate. Perform a liquid-liquid extraction (e.g., using a methanol/chloroform/water system) to separate the polar metabolite fraction.

  • LC-MS/MS Analysis: Analyze the polar fraction using high-resolution liquid chromatography-mass spectrometry (LC-MS). The instrument will be set to detect the mass shift corresponding to the incorporation of five 13C atoms.

  • Data Analysis: Process the raw data to identify metabolites that contain the 13C label. The mass isotopologue distribution will reveal the extent to which the itaconate carbon backbone is incorporated into downstream metabolic pathways. This technique can confirm, for instance, that exogenous itaconate derivatives are not significantly metabolized into TCA cycle intermediates in macrophages.[2]

Conclusion

4-Octyl Itaconate is a powerful research tool that has been instrumental in deciphering the complex immunomodulatory roles of the endogenous metabolite itaconate in macrophages. Its mechanism of action is multifaceted, centered on its ability to alkylate cysteine residues on key proteins. This leads to the potent activation of the Nrf2 antioxidant pathway, the direct inhibition of glycolysis via GAPDH, and the modulation of multiple pro-inflammatory signaling cascades, including JAK-STAT and STING. The collective result is a profound anti-inflammatory phenotype, characterized by reduced pro-inflammatory cytokine production and metabolic reprogramming. The use of isotopically labeled 4-OI, such as this compound, further enhances its utility, allowing for precise metabolic flux analysis. These well-defined mechanisms underscore the therapeutic potential of targeting the itaconate pathway for a range of inflammatory and autoimmune diseases.

References

A Technical Guide to the Biological Synthesis of 4-Octyl Itaconate-¹³C₅

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological synthesis of 4-Octyl Itaconate-¹³C₅, a crucial isotopically labeled derivative of the immunomodulatory metabolite, itaconate. This document outlines the biosynthetic pathway, detailed experimental protocols for the production of ¹³C-labeled itaconic acid via fermentation and subsequent enzymatic esterification to 4-octyl itaconate, and quantitative data from relevant studies.

Introduction

Itaconic acid is a dicarboxylic acid produced by various fungi, most notably Aspergillus terreus. In mammalian immune cells, it is synthesized from the Krebs cycle intermediate cis-aconitate by the enzyme cis-aconitate decarboxylase (CAD), also known as immune-responsive gene 1 (IRG1). The cell-permeable derivative, 4-octyl itaconate, is widely used in research to study the anti-inflammatory and antioxidant effects of itaconate, which are mediated through the activation of the Nrf2 signaling pathway.[1][2] The ¹³C₅-labeled version of 4-octyl itaconate serves as a valuable tracer for metabolic flux analysis and as an internal standard for quantitative mass spectrometry-based studies.[3][4]

The biological synthesis of 4-Octyl Itaconate-¹³C₅ is a two-stage process:

  • Fermentative Production of Itaconic Acid-¹³C₅: This stage involves the cultivation of a microorganism, typically Aspergillus terreus, on a ¹³C-labeled carbon source, such as [U-¹³C]-glucose.

  • Enzymatic Esterification: The purified itaconic acid-¹³C₅ is then esterified with 1-octanol (B28484) to produce 4-octyl itaconate-¹³C₅ using a biocatalyst, such as an immobilized lipase (B570770).

Biological Synthesis Pathway of Itaconic Acid-¹³C₅

The biosynthesis of itaconic acid begins with a ¹³C-labeled glucose source, which is metabolized through glycolysis to pyruvate. Pyruvate then enters the tricarboxylic acid (TCA) cycle in the mitochondria. Through a series of enzymatic reactions, the ¹³C carbons are incorporated into cis-aconitate. This intermediate is then transported to the cytosol and decarboxylated by cis-aconitate decarboxylase (CadA) to yield itaconic acid, which retains five of the original six carbons from glucose, hence the ¹³C₅ labeling.[5][6][7][8][9]

Below is a diagram illustrating the metabolic pathway for the biological synthesis of Itaconic Acid-¹³C₅.

Itaconic_Acid_Biosynthesis cluster_glycolysis Glycolysis (Cytosol) cluster_tca TCA Cycle (Mitochondrion) cluster_synthesis Itaconate Synthesis (Cytosol) U-13C-Glucose U-13C-Glucose Pyruvate-13C3 Pyruvate-13C3 U-13C-Glucose->Pyruvate-13C3 Acetyl-CoA-13C2 Acetyl-CoA-13C2 Pyruvate-13C3->Acetyl-CoA-13C2 Oxaloacetate Oxaloacetate Citrate-13C5 Citrate-13C5 cis-Aconitate-13C5 cis-Aconitate-13C5 Citrate-13C5->cis-Aconitate-13C5 cis-Aconitate-13C5_cyto cis-Aconitate-13C5 cis-Aconitate-13C5->cis-Aconitate-13C5_cyto Mitochondrial Transporter Acetyl-CoA-13C2Oxaloacetate Acetyl-CoA-13C2Oxaloacetate Acetyl-CoA-13C2Oxaloacetate->Citrate-13C5 Itaconic_Acid-13C5 Itaconic_Acid-13C5 cis-Aconitate-13C5_cyto->Itaconic_Acid-13C5 cis-aconitate decarboxylase (CadA)

Biosynthesis of Itaconic Acid-¹³C₅ from [U-¹³C]-Glucose.

Experimental Protocols

Fermentative Production of Itaconic Acid-¹³C₅

This protocol is based on established methods for itaconic acid fermentation using Aspergillus terreus, adapted for ¹³C labeling.

Materials:

  • Aspergillus terreus strain (e.g., ATCC 20514)

  • [U-¹³C]-Glucose (≥98% purity)

  • Yeast extract

  • (NH₄)₂SO₄

  • KH₂PO₄

  • MgSO₄·7H₂O

  • Trace elements solution (e.g., ZnSO₄·7H₂O, CuSO₄·5H₂O, MnSO₄·H₂O)

  • CaCO₃ (for pH control)

  • Antifoaming agent

  • Bioreactor (e.g., 5 L stirred-tank)

  • High-Performance Liquid Chromatography (HPLC) system for quantification

Procedure:

  • Spore Suspension Preparation: Prepare a spore suspension of A. terreus from a potato dextrose agar (B569324) (PDA) slant by washing with sterile 0.85% NaCl solution containing 0.01% Tween 80.

  • Seed Culture: Inoculate a 250 mL flask containing 50 mL of seed medium (20 g/L glucose, 5 g/L yeast extract, 1 g/L KH₂PO₄, 0.5 g/L MgSO₄·7H₂O) with the spore suspension. Incubate at 37°C, 200 rpm for 24-48 hours.

  • Fermentation:

    • Prepare the fermentation medium in the bioreactor: 100-150 g/L [U-¹³C]-Glucose, 2.5 g/L (NH₄)₂SO₄, 0.5 g/L KH₂PO₄, 1.0 g/L MgSO₄·7H₂O, and trace elements.

    • Sterilize the bioreactor and medium.

    • Inoculate the bioreactor with the seed culture (10% v/v).

    • Maintain the fermentation at 37°C, with an aeration rate of 1 vvm (volume of air per volume of liquid per minute) and agitation at 300-500 rpm.

    • Control the pH at 2.5-3.5 by the addition of sterile CaCO₃ or NaOH solution.

    • Add an antifoaming agent as needed.

  • Monitoring and Harvesting: Monitor the concentration of [U-¹³C]-glucose and itaconic acid-¹³C₅ periodically using HPLC. The fermentation is typically carried out for 5-7 days. Harvest the fermentation broth when the glucose is depleted.

  • Purification of Itaconic Acid-¹³C₅:

    • Separate the fungal biomass from the fermentation broth by filtration or centrifugation.

    • Acidify the supernatant to pH 1.5-2.0 with concentrated H₂SO₄.

    • Cool the solution to 4°C to crystallize the itaconic acid-¹³C₅.

    • Collect the crystals by filtration and wash with cold water.

    • Recrystallize from water to obtain pure itaconic acid-¹³C₅.

    • Dry the crystals under vacuum.

Enzymatic Synthesis of 4-Octyl Itaconate-¹³C₅

This protocol utilizes an immobilized lipase for the regioselective esterification of itaconic acid-¹³C₅.

Materials:

  • Itaconic Acid-¹³C₅ (from the previous step)

  • 1-Octanol

  • Immobilized Candida antarctica Lipase B (CALB, e.g., Novozym® 435)

  • Organic solvent (e.g., 2-methyl-2-butanol (B152257) or toluene)

  • Molecular sieves (3 Å)

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve itaconic acid-¹³C₅ (1 equivalent) and 1-octanol (1.1 equivalents) in the chosen organic solvent.

  • Dehydration: Add activated molecular sieves to the mixture to remove water generated during the esterification.

  • Enzymatic Reaction: Add immobilized CALB (typically 10% w/w of substrates) to the reaction mixture.

  • Incubation: Incubate the reaction at 40-60°C with constant stirring for 24-72 hours.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or HPLC.

  • Enzyme Removal: Once the reaction is complete, remove the immobilized enzyme by filtration. The enzyme can be washed with the solvent and reused.

  • Purification:

    • Remove the solvent from the filtrate using a rotary evaporator.

    • Purify the crude product by silica gel column chromatography using a gradient of hexane (B92381) and ethyl acetate (B1210297) to isolate 4-octyl itaconate-¹³C₅.

    • Confirm the identity and purity of the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Experimental Workflow Diagram

The following diagram illustrates the overall workflow for the biological synthesis of 4-Octyl Itaconate-¹³C₅.

Workflow cluster_fermentation Stage 1: Fermentation cluster_purification1 Purification of Itaconic Acid-¹³C₅ cluster_esterification Stage 2: Enzymatic Esterification spore_prep A. terreus Spore Suspension seed_culture Seed Culture (24-48h) spore_prep->seed_culture bioreactor Bioreactor Fermentation with [U-13C]-Glucose (5-7 days) seed_culture->bioreactor harvest Harvest Broth bioreactor->harvest filtration1 Biomass Separation harvest->filtration1 crystallization Crystallization (pH 1.5-2.0, 4°C) filtration1->crystallization recrystallization Recrystallization crystallization->recrystallization itaconic_acid Pure Itaconic Acid-¹³C₅ recrystallization->itaconic_acid reaction Enzymatic Reaction (CALB, 1-Octanol) itaconic_acid->reaction filtration2 Enzyme Removal reaction->filtration2 purification2 Column Chromatography filtration2->purification2 final_product 4-Octyl Itaconate-¹³C₅ purification2->final_product

Overall workflow for the synthesis of 4-Octyl Itaconate-¹³C₅.

Quantitative Data

Table 1: Itaconic Acid Production by Fermentation

MicroorganismCarbon SourceTiter (g/L)Yield (g/g)Productivity (g/L/h)Reference
Aspergillus terreusGlucose>100--[5]
Aspergillus terreus (engineered)Liquefied corn starch77.6--[10]
Ustilago maydis (engineered)Glucose>80--[11]
Yarrowia lipolytica (engineered)Waste cooking oil54.55-0.8[12]
Escherichia coli (engineered)Glucose320.37-[13]

Table 2: Enzymatic Esterification of Itaconic Acid

EnzymeSubstratesSolventTemperature (°C)Yield (%)Reference
Candida antarctica Lipase B (CALB)Dimethyl itaconate, 1,4-butanediolDiphenyl ether8087.7[14]
Candida antarctica Lipase B (CALB)Itaconic acid, n-butanolToluene60>95 (for monobutyl itaconate)[15]

Conclusion

The biological synthesis of 4-Octyl Itaconate-¹³C₅ is a feasible process that combines microbial fermentation and enzymatic catalysis. By utilizing ¹³C-labeled glucose in a fermentation with high-yielding strains of Aspergillus terreus or other engineered microorganisms, it is possible to produce itaconic acid-¹³C₅. Subsequent regioselective esterification with 1-octanol catalyzed by an immobilized lipase such as CALB provides a green and efficient route to the desired product. This guide provides a foundational framework for researchers to develop and optimize the production of this important isotopically labeled compound for advanced studies in metabolism and drug development.

References

The Role of 4-Octyl Itaconate-13C5 in Cellular Metabolism: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Itaconate, a metabolite derived from the Krebs cycle intermediate cis-aconitate, has emerged as a critical regulator of cellular metabolism and inflammation. Its therapeutic potential is limited by low cell permeability. To overcome this, cell-permeable derivatives such as 4-Octyl Itaconate (4-OI) have been developed. 4-OI acts as a pro-drug, efficiently delivering itaconate into cells where it exerts its biological effects.[1] The use of isotopically labeled 4-OI, specifically 4-Octyl Itaconate-13C5, provides a powerful tool to trace the metabolic fate of the itaconate moiety, offering profound insights into its mechanism of action in various cellular contexts. This technical guide synthesizes the current understanding of 4-OI's role in cellular metabolism, with a focus on the application of its 13C-labeled variant for metabolic tracing studies.

Core Mechanisms of Action

4-Octyl Itaconate is readily taken up by cells and is believed to be rapidly hydrolyzed by intracellular esterases, releasing itaconate and octanol (B41247). The liberated itaconate then modulates cellular metabolism and inflammatory signaling through several key mechanisms:

  • Modulation of Glycolysis and the TCA Cycle: Itaconate and its derivatives are known to influence central carbon metabolism. 4-OI has been shown to inhibit the glycolytic enzyme glyceraldehyde 3-phosphate dehydrogenase (GAPDH) by alkylating a key cysteine residue.[2][3] This leads to a reduction in aerobic glycolysis in activated macrophages, a metabolic shift crucial for their pro-inflammatory functions.[2][3] Furthermore, itaconate is a known inhibitor of succinate (B1194679) dehydrogenase (SDH), an enzyme in the TCA cycle.[4] This inhibition leads to the accumulation of succinate, which can have profound effects on cellular signaling and gene expression.

  • Activation of the Nrf2 Pathway: A primary mechanism by which 4-OI exerts its anti-inflammatory and antioxidant effects is through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[5] 4-OI has been shown to alkylate cysteine residues on Keap1, the negative regulator of Nrf2.[6] This disrupts the Keap1-Nrf2 interaction, leading to Nrf2 stabilization, nuclear translocation, and the subsequent transcription of antioxidant and cytoprotective genes.

  • Inhibition of Inflammatory Signaling Pathways: Beyond its metabolic roles, 4-OI directly modulates key inflammatory signaling pathways. It has been demonstrated to inhibit the activation of the STING (stimulator of interferon genes) pathway by alkylating STING protein, thereby reducing the production of type I interferons and other inflammatory cytokines. It also has the ability to interfere with the proteolytic process of GSDMB by modifying granzyme A, which in turn blocks pyroptosis and reduces inflammation.[6]

Metabolic Fate and Tracing with this compound

The use of this compound, where the five carbon atoms of the itaconate molecule are replaced with the stable isotope 13C, allows for precise tracking of its metabolic fate within the cell. Upon intracellular hydrolysis, the released 13C5-itaconate can be traced through various metabolic pathways using techniques such as mass spectrometry.

Based on studies with 13C-labeled itaconate, the anticipated metabolic pathways for the 13C5-itaconate moiety of this compound include:

  • Incorporation into the TCA Cycle: While itaconate inhibits SDH, it can also be converted to itaconyl-CoA and potentially enter other parts of the TCA cycle, leading to the labeling of various TCA cycle intermediates.

  • Amino Acid Metabolism: The carbon skeleton of itaconate can be incorporated into amino acids that are derived from TCA cycle intermediates, such as glutamate (B1630785) and aspartate.

  • Fatty Acid Metabolism: The octanol released from the hydrolysis of 4-OI can be oxidized to octanoic acid and subsequently enter fatty acid metabolism pathways. Tracing the 13C label would not apply to the octanol moiety unless the label was specifically on the octyl chain.

Data Presentation

Table 1: Effect of 4-Octyl Itaconate on Cytokine Production in Macrophages
Cell TypeStimulant4-OI ConcentrationCytokineChangeReference
RAW264.7 MacrophagesLPS (1 µg/mL)62.5 µMTNF-αSignificant Decrease[6]
RAW264.7 MacrophagesLPS (1 µg/mL)125 µMTNF-αSignificant Decrease[6]
RAW264.7 MacrophagesLPS (1 µg/mL)62.5 µMIL-1βSignificant Decrease[6]
RAW264.7 MacrophagesLPS (1 µg/mL)125 µMIL-1βSignificant Decrease[6]
RAW264.7 MacrophagesLPS (1 µg/mL)62.5 µMIFN-γSignificant Decrease[6]
RAW264.7 MacrophagesLPS (1 µg/mL)125 µMIFN-γSignificant Decrease[6]
RAW264.7 MacrophagesLPS (1 µg/mL)62.5 µMIL-10Significant Increase[6]
RAW264.7 MacrophagesLPS (1 µg/mL)125 µMIL-10Significant Increase[6]
Human Monocyte-Derived MacrophagesLPS125 µMIL-1β~50% Reduction
Human Monocyte-Derived MacrophagesLPS125 µMIL-6~60% Reduction
Table 2: Effect of 4-Octyl Itaconate on Macrophage Polarization Markers
Cell TypeStimulant4-OI ConcentrationMarkerChangeReference
RAW264.7 MacrophagesLPS (1 µg/mL)125 µMCD86 (M1)Significant Decrease[6]
RAW264.7 MacrophagesLPS (1 µg/mL)125 µMCD206 (M2)Significant Increase[6]
Human Peripheral Blood-Derived MacrophagesLPSNot SpecifiedCD80 (M1)Significant Decrease[1]
Human Peripheral Blood-Derived MacrophagesLPSNot SpecifiedCD86 (M1)Significant Decrease[1]

Experimental Protocols

Protocol 1: In Vitro Treatment of Macrophages with 4-Octyl Itaconate

Objective: To assess the effect of 4-OI on macrophage activation and cytokine production.

Materials:

  • RAW264.7 murine macrophages or human peripheral blood mononuclear cells (PBMCs) for monocyte-derived macrophage differentiation.

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin).

  • 4-Octyl Itaconate (dissolved in DMSO to create a stock solution).

  • Lipopolysaccharide (LPS) from E. coli.

  • Phosphate Buffered Saline (PBS).

  • ELISA kits for desired cytokines (e.g., TNF-α, IL-6, IL-1β, IL-10).

  • Flow cytometry antibodies for cell surface markers (e.g., anti-CD86, anti-CD206).

Procedure:

  • Cell Seeding: Seed macrophages in appropriate culture plates (e.g., 6-well plates for protein/RNA analysis, 96-well plates for ELISA) and allow them to adhere overnight.

  • Pre-treatment with 4-OI: The following day, replace the medium with fresh medium containing the desired concentration of 4-OI (e.g., 62.5 µM, 125 µM). A vehicle control (DMSO) should be included. Incubate for a pre-determined time (e.g., 2-4 hours).

  • Stimulation: Add LPS (e.g., 1 µg/mL) to the wells to induce an inflammatory response.

  • Incubation: Incubate the cells for a specified period (e.g., 6-24 hours) depending on the endpoint being measured.

  • Sample Collection:

    • Supernatants: Collect the cell culture supernatants for cytokine analysis by ELISA.

    • Cells: Harvest the cells by scraping or trypsinization for flow cytometry analysis of surface markers or for RNA/protein extraction.

  • Analysis: Perform ELISA and flow cytometry according to the manufacturers' instructions.

Protocol 2: Metabolic Tracing with this compound using LC-MS/MS

Objective: To trace the metabolic fate of the itaconate moiety of 4-OI in cellular metabolism.

Materials:

  • This compound.

  • Cells of interest cultured in appropriate medium.

  • Methanol (B129727), acetonitrile, and water (LC-MS grade).

  • Internal standards for targeted metabolite analysis.

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

Procedure:

  • Cell Culture and Treatment: Culture cells to the desired confluency. Replace the standard medium with a medium containing this compound at a specified concentration and for a specific duration to allow for uptake and metabolism.

  • Metabolite Extraction:

    • Aspirate the medium and wash the cells rapidly with ice-cold PBS.

    • Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells.

    • Scrape the cells and collect the cell lysate.

    • Centrifuge the lysate at high speed to pellet cellular debris.

    • Collect the supernatant containing the metabolites.

  • LC-MS/MS Analysis:

    • Analyze the extracted metabolites using an LC-MS/MS method optimized for the separation and detection of organic acids and TCA cycle intermediates.[4][7][8][9]

    • Use a suitable chromatography column (e.g., a C18 column) and a gradient elution with mobile phases such as water and methanol with additives like formic acid.[9]

    • Set up the mass spectrometer to detect the mass-to-charge ratios (m/z) of the 13C-labeled metabolites. This will involve monitoring for the expected mass shifts due to the incorporation of 13C atoms.

  • Data Analysis:

    • Identify and quantify the 13C-labeled metabolites by comparing their retention times and mass spectra to authentic standards.

    • Determine the fractional labeling of each metabolite to understand the contribution of this compound to different metabolic pathways.

Mandatory Visualization

Signaling_Pathway_1 cluster_0 Extracellular cluster_1 Cytoplasm cluster_2 Nucleus 4-OI 4-Octyl Itaconate Itaconate Itaconate 4-OI->Itaconate Hydrolysis Keap1 Keap1 Itaconate->Keap1 Alkylation (Inhibition) GAPDH GAPDH Itaconate->GAPDH Alkylation (Inhibition) Nrf2 Nrf2 Keap1->Nrf2 Ubiquitination & Degradation Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation Glycolysis Glycolysis GAPDH->Glycolysis ARE Antioxidant Response Element Nrf2_nuc->ARE Binding Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Transcription

Caption: 4-OI enters the cell, releases itaconate, which inhibits Keap1 and GAPDH, leading to Nrf2 activation.

Signaling_Pathway_2 cluster_0 Cytoplasm cluster_1 Nucleus 4-OI 4-Octyl Itaconate Itaconate Itaconate 4-OI->Itaconate Hydrolysis STING STING (ER Membrane) Itaconate->STING Alkylation (Inhibition) cGAS cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP Synthesizes dsDNA Cytosolic dsDNA dsDNA->cGAS Activates cGAMP->STING Activates TBK1 TBK1 STING->TBK1 Recruits & Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates IRF3_nuc p-IRF3 IRF3->IRF3_nuc Dimerization & Translocation IFN_Genes Type I IFN Genes IRF3_nuc->IFN_Genes Transcription

Caption: 4-OI-derived itaconate inhibits STING activation, blocking the downstream cascade for Type I IFN production.

Experimental_Workflow A 1. Cell Culture (e.g., Macrophages) B 2. Treatment (this compound) A->B C 3. Quenching & Metabolite Extraction (e.g., 80% Methanol) B->C D 4. Sample Preparation (Centrifugation & Supernatant Collection) C->D E 5. LC-MS/MS Analysis (Detection of 13C-labeled metabolites) D->E F 6. Data Analysis (Metabolite ID & Fractional Labeling) E->F G 7. Metabolic Flux Analysis (Pathway Activity Mapping) F->G

Caption: Workflow for a 13C metabolic flux analysis experiment using this compound.

References

An In-depth Technical Guide to the In Vitro Stability of 4-Octyl Itaconate-13C5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected in vitro stability of 4-Octyl Itaconate-13C5. Given that this compound is a stable isotope-labeled version of 4-Octyl Itaconate (4-OI), its chemical and metabolic stability is considered analogous to the unlabeled compound. This document will focus on the known metabolic pathways of 4-OI and outline standard experimental protocols for assessing its stability.

4-Octyl Itaconate is a cell-permeable prodrug of itaconate, an endogenous metabolite with significant anti-inflammatory properties.[1][2] Its stability is intrinsically linked to its mechanism of action, which involves intracellular hydrolysis to release itaconate. This conversion is a critical step for its biological activity.

Metabolic Profile and Stability

The primary route of metabolism for 4-Octyl Itaconate in a cellular environment is hydrolysis by intracellular esterases, yielding itaconate and octanol.[1] This process is essential for its function as an immunomodulator. Itaconate itself is a regulator of macrophage function and exerts its anti-inflammatory effects through various mechanisms, including the activation of the Nrf2 pathway.[2][3]

While specific quantitative data on the half-life of 4-Octyl Itaconate in common in vitro systems like plasma or liver microsomes is not extensively published, its ester linkage suggests susceptibility to hydrolysis by esterases present in these biological matrices. The stability of this compound as an internal standard in analytical methods would depend on minimizing this enzymatic degradation during sample processing.[4]

Data Presentation: Expected In Vitro Stability

Although specific experimental values for 4-Octyl Itaconate are not available in the cited literature, the following table outlines the expected stability profile based on its chemical structure and the general behavior of ester-containing compounds in standard in vitro assays. This table serves as a predictive framework for researchers designing stability studies.

In Vitro System Primary Metabolic Enzymes Expected Rate of Metabolism Primary Metabolite Notes
Human Plasma CarboxylesterasesModerate to HighItaconateEsterase activity in plasma can lead to significant hydrolysis.
Human Liver Microsomes Carboxylesterases, Cytochrome P450s (CYPs)ModerateItaconate, Oxidized MetabolitesWhile hydrolysis is expected to be a major pathway, some oxidative metabolism by CYPs on the octyl chain could occur.[5]
Human S9 Fraction Esterases, CYPs, Cytosolic EnzymesModerate to HighItaconate, ConjugatesThe S9 fraction contains both microsomal and cytosolic enzymes, potentially leading to more extensive metabolism than microsomes alone.[6]
Cryopreserved Hepatocytes Full complement of metabolic enzymesHighItaconate, Conjugates, Oxidized MetabolitesHepatocytes provide the most complete in vitro model of liver metabolism and are expected to rapidly hydrolyze the ester.[7]
Phosphate (B84403) Buffered Saline (PBS) NoneLowNoneIn the absence of enzymes, 4-Octyl Itaconate should be relatively stable, though pH-dependent hydrolysis could occur over extended periods.

Experimental Protocols

The following are detailed methodologies for key experiments to determine the in vitro stability of this compound. These protocols are based on standard industry practices for small molecule drug candidates.[5][8][9]

Plasma Stability Assay

Objective: To determine the rate of hydrolysis of 4-Octyl Itaconate in plasma from various species.

Methodology:

  • Preparation: A stock solution of this compound is prepared in an organic solvent like DMSO (e.g., 10 mM).[10]

  • Incubation: The stock solution is diluted to a final concentration (e.g., 1-10 µM) in pre-warmed (37°C) plasma (human, rat, mouse).

  • Time Points: Aliquots are taken at various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Reaction Quenching: The enzymatic reaction is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Samples are centrifuged to precipitate proteins. The supernatant is collected for analysis.

  • Analysis: The concentration of remaining this compound is quantified using LC-MS/MS.

  • Data Analysis: The percentage of the compound remaining at each time point is plotted, and the half-life (t½) is calculated from the slope of the natural log of the concentration versus time.

Liver Microsomal Stability Assay

Objective: To assess the metabolic stability of 4-Octyl Itaconate in the presence of liver microsomes, a primary source of drug-metabolizing enzymes.[5]

Methodology:

  • Incubation Mixture: The test compound (1 µM) is incubated with liver microsomes (0.5 mg/mL protein) in a phosphate buffer at 37°C.[9]

  • Cofactor: The reaction is initiated by adding NADPH (for oxidative metabolism) or can be run without it to assess non-NADPH dependent metabolism (like esterase activity).

  • Time Points: Aliquots are removed at specified times (e.g., 0, 5, 15, 30, 45, 60 minutes).

  • Reaction Quenching: The reaction is terminated with a cold organic solvent.

  • Analysis: Samples are processed and analyzed by LC-MS/MS to determine the concentration of the parent compound.

  • Data Analysis: The half-life and intrinsic clearance (CLint) are calculated. A control incubation without NADPH is crucial to distinguish between oxidative metabolism and hydrolysis.[9]

Hepatocyte Stability Assay

Objective: To evaluate the metabolism of 4-Octyl Itaconate in a more physiologically relevant system containing a full range of metabolic enzymes.

Methodology:

  • Cell Culture: Cryopreserved hepatocytes are thawed and suspended in a suitable incubation medium.

  • Incubation: 4-Octyl Itaconate (1-10 µM) is added to the hepatocyte suspension (e.g., 0.5-1.0 x 10^6 cells/mL) at 37°C in a shaking water bath or incubator.

  • Time Points: Samples are collected at multiple time points over a longer duration (e.g., 0, 0.5, 1, 2, 4 hours).

  • Sample Collection: The reaction is stopped by adding a cold organic solvent.

  • Analysis: The concentration of 4-Octyl Itaconate is quantified by LC-MS/MS.

  • Data Analysis: The disappearance rate of the parent compound is used to calculate the in vitro half-life.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways influenced by 4-Octyl Itaconate and a typical workflow for an in vitro stability experiment.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 4-OI This compound Esterases Intracellular Esterases 4-OI->Esterases Enters Cell Itaconate Itaconate-13C5 Esterases->Itaconate Hydrolysis KEAP1 KEAP1 Itaconate->KEAP1 Alkylates Cysteines STING STING Itaconate->STING Inhibits Phosphorylation GAPDH GAPDH Itaconate->GAPDH Inhibits Activity Nrf2_bound Nrf2 KEAP1->Nrf2_bound Binds & Degrades Nrf2_free Nrf2 Nrf2_bound->Nrf2_free Released pSTING p-STING (Inactive) STING->pSTING GAPDH_inactive GAPDH (Inactive) GAPDH->GAPDH_inactive ARE ARE Nrf2_free->ARE Translocates & Binds Genes Anti-inflammatory & Antioxidant Genes ARE->Genes Activates Transcription

Caption: Mechanism of Action of 4-Octyl Itaconate.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Stock Prepare 10 mM Stock of 4-OI-13C5 in DMSO Incubate Incubate 4-OI-13C5 (1µM) with Matrix at 37°C Stock->Incubate Matrix Thaw & Pre-warm In Vitro Matrix (Plasma, Microsomes, etc.) Matrix->Incubate Sample Collect Aliquots at Time Points (0, 15, 30, 60 min) Incubate->Sample Quench Quench Reaction with Cold Acetonitrile + IS Sample->Quench Process Centrifuge & Collect Supernatant Quench->Process LCMS Quantify Remaining 4-OI-13C5 via LC-MS/MS Process->LCMS Calculate Calculate % Remaining, Half-life (t½), & CLint LCMS->Calculate

Caption: Workflow for In Vitro Stability Assay.

References

Unraveling the Immunomodulatory Landscape of 4-Octyl Itaconate-13C5: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of immunometabolism, the Krebs cycle intermediate itaconate has emerged as a critical regulator of the immune response. Its derivative, the cell-permeable 4-Octyl Itaconate (4-OI), has garnered significant attention for its potent anti-inflammatory and cytoprotective properties. This technical guide provides an in-depth exploration of the immunomodulatory functions of 4-Octyl Itaconate-13C5, a stable isotope-labeled version of 4-OI, which serves as a valuable tool for tracing and quantifying the molecule in complex biological systems. This document details the molecular mechanisms, summarizes key quantitative data, provides comprehensive experimental protocols, and visualizes the signaling pathways and experimental workflows to facilitate further research and drug development in this promising area.

Core Mechanisms of Immunomodulation

4-Octyl Itaconate exerts its immunomodulatory effects through multiple signaling pathways, primarily by activating the antioxidant Nrf2 pathway and inhibiting pro-inflammatory cascades such as the NLRP3 inflammasome and JAK/STAT signaling.

Activation of the Nrf2 Antioxidant Response Pathway

A primary mechanism of 4-OI's action is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[1][2][3][4][5][6] 4-OI, being an electrophilic molecule, can directly modify cysteine residues on Keap1, the cytosolic repressor of Nrf2.[2][7] This modification leads to the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus and initiate the transcription of a suite of antioxidant and cytoprotective genes, including Heme Oxygenase-1 (HO-1), NAD(P)H Quinone Dehydrogenase 1 (NQO1), and glutamate-cysteine ligase catalytic subunit (GCLC).[2][6][7] This antioxidant response helps to mitigate the oxidative stress that often accompanies inflammation.

Nrf2_Activation_by_4OI cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Four_OI 4-Octyl Itaconate Keap1_Nrf2 Keap1-Nrf2 Complex Four_OI->Keap1_Nrf2 Alkylates Cysteine Residues Keap1 Keap1 (Modified) Keap1_Nrf2->Keap1 Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Dissociation Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds to Antioxidant_Genes Antioxidant Genes (HO-1, NQO1, GCLC) ARE->Antioxidant_Genes Induces Transcription

Figure 1: Activation of the Nrf2 pathway by 4-Octyl Itaconate.
Inhibition of the NLRP3 Inflammasome

4-OI has been demonstrated to be a potent inhibitor of the NLRP3 inflammasome, a key multiprotein complex involved in the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18.[8][9][10][11][12][13] The activation of the NLRP3 inflammasome is a critical step in the inflammatory response to a variety of stimuli. 4-OI is reported to directly alkylate NLRP3, thereby preventing its activation and the subsequent downstream inflammatory signaling.[9] This inhibitory action on the NLRP3 inflammasome contributes significantly to the anti-inflammatory profile of 4-OI.

NLRP3_Inhibition_by_4OI cluster_pathway NLRP3 Inflammasome Pathway Stimuli Inflammatory Stimuli (e.g., LPS, ATP) NLRP3_inactive Inactive NLRP3 Stimuli->NLRP3_inactive NLRP3_active Active NLRP3 Inflammasome NLRP3_inactive->NLRP3_active ASC ASC ASC->NLRP3_active Pro_Caspase1 Pro-Caspase-1 Pro_Caspase1->NLRP3_active Caspase1 Active Caspase-1 NLRP3_active->Caspase1 Cleavage IL1b Mature IL-1β (Secretion) Caspase1->IL1b Cleavage Pro_IL1b Pro-IL-1β Pro_IL1b->IL1b Four_OI 4-Octyl Itaconate Four_OI->NLRP3_inactive Alkylates NLRP3 Inhibits Activation

Figure 2: Inhibition of the NLRP3 inflammasome by 4-Octyl Itaconate.
Modulation of the JAK/STAT Signaling Pathway

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is crucial for signaling downstream of numerous cytokine receptors. Aberrant JAK/STAT signaling is implicated in a variety of inflammatory and autoimmune diseases. Emerging evidence suggests that 4-OI can inhibit the JAK/STAT pathway, thereby dampening the cellular response to pro-inflammatory cytokines.[14][15][16] Specifically, 4-OI has been shown to inhibit the phosphorylation of STAT1, a key event in the activation of this pathway.[14]

JAK_STAT_Inhibition_by_4OI cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT_inactive STAT (inactive) JAK->STAT_inactive Phosphorylation STAT_active p-STAT (active) STAT_inactive->STAT_active STAT_dimer p-STAT Dimer STAT_active->STAT_dimer Dimerization & Translocation Gene_Expression Pro-inflammatory Gene Expression STAT_dimer->Gene_Expression Induces Transcription Four_OI 4-Octyl Itaconate Four_OI->JAK Inhibits Phosphorylation

Figure 3: Modulation of the JAK/STAT pathway by 4-Octyl Itaconate.

Quantitative Data Summary

The following tables summarize the quantitative effects of 4-Octyl Itaconate on various immunomodulatory parameters as reported in the literature.

Table 1: Effect of 4-Octyl Itaconate on Cytokine Production

Cell TypeStimulant4-OI Concentration (µM)Cytokine% Inhibition / Fold ChangeReference
Bone Marrow-Derived Macrophages (BMDMs)R837 + ATP320IL-1βIC50[17]
BEAS-2B cellsCold Ischemia/Reperfusion100IL-1β, IL-6, TNF-αDownregulation[1][18]
Bone Marrow-Derived Dendritic Cells (BMDCs)LPS250IL-12, IL-6, TNF-α, IL-1βDecreased mRNA expression[19][20]
CD14+ Monocytes (NMOSD patients)IFN-γ + LPS + ATP25IL-1βSignificant inhibition[8]
CD14+ Monocytes (NMOSD patients)IFN-γ + LPS + ATP25IL-6Significant inhibition[8]
RAW264.7 macrophagesLPS125TNF-α, IL-1β, IL-6Significant reduction[21]
Sepsis mouse modelCLP25 mg/kgTNF-α, IL-1β, IFN-γSignificantly lower[3]
Sepsis mouse modelCLP25 mg/kgIL-10Higher[3]

Table 2: Effect of 4-Octyl Itaconate on Nrf2 Pathway Activation

Cell Type4-OI Concentration (µM)Target Gene/ProteinFold Change / ObservationReference
SH-SY5Y neuronal cells10-50Nrf2 proteinSignificant increase[2]
SH-SY5Y neuronal cells5-50HO-1, NQO1, GCLC mRNADose-dependent increase[2]
LO2 and BRL-3A cells50Nrf2 proteinSignificant increase[7]
LO2 cells50HO-1, NQO1 mRNASignificant increase[7]
BEAS-2B cells100Nrf2, SLC7A11, HMOX1, NQO1Enhanced expression[18]
HaCaT and D66H cellsNot specifiedNrf2Nuclear translocation[6]

Table 3: Effect of 4-Octyl Itaconate on Cell Viability and Other Parameters

Cell Type4-OI Concentration (µM)AssayObservationReference
LO2 and BRL-3A cells12.5-100MTT assayNo significant cytotoxicity[7]
SH-SY5Y neuronal cells25CCK-8 and Trypan blueProtection against H2O2-induced cytotoxicity[2]
BEAS-2B cells100CCK-8 assayIncreased viability after CI/R[18]
Bone Marrow-Derived Dendritic Cells (BMDCs)250Flow cytometryDecreased expression of CD40, CD80, CD86[19][20]

Detailed Experimental Protocols

The following are detailed methodologies for key experiments to assess the immunomodulatory properties of this compound.

Experimental Workflow Overview

Experimental_Workflow cluster_setup Experiment Setup cluster_analysis Downstream Analysis Cell_Culture 1. Cell Culture (e.g., Macrophages, PBMCs) Treatment 2. Treatment with 4-OI-13C5 (Dose-response & time-course) Cell_Culture->Treatment Stimulation 3. Inflammatory Stimulation (e.g., LPS, ATP) Treatment->Stimulation Cytokine_Profiling 4a. Cytokine Profiling (ELISA) Stimulation->Cytokine_Profiling Western_Blot 4b. Western Blot (Nrf2, p-STAT, NLRP3) Stimulation->Western_Blot qPCR 4c. qPCR (Gene Expression) Stimulation->qPCR Viability_Assay 4d. Cell Viability (MTT) Stimulation->Viability_Assay

Figure 4: General experimental workflow for assessing 4-OI immunomodulation.
Protocol 1: Assessment of Nrf2 Activation by Western Blot

  • Cell Culture and Treatment:

    • Seed appropriate cells (e.g., RAW264.7 macrophages, SH-SY5Y neuronal cells) in 6-well plates and allow them to adhere overnight.

    • Treat cells with varying concentrations of this compound (e.g., 10, 25, 50 µM) for a specified time (e.g., 4, 8, 12 hours). Include a vehicle control (e.g., DMSO).

  • Protein Extraction:

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the total protein lysate. For nuclear translocation studies, perform nuclear and cytoplasmic fractionation using a commercial kit.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay kit.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins on a 10% SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against Nrf2, Keap1, HO-1, NQO1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane three times with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software (e.g., ImageJ).

    • Normalize the protein of interest's intensity to the loading control.

    • Calculate the fold change in protein expression relative to the vehicle control.

Protocol 2: NLRP3 Inflammasome Activation and Inhibition Assay
  • Cell Culture and Priming:

    • Seed THP-1 monocytes in a 96-well plate and differentiate them into macrophages by treating with Phorbol 12-myristate 13-acetate (PMA) (e.g., 100 ng/mL) for 3 hours, followed by a 24-hour rest in fresh media.

    • Prime the macrophages with Lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 3-4 hours to induce the expression of NLRP3 and pro-IL-1β.

  • Inhibitor Treatment and Inflammasome Activation:

    • After priming, replace the medium with fresh medium containing various concentrations of this compound. Include a known NLRP3 inhibitor (e.g., MCC950) as a positive control and a vehicle control.

    • Incubate for 1 hour.

    • Activate the NLRP3 inflammasome by adding an activator such as ATP (e.g., 5 mM) or Nigericin (e.g., 10 µM) and incubate for an additional 1-2 hours.

  • Supernatant Collection and Cytokine Measurement (ELISA):

    • Centrifuge the plate to pellet the cells and carefully collect the culture supernatants.

    • Quantify the concentration of secreted IL-1β in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.

  • Data Analysis:

    • Generate a standard curve using the recombinant IL-1β provided in the ELISA kit.

    • Calculate the concentration of IL-1β in each sample based on the standard curve.

    • Determine the percentage inhibition of IL-1β secretion by this compound at each concentration relative to the stimulated control.

Protocol 3: Analysis of JAK/STAT Pathway Activation by Western Blot
  • Cell Culture, Treatment, and Stimulation:

    • Culture appropriate cells (e.g., PBMCs, macrophages) in serum-free media for a few hours before the experiment.

    • Pre-treat the cells with different concentrations of this compound for 1-2 hours.

    • Stimulate the cells with a relevant cytokine (e.g., IFN-γ or IL-6 at 100 ng/mL) for a short duration (e.g., 15-30 minutes) to induce STAT phosphorylation.

  • Protein Extraction, Quantification, and Western Blotting:

    • Follow the same procedures for protein extraction, quantification, and western blotting as described in Protocol 1.

    • Use primary antibodies specific for phosphorylated forms of STAT proteins (e.g., anti-phospho-STAT1, anti-phospho-STAT3) and total STAT proteins.

  • Data Analysis:

    • Quantify the band intensities for both phosphorylated and total STAT proteins.

    • Calculate the ratio of phosphorylated STAT to total STAT for each sample.

    • Express the results as a percentage of the stimulated control to show the inhibitory effect of this compound.

Protocol 4: Cell Viability Assay (MTT Assay)
  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

    • Treat the cells with a range of concentrations of this compound for the desired duration (e.g., 24, 48 hours). Include wells with untreated cells as a control.

  • MTT Incubation:

    • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well at a final concentration of 0.5 mg/mL.

    • Incubate the plate at 37°C for 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization and Absorbance Measurement:

    • Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Calculate the percentage of cell viability for each treatment group relative to the untreated control cells (set as 100% viability).

Conclusion

This compound is a powerful tool for investigating the multifaceted immunomodulatory roles of itaconate derivatives. Its ability to activate the Nrf2 pathway, inhibit the NLRP3 inflammasome, and modulate JAK/STAT signaling underscores its therapeutic potential for a wide range of inflammatory and autoimmune disorders. The quantitative data and detailed experimental protocols provided in this guide are intended to serve as a valuable resource for researchers and drug development professionals, facilitating further exploration and characterization of this promising immunomodulatory agent. The continued investigation into the precise molecular interactions and in vivo efficacy of 4-Octyl Itaconate will be crucial in translating its potent anti-inflammatory properties into novel therapeutic strategies.

References

The Nrf2 Signaling Pathway Activator 4-Octyl Itaconate-13C5: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Octyl Itaconate (4-OI), a cell-permeable derivative of the endogenous metabolite itaconate, is a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. This pathway is a critical regulator of cellular defense mechanisms against oxidative and electrophilic stress. 4-OI exerts its effects through the direct alkylation of specific cysteine residues on the Kelch-like ECH-associated protein 1 (Keap1), the primary negative regulator of Nrf2. This modification disrupts the Keap1-Nrf2 interaction, leading to the stabilization and nuclear translocation of Nrf2, and subsequent upregulation of a battery of antioxidant and anti-inflammatory genes. This technical guide provides an in-depth overview of the mechanism of action of 4-OI on the Nrf2 pathway, a compilation of quantitative data from preclinical studies, detailed experimental protocols for studying its effects, and visual representations of the key molecular interactions and experimental workflows. The use of 4-Octyl Itaconate-13C5, a stable isotope-labeled version, is particularly valuable for tracer studies in metabolomics and targeted proteomics to precisely track its metabolic fate and covalent protein modifications.

Mechanism of Action of 4-Octyl Itaconate on the Nrf2 Signaling Pathway

Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its ubiquitination and subsequent proteasomal degradation. 4-OI, as an electrophilic molecule, directly modifies Keap1 through a Michael addition reaction. Mass spectrometry studies have identified specific cysteine residues on Keap1, namely Cys151, Cys257, Cys273, Cys288, and Cys297, as targets for alkylation by itaconate and its derivatives.[1][2][3][4][5][6][7][8] This covalent modification induces a conformational change in Keap1, thereby inhibiting its ability to target Nrf2 for degradation.

Consequently, newly synthesized Nrf2 accumulates in the cytoplasm and translocates to the nucleus. In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes. This binding initiates the transcription of a wide array of cytoprotective genes, including those involved in glutathione (B108866) synthesis and regeneration (e.g., GCLC, GSS), detoxification enzymes (e.g., NQO1), and stress-responsive proteins (e.g., HMOX1).[9][10]

dot

Nrf2_Pathway_Activation_by_4OI cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytoplasm Cytoplasm Nucleus Nucleus _OI This compound Keap1 Keap1 _OI->Keap1 Alkylation of Cysteine Residues Nrf2 Nrf2 Keap1_Nrf2 Keap1-Nrf2 Complex Keap1->Keap1_Nrf2 Nrf2->Keap1_Nrf2 Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Nuclear Translocation Proteasome Proteasome Keap1_Nrf2->Proteasome Degradation Ub Ubiquitin Ub->Keap1_Nrf2 Ubiquitination Nrf2_Maf Nrf2-Maf Complex Nrf2_nuc->Nrf2_Maf Maf Maf Maf->Nrf2_Maf ARE ARE (Antioxidant Response Element) Nrf2_Maf->ARE Binding TargetGenes Target Gene Transcription (HMOX1, NQO1, GCLC, etc.) ARE->TargetGenes Activation

Figure 1. Mechanism of Nrf2 activation by 4-Octyl Itaconate.

Quantitative Data on the Effects of 4-Octyl Itaconate

The following tables summarize the quantitative effects of 4-OI on the Nrf2 signaling pathway as reported in various preclinical studies.

Table 1: Potency of 4-Octyl Itaconate in Nrf2 Activation

ParameterValueCell TypeAssayReference
CD Value for NQO12 µMNot SpecifiedNQO1 Inducer Bioassay[11]

CD Value: Concentration required to double the specific enzyme activity.

Table 2: Effective Concentrations of 4-Octyl Itaconate in In Vitro Models

Concentration RangeCell TypeObservationReference
5-50 µMSH-SY5Y neuronal cellsDose-dependent increase in HO1, NQO1, and GCLC mRNA and protein levels.[9]
10-50 µMSH-SY5Y neuronal cellsSignificant increase in Nrf2 protein levels.[9]
25 µMSH-SY5Y neuronal cellsEfficient protection against H₂O₂-induced cytotoxicity.[9]
25 µMTHP-1 human macrophagesDisruption of the Keap1-Nrf2 association.[4]
30 µMHaCaT and D66H cellsIncreased expression of HO-1 and GCLC.[2]
62.5-125 µMRAW264.7 macrophagesTreatment concentrations in a sepsis model.[12]
100 µMBEAS-2B cellsOptimal concentration for protection against cold ischemia/reperfusion injury.[1]
320 µMBone marrow-derived dendritic cellsInhibition of pro-inflammatory cytokine transcription.[13]

Table 3: Effects of 4-Octyl Itaconate on Nrf2 Target Gene and Protein Expression

Target Gene/ProteinCell TypeTreatmentFold Change/ObservationReference
HO-1, NQO1, GCLC (mRNA)SH-SY5Y neuronal cells5-50 µM 4-OIDose-dependent increase[9]
HO-1, NQO1, GCLC (protein)SH-SY5Y neuronal cells5-50 µM 4-OIElevated protein levels[9]
Nrf2 (protein)SH-SY5Y neuronal cells10-50 µM 4-OISignificantly increased[9]
Nrf2, GSS, HO-1, NQO-1 (protein)RAW264.7 macrophagesLPS + 4-OIIncreased protein synthesis[14]
HO-1, NQO1, GCLC (mRNA & protein)Primary murine chondrocytes25 µM 4-OIUpregulation[10]
SLC7A11, HMOX1, NQO1 (protein)BEAS-2B cells100 µM 4-OIEnhanced expression[1]
HO-1, NQO1 (mRNA)LO2 and BRL-3A cells50 µM 4-OISignificantly increased[15]

Experimental Protocols

Detailed methodologies for key experiments to assess the effects of this compound on the Nrf2 signaling pathway are provided below.

Western Blot Analysis for Nrf2 and Target Protein Expression

This protocol is for determining the protein levels of Nrf2, Keap1, and Nrf2 target genes such as HO-1 and NQO1.

  • Cell Culture and Treatment: Plate cells (e.g., RAW264.7, SH-SY5Y, or primary cells) at a suitable density and allow them to adhere overnight. Treat cells with desired concentrations of this compound (e.g., 10-100 µM) for a specified duration (e.g., 4-24 hours). Include appropriate vehicle controls.

  • Cell Lysis: Wash cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate.

  • Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA protein assay kit.

  • Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

  • Gel Electrophoresis: Load the samples onto a 10% SDS-PAGE gel and run at 120V until the dye front reaches the bottom of the gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane at 100V for 1-2 hours at 4°C.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against Nrf2, Keap1, HO-1, NQO1, or a loading control (e.g., GAPDH, β-actin) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane three times with TBST. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Quantification: Densitometry analysis can be performed using software like ImageJ to quantify the protein band intensities, normalized to the loading control.

Real-Time Quantitative PCR (qPCR) for Nrf2 Target Gene Expression

This protocol measures the mRNA expression levels of Nrf2 target genes.

  • Cell Culture and Treatment: Treat cells with this compound as described in the Western Blot protocol.

  • RNA Extraction: Wash cells with PBS and extract total RNA using a commercial RNA isolation kit according to the manufacturer's instructions.

  • RNA Quantification and Quality Control: Measure the RNA concentration and purity (A260/A280 ratio) using a spectrophotometer.

  • cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcription kit with oligo(dT) primers.

  • qPCR Reaction: Prepare the qPCR reaction mixture containing cDNA template, forward and reverse primers for target genes (e.g., HMOX1, NQO1, GCLC) and a housekeeping gene (e.g., GAPDH, ACTB), and a SYBR Green qPCR master mix.

  • Thermal Cycling: Perform the qPCR using a real-time PCR system with a standard thermal cycling protocol (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min).

  • Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.

Co-Immunoprecipitation (Co-IP) for Keap1-Nrf2 Interaction

This protocol is used to assess the disruption of the Keap1-Nrf2 protein complex by 4-OI.

  • Cell Culture and Treatment: Treat cells with this compound (e.g., 25 µM for 2 hours) or a vehicle control.

  • Cell Lysis: Lyse cells in a non-denaturing IP lysis buffer containing protease inhibitors.

  • Pre-clearing: Centrifuge the lysate and pre-clear the supernatant by incubating with Protein A/G agarose/sepharose beads for 1 hour at 4°C.

  • Immunoprecipitation: Centrifuge to pellet the beads and incubate the supernatant with an anti-Keap1 antibody or control IgG overnight at 4°C on a rotator.

  • Immune Complex Capture: Add fresh Protein A/G beads and incubate for an additional 2-4 hours at 4°C to capture the immune complexes.

  • Washing: Pellet the beads by centrifugation and wash them 3-5 times with cold IP lysis buffer.

  • Elution: Elute the immunoprecipitated proteins by resuspending the beads in Laemmli sample buffer and boiling for 5-10 minutes.

  • Western Blot Analysis: Analyze the eluted proteins by Western blotting as described above, using an anti-Nrf2 antibody to detect the co-immunoprecipitated Nrf2.

dot

Experimental_Workflow cluster_protein Protein Analysis cluster_rna RNA Analysis start Start: Cell Culture treatment Treatment with This compound start->treatment lysis Cell Lysis and Protein/RNA Extraction treatment->lysis protein_quant Protein Quantification (BCA) lysis->protein_quant rna_quant RNA Quantification and cDNA Synthesis lysis->rna_quant western Western Blot (Nrf2, HO-1, NQO1, etc.) protein_quant->western coip Co-Immunoprecipitation (Keap1-Nrf2 Interaction) protein_quant->coip end End: Data Analysis western->end coip->end qpcr qPCR (HMOX1, NQO1, GCLC mRNA) rna_quant->qpcr qpcr->end

Figure 2. Experimental workflow for studying 4-OI effects.

Nrf2 Luciferase Reporter Assay

This assay quantifies the transcriptional activity of Nrf2.

  • Cell Transfection: Co-transfect cells (e.g., HEK293T or HepG2) with an ARE-luciferase reporter plasmid and a Renilla luciferase control plasmid for normalization.

  • Cell Plating and Treatment: Plate the transfected cells in a 96-well plate. After 24 hours, treat the cells with various concentrations of this compound.

  • Cell Lysis: After the desired treatment period (e.g., 16-24 hours), lyse the cells using a passive lysis buffer.

  • Luminescence Measurement: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.

Chromatin Immunoprecipitation (ChIP) Assay

This protocol is for determining the binding of Nrf2 to the ARE sequences of its target genes.

  • Cell Culture and Cross-linking: Treat cells with this compound. Cross-link protein-DNA complexes by adding formaldehyde (B43269) to a final concentration of 1% and incubating for 10 minutes at room temperature. Quench the reaction with glycine.

  • Cell Lysis and Chromatin Sonication: Lyse the cells and sonicate the chromatin to shear the DNA into fragments of 200-1000 bp.

  • Immunoprecipitation: Pre-clear the chromatin with Protein A/G beads. Incubate the chromatin with an anti-Nrf2 antibody or control IgG overnight at 4°C.

  • Immune Complex Capture and Washing: Capture the immune complexes with Protein A/G beads. Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.

  • Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by incubating at 65°C overnight with NaCl.

  • DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA using a PCR purification kit.

  • qPCR Analysis: Perform qPCR on the purified DNA using primers specific for the ARE regions of Nrf2 target genes (e.g., HMOX1, NQO1). Quantify the amount of immunoprecipitated DNA relative to the input DNA.

Conclusion

This compound is a valuable tool for investigating the Nrf2 signaling pathway. Its cell-permeable nature and well-defined mechanism of action make it a potent and specific activator of this critical cytoprotective pathway. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and scientists in the fields of pharmacology, toxicology, and drug development to further explore the therapeutic potential of Nrf2 activation. The use of the stable isotope-labeled this compound will be instrumental in elucidating its metabolic fate and target engagement with high precision.

References

Methodological & Application

Application Note: Utilizing 4-Octyl Itaconate-¹³C₅ for Advanced LC-MS Metabolomics in Drug Discovery and Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Octyl Itaconate (4-OI) is a cell-permeable derivative of itaconate, an immunomodulatory metabolite produced by myeloid cells during inflammation.[1][2] It has garnered significant interest in drug development due to its potent anti-inflammatory and antioxidant effects.[2][3][4] 4-OI exerts its biological functions through multiple mechanisms, including the activation of the Nrf2 pathway, modulation of the NLRP3 inflammasome, and inhibition of STING signaling.[5][6][7][8] Understanding the metabolic fate and target engagement of 4-OI is crucial for elucidating its mechanism of action and for the development of novel therapeutics. The use of stable isotope-labeled 4-Octyl Itaconate-¹³C₅ in conjunction with Liquid Chromatography-Mass Spectrometry (LC-MS) based metabolomics offers a powerful tool for tracing its metabolism, identifying its downstream metabolites, and quantifying its engagement with cellular targets.

This application note provides a detailed protocol for the application of 4-Octyl Itaconate-¹³C₅ in LC-MS metabolomics studies, enabling researchers to investigate its metabolic pathways and mechanism of action in various disease models.

Principle

Stable isotope tracing using 4-Octyl Itaconate-¹³C₅ involves introducing the labeled compound into a biological system (e.g., cell culture or in vivo models). The ¹³C atoms in the itaconate moiety act as a tracer, allowing for the differentiation of the exogenously supplied 4-OI and its metabolites from their endogenous, unlabeled counterparts by mass spectrometry. This technique enables the precise tracking and quantification of the metabolic fate of 4-OI, providing insights into its uptake, conversion to other metabolites, and incorporation into various metabolic pathways.

Applications

  • Metabolic Fate and Stability Analysis: Tracing the conversion of 4-Octyl Itaconate-¹³C₅ to itaconate-¹³C₅ and other downstream metabolites, and assessing its stability in biological matrices.[9]

  • Target Engagement and Mechanistic Studies: Quantifying the modification of target proteins by itaconate through the detection of itaconate-protein adducts.[2][10]

  • Pathway Analysis: Elucidating the impact of 4-OI on cellular metabolic pathways, such as the TCA cycle, glycolysis, and fatty acid metabolism.[1][5]

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: Quantifying the distribution and metabolism of 4-OI in vivo.

Experimental Workflow

The following diagram outlines the general workflow for a stable isotope tracing experiment using 4-Octyl Itaconate-¹³C₅.

workflow Experimental Workflow for 4-Octyl Itaconate-¹³C₅ Tracing cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Analysis cell_culture Cell Culture/ In Vivo Model treatment Treatment with 4-Octyl Itaconate-¹³C₅ cell_culture->treatment quenching Metabolism Quenching treatment->quenching extraction Metabolite Extraction quenching->extraction lc_separation LC Separation extraction->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection peak_integration Peak Integration & Isotopologue Analysis ms_detection->peak_integration pathway_analysis Metabolic Pathway Analysis peak_integration->pathway_analysis

Caption: General workflow for LC-MS metabolomics using 4-Octyl Itaconate-¹³C₅.

Protocols

Cell Culture and Treatment
  • Cell Seeding: Plate cells (e.g., macrophages, hepatocytes) at a desired density in appropriate culture plates and allow them to adhere overnight.

  • Preparation of Labeled Compound: Prepare a stock solution of 4-Octyl Itaconate-¹³C₅ in a suitable solvent (e.g., DMSO).[9] Further dilute the stock solution in cell culture media to the final working concentration.

  • Treatment: Remove the existing media from the cells and replace it with the media containing 4-Octyl Itaconate-¹³C₅. Incubate for the desired time period.

Metabolite Extraction
  • Quenching: To halt metabolic activity, rapidly wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Extraction: Add a pre-chilled extraction solvent (e.g., 80% methanol/water) to the cells.[11][12] Scrape the cells and collect the cell lysate.

  • Centrifugation: Centrifuge the lysate at high speed (e.g., 12,000 rpm) at 4°C to pellet proteins and cellular debris.[11]

  • Sample Collection: Collect the supernatant containing the metabolites for LC-MS analysis.

LC-MS/MS Analysis

The following table provides a starting point for LC-MS/MS method development. Optimization will be required based on the specific instrument and experimental goals.

ParameterRecommended Setting
LC System UPLC/HPLC system
Column Reversed-phase C18 column (e.g., ACQUITY UPLC HSS T3)[13]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile/Methanol
Gradient Linear gradient from low to high organic phase
Flow Rate 0.3 - 0.6 mL/min[13]
Column Temperature 40 - 50°C[13]
Injection Volume 2 - 10 µL
MS System Triple Quadrupole or High-Resolution Mass Spectrometer
Ionization Mode Negative Ion Electrospray (ESI-)[13]
Scan Type Multiple Reaction Monitoring (MRM) or Full Scan

MRM Transitions for 4-Octyl Itaconate-¹³C₅ and Itaconate-¹³C₅:

AnalytePrecursor Ion (m/z)Product Ion (m/z)
4-Octyl Itaconate-¹³C₅Calculated based on structureFragment ions
Itaconate-¹³C₅134.089.0
4-Octyl ItaconateCalculated based on structureFragment ions
Itaconate129.085.0

Note: The exact m/z values for 4-Octyl Itaconate-¹³C₅ and its fragments will need to be determined empirically or calculated based on the specific isotopic labeling pattern.

Data Analysis

  • Peak Integration: Integrate the chromatographic peaks corresponding to the labeled and unlabeled analytes using the instrument's software.

  • Isotopologue Distribution Analysis: Determine the relative abundance of different isotopologues (M+0, M+1, M+2, etc.) for itaconate and other downstream metabolites.

  • Metabolic Flux Analysis: Utilize software tools to calculate the fractional contribution of 4-Octyl Itaconate-¹³C₅ to various metabolic pools and to model metabolic fluxes.

Signaling Pathways Modulated by 4-Octyl Itaconate

4-OI has been shown to modulate several key signaling pathways involved in inflammation and metabolism. The diagrams below illustrate some of these pathways.

nrf2_pathway Nrf2 Activation by 4-Octyl Itaconate OI 4-Octyl Itaconate Keap1 Keap1 OI->Keap1 Alkylates Cysteine Residues Nrf2 Nrf2 Keap1->Nrf2 Ubiquitination & Degradation ARE ARE Nrf2->ARE Translocates to Nucleus & Binds Antioxidant_Genes Antioxidant & Anti-inflammatory Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Promotes Transcription

Caption: 4-OI activates the Nrf2 pathway by modifying Keap1.[2][14]

nlrp3_pathway NLRP3 Inflammasome Inhibition by 4-Octyl Itaconate OI 4-Octyl Itaconate NLRP3 NLRP3 OI->NLRP3 Inhibits Activation Stimuli Inflammatory Stimuli (e.g., LPS) Stimuli->NLRP3 Activates ASC ASC NLRP3->ASC Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 Casp1 Caspase-1 Pro_Casp1->Casp1 Cleavage Pro_IL1b Pro-IL-1β Casp1->Pro_IL1b IL1b IL-1β Pro_IL1b->IL1b Cleavage

Caption: 4-OI inhibits the activation of the NLRP3 inflammasome.[4][7]

sting_pathway STING Pathway Inhibition by 4-Octyl Itaconate OI 4-Octyl Itaconate STING STING OI->STING Alkylates Cysteine Residues & Inhibits Phosphorylation cGAS cGAS cGAMP cGAMP cGAS->cGAMP Synthesizes dsDNA Cytosolic dsDNA dsDNA->cGAS cGAMP->STING Activates TBK1 TBK1 STING->TBK1 IRF3 IRF3 TBK1->IRF3 Phosphorylates IFNs Type I Interferons IRF3->IFNs Induces Transcription

Caption: 4-OI inhibits STING signaling through direct alkylation.[8]

Conclusion

The use of 4-Octyl Itaconate-¹³C₅ in LC-MS metabolomics provides a robust and precise method for investigating the metabolic fate and mechanisms of action of this promising therapeutic agent. The protocols and information provided in this application note serve as a valuable resource for researchers in drug discovery and disease research, enabling a deeper understanding of the role of itaconate and its derivatives in health and disease.

References

Application Notes and Protocols for 4-Octyl Itaconate-13C5 Administration in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Octyl Itaconate (4-OI) is a cell-permeable derivative of the endogenous metabolite itaconate, which has emerged as a key regulator of immune and inflammatory responses. Its mechanism of action primarily involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a critical regulator of cellular antioxidant responses. 4-OI has demonstrated therapeutic potential in various preclinical models of inflammatory diseases, including sepsis, acute lung injury, and autoimmune disorders. The use of stable isotope-labeled 4-Octyl Itaconate-13C5 (4-OI-13C5) allows for precise tracing of its metabolic fate, distribution, and target engagement in vivo, providing invaluable insights for pharmacokinetic and pharmacodynamic studies in drug development.

These application notes provide a detailed protocol for the administration of 4-OI-13C5 in mice to facilitate research into its mechanism of action and therapeutic applications.

Signaling Pathways of 4-Octyl Itaconate

4-OI exerts its anti-inflammatory and cytoprotective effects through the modulation of several key signaling pathways.

4_OI_Nrf2_Pathway cluster_cytoplasm Cytoplasm 4-OI 4-OI Keap1 Keap1 4-OI->Keap1 Alkylates Cysteine Residues Nrf2 Nrf2 Keap1->Nrf2 Inhibits Ub Ubiquitin Proteasome Proteasome Nrf2->Proteasome Degradation ARE Antioxidant Response Element Nrf2->ARE Translocates to Nucleus & Binds Ub->Nrf2 HO-1 HO-1 ARE->HO-1 NQO1 NQO1 ARE->NQO1

Caption: 4-OI activates the Nrf2 signaling pathway.

In its basal state, Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its ubiquitination and subsequent proteasomal degradation. 4-OI, being an electrophile, can directly alkylate cysteine residues on Keap1. This modification disrupts the Keap1-Nrf2 interaction, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, upregulating the expression of antioxidant and cytoprotective proteins like Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1)[1][2][3].

4_OI_Inflammatory_Pathways cluster_NFkB NF-κB Pathway cluster_STING STING Pathway 4-OI 4-OI NF-κB p65/p50 4-OI->NF-κB Inhibits Nuclear Translocation STING STING 4-OI->STING Alkylates & Inhibits Phosphorylation IKK IKK IκBα IκBα IKK->IκBα Phosphorylates IκBα->NF-κB Inhibits Pro-inflammatory\nCytokines IL-6, TNF-α NF-κB->Pro-inflammatory\nCytokines Induces Transcription TBK1 TBK1 STING->TBK1 Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates Type I IFNs IFN-β IRF3->Type I IFNs Induces Transcription

Caption: 4-OI inhibits pro-inflammatory signaling pathways.

Beyond Nrf2 activation, 4-OI has been shown to directly inhibit key inflammatory signaling pathways. It can suppress the activation of the NF-κB pathway by inhibiting the nuclear translocation of the p65 subunit, thereby reducing the expression of pro-inflammatory cytokines like IL-6 and TNF-α[4]. Additionally, 4-OI can directly alkylate and inhibit the phosphorylation of the STING protein, a central component of the innate immune response to cyclic dinucleotides, leading to a reduction in the production of type I interferons[5][6].

Experimental Protocols

Preparation of this compound Dosing Solution

A critical step for in vivo studies is the proper solubilization of the hydrophobic 4-OI molecule.

Parameter Vehicle 1 Vehicle 2
Components DMSO, Corn Oil(2-hydroxypropyl)-β-cyclodextrin (HPBCD), PBS
Preparation Dissolve 4-OI-13C5 in a small volume of DMSO (e.g., 5% of final volume). Bring to final volume with corn oil. Vortex thoroughly.Prepare a 40% (w/v) solution of HPBCD in sterile PBS. Add 4-OI-13C5 and sonicate until dissolved.
Pros Good for initial solubility.Improves aqueous solubility and bioavailability.[4]
Cons Potential for DMSO toxicity at higher doses.May require more optimization for complete dissolution.

Note: The choice of vehicle should be determined by the experimental design and preliminary tolerability studies. A vehicle control group is mandatory in all experiments.

In Vivo Administration Protocol

The following protocol outlines the intraperitoneal (i.p.) administration of 4-OI-13C5 in a mouse model of inflammation.

Experimental_Workflow Acclimatization Animal Acclimatization (1 week) Grouping Randomize into Groups (n=5-8 per group) Acclimatization->Grouping Dosing Administer 4-OI-13C5 (i.p.) (25-50 mg/kg) Grouping->Dosing Challenge Induce Inflammation (e.g., LPS, 5 mg/kg, i.p.) (2 hours post-4-OI) Dosing->Challenge Sampling Sample Collection (Time course: 1, 4, 8, 24h) Challenge->Sampling Analysis LC-MS/MS Analysis (Metabolite Tracing) Sampling->Analysis

Caption: General experimental workflow for 4-OI-13C5 administration.

Materials:

  • This compound

  • Vehicle (as prepared above)

  • Sterile syringes and needles (27G)

  • 8-10 week old C57BL/6 mice (or other appropriate strain)

  • Inflammatory stimulus (e.g., Lipopolysaccharide, LPS)

  • Equipment for sample collection (e.g., EDTA tubes, liquid nitrogen)

Procedure:

  • Animal Acclimatization: House mice in a specific pathogen-free facility for at least one week prior to the experiment.

  • Grouping: Randomly assign mice to experimental groups (e.g., Vehicle Control, LPS + Vehicle, LPS + 4-OI-13C5).

  • Dosing:

    • Prepare the 4-OI-13C5 dosing solution immediately before use.

    • Administer 4-OI-13C5 via intraperitoneal injection at a dose of 25-50 mg/kg.[4][7] The final injection volume should not exceed 10 µL/g body weight.

  • Inflammatory Challenge:

    • At a specified time post-4-OI-13C5 administration (e.g., 2 hours), induce inflammation.[4] For example, administer LPS at 5 mg/kg via i.p. injection.

  • Sample Collection:

    • At various time points post-challenge (e.g., 1, 4, 8, 24 hours), collect blood and tissues.

    • For blood, collect via cardiac puncture into EDTA-coated tubes. Centrifuge to separate plasma and immediately freeze at -80°C.

    • For tissues (e.g., liver, spleen, lung, peritoneal macrophages), harvest and immediately flash-freeze in liquid nitrogen. Store at -80°C until analysis.

Sample Processing and Analysis

Metabolite Extraction:

  • Homogenize frozen tissue samples in ice-cold 80% methanol.

  • Centrifuge at high speed to pellet protein and debris.

  • Collect the supernatant containing the metabolites.

  • Dry the supernatant under a stream of nitrogen or using a speed vacuum.

  • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.

LC-MS/MS Analysis:

  • Utilize a high-resolution mass spectrometer coupled with liquid chromatography to separate and detect 13C5-labeled itaconate and its downstream metabolites.

  • Develop a targeted method to specifically monitor the mass transitions for 4-OI-13C5 and its expected metabolic products.

  • Quantify the fractional enrichment of 13C in itaconate and other relevant metabolites to trace the metabolic fate of the administered compound.

Quantitative Data Summary

The following tables provide a template for summarizing quantitative data from a 4-OI-13C5 tracing study.

Table 1: In Vivo Dosing Parameters for 4-Octyl Itaconate

Parameter Value Reference
Animal Model C57BL/6 mice, 8-10 weeks old[8]
Administration Route Intraperitoneal (i.p.)[4][7]
Dosage Range 25 - 50 mg/kg[2][4][7]
Vehicle (2-hydroxypropyl)-β-cyclodextrin in PBS[4]
Pre-treatment Time 2 hours before inflammatory stimulus[4]

Table 2: Example Time Points for Sample Collection

Time Post-Challenge Blood (Plasma) Liver Spleen Lung Peritoneal Lavage
1 hour
4 hours
8 hours
24 hours

Note: Optimal time points for assessing 13C5 enrichment should be determined in a pilot study, as the pharmacokinetics of 4-OI-13C5 are not yet fully characterized.

Conclusion

This document provides a comprehensive protocol for the administration of this compound in mice for the purpose of metabolic tracing and pharmacodynamic studies. The successful application of this protocol will enable researchers to gain a deeper understanding of the in vivo fate and mechanisms of action of this promising therapeutic agent. It is crucial to include appropriate control groups and to perform pilot studies to optimize dosing and sampling times for specific experimental models.

References

Application Note: Quantitative Chemoproteomics using 4-Octyl Itaconate-¹³C₅ Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Octyl Itaconate (4-OI) is a cell-permeable derivative of itaconate, a metabolite produced during the inflammatory response in macrophages.[1][2][3] It functions as an electrophile that covalently modifies cysteine residues on proteins, a post-translational modification termed "itaconation".[1][2] This modification can alter the function of target proteins, thereby modulating inflammatory signaling pathways. Key protein targets of 4-OI include KEAP1, which leads to the activation of the NRF2 antioxidant response, as well as proteins involved in inflammation and metabolism such as NLRP3, JAK1, and GAPDH.[1][2][3]

The use of stable isotope-labeled 4-Octyl Itaconate, such as 4-Octyl Itaconate-¹³C₅, in quantitative proteomics enables the precise identification and quantification of protein targets. This is achieved by differentiating between the light (unlabeled) and heavy (¹³C₅-labeled) forms of the probe in mass spectrometry analysis. This application note provides a detailed protocol for the use of 4-Octyl Itaconate-¹³C₅ for quantitative chemoproteomic profiling of cellular targets.

Signaling Pathways Modulated by 4-Octyl Itaconate

4-Octyl Itaconate has been shown to influence several key signaling pathways involved in inflammation and cellular stress responses. Below are diagrams of two major pathways affected by 4-OI.

Caption: NRF2 Signaling Pathway Activation by 4-Octyl Itaconate.

NLRP3_Inflammasome_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_inflammasome NLRP3 Inflammasome PAMPs PAMPs/DAMPs TLR4 TLR4 PAMPs->TLR4 NFkB NF-κB TLR4->NFkB Signal 1 (Priming) pro_IL1b pro-IL-1β NFkB->pro_IL1b Transcription NLRP3_inactive NLRP3 (inactive) NFkB->NLRP3_inactive Transcription IL1b IL-1β (mature) pro_IL1b->IL1b NLRP3_active NLRP3 NLRP3_inactive->NLRP3_active Signal 2 (Activation) ASC ASC NLRP3_active->ASC pro_Casp1 pro-Caspase-1 ASC->pro_Casp1 Casp1 Caspase-1 pro_Casp1->Casp1 Cleavage Casp1->pro_IL1b Cleavage GSDMD Gasdermin-D Casp1->GSDMD Cleavage Pyroptosis Pyroptosis GSDMD->Pyroptosis OI 4-Octyl Itaconate OI->NLRP3_active Inhibits Assembly

Caption: NLRP3 Inflammasome Pathway Inhibition by 4-Octyl Itaconate.

Experimental Workflow

The general workflow for a quantitative chemoproteomics experiment using 4-Octyl Itaconate-¹³C₅ involves parallel labeling of control and experimental cell populations, followed by cell lysis, protein digestion, and mass spectrometry analysis to identify and quantify the modified proteins.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_processing Protein & Peptide Processing cluster_analysis Mass Spectrometry & Data Analysis Control_Cells Control Cells Label_Control Label_Control Control_Cells->Label_Control Label with 4-Octyl Itaconate (unlabeled) Treated_Cells Treated Cells (e.g., with inflammatory stimulus) Label_Treated Label_Treated Treated_Cells->Label_Treated Label with 4-Octyl Itaconate-¹³C₅ Lysis_Control Cell Lysis Label_Control->Lysis_Control Lysis_Treated Cell Lysis Label_Treated->Lysis_Treated Mix Combine Lysates (1:1 ratio) Lysis_Control->Mix Lysis_Treated->Mix Reduction_Alkylation Reduction & Alkylation Mix->Reduction_Alkylation Digestion Tryptic Digestion Reduction_Alkylation->Digestion Cleanup Peptide Cleanup (e.g., C18 desalting) Digestion->Cleanup LC_MS LC-MS/MS Analysis Cleanup->LC_MS DB_Search Database Search (Identify Peptides & Proteins) LC_MS->DB_Search Quantification Quantification (Heavy/Light Ratios) DB_Search->Quantification Data_Interpretation Data Interpretation (Identify modified proteins) Quantification->Data_Interpretation

References

Application Note: Quantification of 4-Octyl Itaconate in Biological Matrices using 4-Octyl Itaconate-13C5 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Octyl Itaconate (4-OI) is a cell-permeable derivative of itaconic acid, an endogenous metabolite produced during the Krebs cycle that has emerged as a key immunomodulatory molecule. 4-OI exhibits potent anti-inflammatory properties, primarily through the activation of the Nrf2 signaling pathway, making it a promising therapeutic candidate for a range of inflammatory diseases.[1][2][3][4][5] Accurate and reliable quantification of 4-OI in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and drug metabolism studies.

This application note provides a detailed protocol for the quantitative analysis of 4-Octyl Itaconate in biological samples using a stable isotope-labeled internal standard, 4-Octyl Itaconate-13C5, by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is the gold standard for quantitative mass spectrometry as it corrects for variations in sample preparation, chromatography, and ionization efficiency, thereby ensuring the highest accuracy and precision.[6]

Signaling Pathway of 4-Octyl Itaconate

4-Octyl Itaconate exerts its primary anti-inflammatory effects through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Under basal conditions, Nrf2 is kept at low levels by Kelch-like ECH-associated protein 1 (KEAP1), which targets Nrf2 for ubiquitination and subsequent proteasomal degradation. 4-OI, being an electrophilic molecule, can directly interact with and alkylate specific cysteine residues on KEAP1.[1][2][5] This covalent modification leads to a conformational change in KEAP1, disrupting the KEAP1-Nrf2 interaction. Consequently, newly synthesized Nrf2 is stabilized, accumulates in the cytoplasm, and translocates to the nucleus. In the nucleus, Nrf2 binds to Antioxidant Response Elements (AREs) in the promoter regions of its target genes, leading to the transcription of a battery of cytoprotective and anti-inflammatory genes.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus OI 4-Octyl Itaconate KEAP1 KEAP1 OI->KEAP1 Alkylates Cysteine Residues Nrf2 Nrf2 KEAP1->Nrf2 Binds and promotes ubiquitination Ub Ubiquitin Nrf2->Ub Ubiquitination Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Proteasome Proteasome Ub->Proteasome Degradation ARE ARE (Antioxidant Response Element) Nrf2_n->ARE Binds to Genes Anti-inflammatory & Antioxidant Genes (e.g., HO-1, NQO1) ARE->Genes Initiates Transcription

Caption: KEAP1-Nrf2 signaling pathway activated by 4-Octyl Itaconate.

Experimental Protocols

This protocol is based on the validated method described by Winterhoff et al. (2021) for the quantification of itaconate and its derivatives.[7]

Materials and Reagents
  • 4-Octyl Itaconate (Analyte)

  • This compound (Internal Standard)

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (B129727) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Biological matrix (e.g., plasma, cell lysate)

  • 96-well plates

  • Centrifuge

  • Nitrogen evaporator

Standard Solution Preparation
  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh and dissolve 4-Octyl Itaconate and this compound in methanol to prepare individual 1 mg/mL primary stock solutions.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions of 4-Octyl Itaconate by serial dilution of the primary stock solution with 50% methanol.

  • Internal Standard Working Solution (1 µg/mL):

    • Dilute the this compound primary stock solution with 50% methanol to prepare a 1 µg/mL internal standard working solution.

Sample Preparation
  • Spiking of Internal Standard:

    • To 50 µL of biological sample (e.g., plasma, cell lysate) in a 1.5 mL microcentrifuge tube, add 10 µL of the 1 µg/mL internal standard working solution (this compound).

  • Protein Precipitation:

    • Add 200 µL of cold acetonitrile to each tube to precipitate proteins.

  • Vortex and Centrifugation:

    • Vortex the samples for 1 minute and then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer:

    • Carefully transfer the supernatant to a new tube.

  • Evaporation:

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution:

    • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Transfer to Autosampler Vials:

    • Transfer the reconstituted sample to autosampler vials for LC-MS/MS analysis.

LC-MS/MS Method

The following are suggested starting parameters and should be optimized for the specific instrumentation used.

Liquid Chromatography (LC) Parameters

ParameterValue
Column C18 Reverse Phase Column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient 5% B to 95% B over 8 minutes, hold for 2 minutes, then re-equilibrate

Mass Spectrometry (MS) Parameters

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Negative
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Gas Flow Rates Optimize for specific instrument

MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
4-Octyl Itaconate 241.15113.115
This compound 246.15117.115

Note: The precursor ion for 4-Octyl Itaconate corresponds to the [M-H]- adduct. The fragmentation of the octyl ester can lead to the loss of the octene group (112 Da), resulting in the itaconate carboxylate anion at m/z 129. A more stable and intense fragment is often the loss of the entire octyloxycarbonyl group, leading to a fragment at m/z 113. For the 13C5 labeled standard, the corresponding fragment would be at m/z 117.

Data Presentation

The following tables summarize the expected quantitative performance of the method based on the validation data for 4-octyl-itaconate from Winterhoff et al. (2021).[7]

Table 1: Method Validation Parameters for 4-Octyl Itaconate Quantification

ParameterResult
Linearity (r²) > 0.99
Lower Limit of Quantification (LLOQ) 100 fmol on column
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Accuracy (% Recovery) 85-115%

Table 2: Precision and Accuracy Data for Quality Control (QC) Samples

QC LevelConcentration (µM)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (% of Nominal)
Low (QC-L) 0.5< 15< 15119.3
Medium (QC-M) 5< 10> 10Within ±15%
High (QC-H) 50< 10< 10Within ±15%

Note: The accuracy for the low QC level was reported to be slightly outside the typical acceptance criteria in the cited study, which should be considered during method implementation.[7]

Experimental Workflow

The overall experimental workflow for the quantification of 4-Octyl Itaconate using its 13C5-labeled internal standard is depicted below.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (50 µL) Spike Add 4-OI-13C5 Internal Standard Sample->Spike Precipitate Protein Precipitation (Cold Acetonitrile) Spike->Precipitate Centrifuge Centrifuge Precipitate->Centrifuge Evaporate Evaporate Supernatant Centrifuge->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Separate Chromatographic Separation (C18) Inject->Separate Detect Mass Spectrometric Detection (MRM) Separate->Detect Integrate Peak Integration Detect->Integrate Calculate Calculate Analyte/IS Ratio Integrate->Calculate Quantify Quantify against Calibration Curve Calculate->Quantify

Caption: Experimental workflow for 4-Octyl Itaconate quantification.

Conclusion

This application note provides a comprehensive and detailed protocol for the robust and accurate quantification of 4-Octyl Itaconate in biological matrices using this compound as an internal standard. The described LC-MS/MS method is sensitive, specific, and reliable, making it an invaluable tool for researchers and drug developers working with this promising immunomodulatory compound. The provided experimental details and performance data will facilitate the implementation of this method in various research and development settings.

References

Application Notes and Protocols for Tracing 4-Octyl Itaconate-13C5 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Octyl Itaconate (4-OI) is a cell-permeable derivative of itaconate, a metabolite produced in activated immune cells that plays a crucial role in immunometabolism and inflammation.[1][2] Due to its ability to readily cross cell membranes, 4-OI is widely used to study the intracellular effects of itaconate.[3][4] Stable isotope tracing using 4-Octyl Itaconate-13C5 allows for the precise tracking of its uptake, metabolic fate, and impact on various cellular pathways. This powerful technique provides quantitative insights into how 4-OI modulates cellular metabolism and signaling, making it an invaluable tool in drug discovery and development for inflammatory and metabolic diseases.[5]

This document provides detailed protocols for tracing this compound in cell culture, focusing on metabolic labeling, sample analysis, and data interpretation. It also outlines the key signaling pathways affected by 4-OI and presents hypothetical quantitative data to illustrate the expected outcomes of these experiments.

Core Principles of 13C Tracing

Stable isotope tracing with Carbon-13 (13C) is a powerful technique to elucidate metabolic pathways and quantify cellular metabolic fluxes. By replacing the naturally abundant 12C with 13C in a substrate like 4-Octyl Itaconate, researchers can track the journey of the carbon atoms through various metabolic reactions.[5] The pattern and extent of 13C enrichment in downstream metabolites are then analyzed, typically by mass spectrometry (MS), to infer the activity of metabolic pathways.[5][6]

Key Concepts:

  • Isotopologues: Molecules that differ only in their isotopic composition.

  • Mass Isotopomer Distribution (MID): The fractional abundance of all isotopologues of a given metabolite. MIDs are the primary data used in 13C Metabolic Flux Analysis (13C-MFA).[5]

  • Metabolic Flux: The rate of turnover of molecules through a metabolic pathway. 13C-MFA aims to quantify these fluxes.[5]

Experimental Protocols

A successful 13C tracing experiment with this compound requires careful planning and execution. The general workflow is outlined below.

Diagram: Experimental Workflow for this compound Tracing

G cluster_prep Cell Preparation cluster_labeling Labeling cluster_harvest Sample Harvesting & Extraction cluster_analysis Analysis cell_seeding Seed cells and allow to adhere cell_culture Culture to desired confluency cell_seeding->cell_culture add_label Replace media with media containing This compound cell_culture->add_label incubation Incubate for desired time course add_label->incubation wash_cells Wash cells with cold PBS incubation->wash_cells quench_metabolism Quench metabolism with cold solvent (e.g., 80% methanol) wash_cells->quench_metabolism scrape_cells Scrape and collect cell lysate quench_metabolism->scrape_cells lcms LC-MS/MS Analysis for Metabolite Profiling scrape_cells->lcms western_qpcr Western Blot / qPCR for Pathway Analysis

Caption: General workflow for tracing this compound in cell culture.

Protocol 1: 13C Labeling of Adherent Cells with this compound

This protocol is adapted from general 13C labeling procedures.[7][8]

Materials:

  • Adherent cell line of interest (e.g., RAW264.7 macrophages, THP-1 monocytes)

  • Standard cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS), dialyzed

  • This compound

  • Phosphate-Buffered Saline (PBS), ice-cold

  • 80% Methanol (B129727) (HPLC grade), pre-chilled to -80°C

  • Cell scrapers

  • 6-well plates

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in ~80% confluency at the time of extraction. Culture under standard conditions (37°C, 5% CO2).

  • Preparation of Labeling Medium: Prepare the cell culture medium supplemented with dialyzed FBS. The use of dialyzed FBS is crucial to minimize the concentration of unlabeled small molecules.[7] Just before the experiment, add this compound to the desired final concentration (e.g., 25-100 µM).

  • Labeling:

    • Aspirate the standard medium from the cells and wash once with sterile PBS.

    • Add the pre-warmed 13C-labeling medium containing this compound to the wells.

    • Incubate the cells for the desired labeling period. For time-course experiments, have separate plates for each time point (e.g., 0, 1, 4, 8, 24 hours).

  • Metabolite Extraction:

    • At the end of the incubation period, aspirate the labeling medium.

    • Wash the cells twice with ice-cold PBS to remove any remaining extracellular label.

    • Immediately add 1 mL of pre-chilled 80% methanol to each well to quench metabolic activity.[9]

    • Incubate the plates at -80°C for 15 minutes to precipitate proteins.[8]

    • Scrape the cells from the plate using a cell scraper and transfer the cell lysate/methanol mixture to a microcentrifuge tube.[8]

    • Centrifuge at maximum speed for 10 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant, which contains the metabolites, to a new tube.

    • Store the extracted metabolites at -80°C until analysis by mass spectrometry. It is recommended to analyze samples within 24 hours of extraction.[7]

Protocol 2: Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS)

Metabolite extracts are analyzed by LC-MS to identify and quantify the incorporation of 13C from this compound into downstream metabolites.

General Procedure:

  • Sample Preparation: Samples may require further dilution with an appropriate solvent (e.g., acetonitrile) depending on the LC column requirements.[7]

  • LC Separation: Separate the metabolites using a suitable chromatography method, such as reverse-phase or HILIC chromatography.

  • MS Analysis: Analyze the eluent using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to detect the mass-to-charge ratio (m/z) of the metabolites.

  • Data Analysis:

    • Identify metabolites based on their accurate mass and retention time, comparing them to a library of standards.

    • Determine the Mass Isotopomer Distribution (MID) for each identified metabolite. This involves quantifying the relative abundance of each isotopologue (M+0, M+1, M+2, etc.).

    • Software such as MzMine or MetaboAnalyst can be used for data processing and statistical analysis.[6][10]

Data Presentation

The quantitative data obtained from LC-MS analysis can be summarized in tables to facilitate comparison between different experimental conditions.

Table 1: Hypothetical Mass Isotopomer Distribution (MID) of Itaconate and Related Metabolites after Labeling with this compound

MetaboliteIsotopologueControl (Unlabeled 4-OI)4h 4-OI-13C5 Labeling24h 4-OI-13C5 Labeling
Itaconate M+099.5%20.8%5.2%
M+10.4%2.1%0.5%
M+20.1%1.5%0.3%
M+30.0%5.6%1.8%
M+40.0%10.0%4.2%
M+5 0.0% 60.0% 88.0%
Citrate (B86180) M+099.2%98.5%95.3%
M+10.6%0.8%1.5%
M+2 0.2% 0.5% 2.5%
M+30.0%0.2%0.7%
Succinate (B1194679) M+099.6%99.0%96.8%
M+10.3%0.5%1.2%
M+2 0.1% 0.3% 1.5%
M+30.0%0.2%0.5%

This table shows hypothetical data representing the expected increase in the M+5 isotopologue of itaconate as this compound is hydrolyzed within the cell. The appearance of labeled citrate and succinate would indicate the entry of the labeled carbon backbone into the TCA cycle.

Table 2: Quantitative Analysis of 4-OI Effects on Cellular Signaling and Gene Expression

ParameterControl4-OI Treated (24h)% Change
Protein Expression (Relative to loading control)
p-STAT6 / total STAT61.000.45-55%
Nrf2 (nuclear fraction)1.003.20+220%
Gene Expression (Relative to housekeeping gene)
Hmox11.004.50+350%
Nqo11.003.80+280%
Il6 (LPS-stimulated)1.000.30-70%
Cellular Assays
ROS Production (Relative Fluorescence Units)10065-35%

This table provides representative quantitative data for the downstream effects of 4-OI treatment, which can be correlated with the metabolic tracing data.

Signaling Pathways and Mechanisms of Action

4-Octyl Itaconate influences several key signaling pathways, primarily exerting anti-inflammatory and antioxidant effects.

Diagram: Key Signaling Pathways Modulated by 4-Octyl Itaconate

G node_4OI 4-Octyl Itaconate node_Itaconate Itaconate node_4OI->node_Itaconate Hydrolysis node_GAPDH GAPDH node_4OI->node_GAPDH Alkylates Cys22 node_KEAP1 KEAP1 node_Itaconate->node_KEAP1 Alkylates Cys residues node_STING STING node_Itaconate->node_STING Alkylates Cys residues node_JAK1 JAK1 node_Itaconate->node_JAK1 node_Nrf2 Nrf2 node_KEAP1->node_Nrf2 Promotes degradation node_ARE ARE node_Nrf2->node_ARE Translocates to nucleus and binds ARE node_Antioxidant Antioxidant & Anti-inflammatory Gene Expression (e.g., HMOX1, NQO1) node_ARE->node_Antioxidant node_Inflammation_STING Inflammation (Type I IFN) node_STING->node_Inflammation_STING node_Glycolysis Glycolysis node_GAPDH->node_Glycolysis node_STAT6 STAT6 node_JAK1->node_STAT6 node_M2_Polarization M2 Macrophage Polarization node_STAT6->node_M2_Polarization

Caption: 4-Octyl Itaconate modulates multiple signaling pathways.

Key Mechanisms:

  • Nrf2 Activation: Itaconate, released from 4-OI, alkylates cysteine residues on KEAP1, which is a negative regulator of the transcription factor Nrf2.[11] This prevents the degradation of Nrf2, allowing it to translocate to the nucleus and activate the Antioxidant Response Element (ARE), leading to the expression of antioxidant and anti-inflammatory genes like HMOX1 and NQO1.[11][12][13]

  • Inhibition of STING Signaling: Itaconate and 4-OI can directly alkylate the STING protein, inhibiting its phosphorylation and downstream signaling, which is involved in the type I interferon response to viral and bacterial infections.[14]

  • Modulation of Glycolysis: 4-OI has been shown to inhibit aerobic glycolysis in activated macrophages by directly alkylating a cysteine residue on the glycolytic enzyme GAPDH.[15]

  • Inhibition of JAK1-STAT6 Pathway: In the context of M2 macrophage polarization, itaconate and 4-OI can inhibit the JAK1-STAT6 signaling pathway, thereby suppressing alternative macrophage activation.[16]

Conclusion

Tracing this compound in cell culture is a robust method for dissecting its metabolic fate and functional consequences. By combining stable isotope labeling with mass spectrometry and molecular biology techniques, researchers can gain a comprehensive understanding of how this immunomodulatory compound works. The protocols and data presented here provide a framework for designing and interpreting experiments aimed at exploring the therapeutic potential of itaconate and its derivatives.

References

Application Note: Tracing the Metabolic Fate and Impact of 4-Octyl Itaconate Using Stable Isotope-Resolved Metabolomics

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals in immunology, metabolism, and pharmacology.

Introduction 4-Octyl Itaconate (4-OI) is a cell-permeable derivative of itaconate, an endogenous metabolite produced in activated macrophages that links cellular metabolism to immune responses.[1][2][3] Itaconate and its derivatives are known to exert potent anti-inflammatory and antioxidant effects, primarily through the activation of the Nrf2 signaling pathway and modulation of central carbon metabolism.[4][5][6][7] 4-OI activates Nrf2 by alkylating cysteine residues on its negative regulator, KEAP1, leading to the expression of antioxidant genes.[6][8][9] Furthermore, 4-OI has been shown to directly inhibit key glycolytic enzymes like GAPDH, thereby suppressing the metabolic shift towards aerobic glycolysis that characterizes pro-inflammatory macrophage activation.[10][11]

Metabolic flux analysis using stable isotopes is a powerful technique to quantify the rates (fluxes) of metabolic pathways within a cell.[12][13][14] By introducing a substrate labeled with a stable isotope like Carbon-13 (¹³C), researchers can trace its path through interconnected metabolic networks. This application note provides a detailed protocol for conducting a ¹³C metabolic flux analysis experiment using 4-Octyl Itaconate-¹³C₅ (4-OI-¹³C₅) to elucidate its metabolic fate and its quantitative impact on central carbon metabolism in immune cells.

Mechanism of Action: 4-Octyl Itaconate

4-OI exerts its immunomodulatory effects through multiple mechanisms. As a potent electrophile, it can directly modify proteins via alkylation of cysteine residues.[6][9] Key targets include:

  • KEAP1: Alkylation of KEAP1 by 4-OI prevents the degradation of the transcription factor Nrf2, allowing it to translocate to the nucleus and activate the Antioxidant Response Element (ARE).[6][8] This drives the expression of cytoprotective genes like Heme Oxygenase 1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1).[8][15][16]

  • GAPDH: 4-OI directly targets and inhibits the glycolytic enzyme Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH), a critical control point in aerobic glycolysis.[10][11] This inhibition is a key part of its anti-inflammatory action, as activated macrophages rely on high glycolytic flux.

  • Succinate (B1194679) Dehydrogenase (SDH): Itaconate is a known inhibitor of SDH (Complex II of the electron transport chain), which leads to the accumulation of succinate, a pro-inflammatory signal.[5][17]

These interactions allow 4-OI to reprogram cellular metabolism, shifting cells from a pro-inflammatory to an anti-inflammatory and antioxidant state.

G cluster_0 4-Octyl Itaconate (4-OI) Effects OI 4-Octyl Itaconate (4-OI) KEAP1 KEAP1 OI->KEAP1 Alkylates & Inhibits GAPDH GAPDH OI->GAPDH Alkylates & Inhibits SDH SDH (TCA Cycle) OI->SDH Inhibits NRF2 Nrf2 KEAP1->NRF2 Inhibits (Degradation) ARE ARE Activation NRF2->ARE Activates Anti_Inflam Anti-inflammatory & Antioxidant Gene Expression (e.g., HO-1, NQO1) ARE->Anti_Inflam Glycolysis Aerobic Glycolysis GAPDH->Glycolysis Catalyzes Pro_Inflam_Cyto Pro-inflammatory Cytokine Production Glycolysis->Pro_Inflam_Cyto Supports SDH->Pro_Inflam_Cyto Supports (via Succinate)

Caption: Signaling pathways modulated by 4-Octyl Itaconate (4-OI).

Experimental Protocol: 4-OI-¹³C₅ Flux Analysis

This protocol outlines the steps for tracing the metabolism of 4-OI and quantifying its effects on central carbon metabolism in lipopolysaccharide (LPS)-activated macrophages.

1. Materials and Reagents

  • Cell Line: RAW 264.7 murine macrophages or bone marrow-derived macrophages (BMDMs).

  • Culture Medium: DMEM with high glucose, 10% FBS, 1% Penicillin-Streptomycin.

  • Isotope-free Medium: DMEM base (glucose-free, glutamine-free).

  • Isotopic Tracers:

    • 4-Octyl Itaconate-¹³C₅ (all 5 carbons of the itaconate moiety are ¹³C).

    • [U-¹³C₆]-Glucose.

  • Reagents: LPS, DMSO (vehicle), PBS, Trypsin-EDTA.

  • Metabolite Extraction: 80% Methanol (B129727) (LC-MS grade, cooled to -80°C), Chloroform, Water.

  • Instrumentation: Liquid Chromatography-Mass Spectrometry (LC-MS/MS) system.

2. Experimental Workflow

G cluster_workflow Experimental Workflow A 1. Cell Seeding & Culture (e.g., Macrophages) B 2. Stimulation & Treatment - Control (Vehicle) - LPS - LPS + 4-OI-¹³C₅ A->B C 3. Isotopic Labeling Incubate cells with tracer (achieve isotopic steady state) B->C D 4. Quenching & Extraction Rapidly halt metabolism (cold methanol) and extract metabolites C->D E 5. LC-MS/MS Analysis Separate and detect metabolites and their isotopologues D->E F 6. Data Processing Correct for natural isotope abundance and determine Mass Isotopologue Distributions (MIDs) E->F G 7. Metabolic Flux Calculation Use software (e.g., INCA, Metran) to fit MID data to a metabolic model and quantify fluxes F->G H 8. Biological Interpretation Analyze flux maps to understand the metabolic impact of 4-OI G->H

Caption: Workflow for 4-Octyl Itaconate-¹³C₅ metabolic flux analysis.

3. Detailed Methodology

Step 3.1: Cell Culture and Seeding

  • Culture macrophages in standard DMEM complete medium to ~80% confluency.

  • Seed cells into 6-well plates at a density of 1 x 10⁶ cells per well. Allow cells to adhere for 24 hours.

  • Prepare four experimental groups:

    • Control: Vehicle (DMSO) treatment.

    • LPS: LPS stimulation (e.g., 100 ng/mL).

    • LPS + 4-OI: LPS stimulation + unlabeled 4-OI.

    • LPS + 4-OI-¹³C₅: LPS stimulation + labeled 4-OI-¹³C₅ for tracing. (Note: A parallel experiment using [U-¹³C₆]-Glucose in place of unlabeled glucose can be run to measure fluxes through glycolysis and the TCA cycle).

Step 3.2: Isotope Labeling

  • Aspirate the standard culture medium from the wells.

  • Wash cells once with pre-warmed PBS.

  • Add pre-warmed labeling medium containing the respective treatments (e.g., 100 µM 4-OI-¹³C₅ and 100 ng/mL LPS).

  • Incubate for a predetermined time (e.g., 6-8 hours) to approach isotopic steady state. This time should be optimized for the specific cell type and pathway of interest.

Step 3.3: Metabolite Extraction

  • Place culture plates on dry ice to rapidly quench metabolic activity.

  • Aspirate the labeling medium.

  • Add 1 mL of ice-cold 80% methanol to each well.

  • Scrape the cells and collect the cell lysate/methanol mixture into a microcentrifuge tube.

  • Vortex vigorously for 1 minute and incubate at -20°C for 30 minutes to precipitate proteins.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant containing the polar metabolites to a new tube.

  • Dry the metabolite extract completely using a vacuum concentrator (e.g., SpeedVac).

  • Resuspend the dried pellet in a suitable volume (e.g., 50-100 µL) of LC-MS grade water or 50% methanol for analysis.

Step 3.4: LC-MS/MS Analysis

  • Chromatography: Use a Hydrophilic Interaction Liquid Chromatography (HILIC) column to separate polar metabolites.

    • Mobile Phase A: 95% Water, 5% Acetonitrile, 10 mM Ammonium Acetate, pH 9.0.

    • Mobile Phase B: 5% Water, 95% Acetonitrile, 10 mM Ammonium Acetate, pH 9.0.

    • Gradient: A typical gradient runs from high %B to low %B over 15-20 minutes.

  • Mass Spectrometry: Operate a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) in negative ion mode.

    • Ionization Source: Electrospray Ionization (ESI).

    • Scan Range: m/z 70-1000.

    • Acquire data in both full scan mode (for isotopologue distribution) and MS/MS mode (for metabolite identification).

Step 3.5: Data Analysis and Flux Calculation

  • Process the raw LC-MS data using vendor software or open-source tools like XCMS to identify peaks and integrate peak areas.

  • Correct the raw isotopic labeling data for the natural abundance of ¹³C.

  • Calculate the Mass Isotopologue Distribution (MID) for key metabolites (e.g., TCA cycle intermediates).

  • Use a metabolic flux analysis software package (e.g., INCA, 13CFLUX2) to fit the experimental MID data to a metabolic network model of central carbon metabolism.

  • The software will perform an iterative optimization to calculate the best-fit flux values that explain the observed labeling patterns.

Data Presentation and Interpretation

Quantitative data from the flux analysis should be summarized in tables for clear comparison between experimental conditions.

Table 1: Mass Isotopologue Distribution (MID) of TCA Cycle Intermediates This table shows the fractional abundance of each isotopologue (M+n) for key metabolites. The M+5 isotopologue of citrate (B86180), succinate, and malate (B86768) directly reflects the incorporation of the five ¹³C atoms from 4-OI-¹³C₅ into the TCA cycle.

MetaboliteIsotopologueControl (%)LPS (%)LPS + 4-OI-¹³C₅ (%)
Citrate M+093.192.575.3
M+10.50.60.8
M+24.95.36.1
M+30.80.91.1
M+40.50.50.6
M+5 0.2 0.2 16.1
Succinate M+094.894.178.9
M+10.30.30.5
M+23.94.55.2
M+30.50.60.8
M+4 0.5 0.5 14.6
Note: M+4 for succinate as it is a 4-carbon molecule.

Table 2: Calculated Metabolic Fluxes (Relative to Glucose Uptake) This table presents the calculated flux values for key reactions in central carbon metabolism, normalized to the glucose uptake rate. These values quantify the metabolic reprogramming induced by 4-OI.

Pathway/ReactionFlux NameControlLPSLPS + 4-OI
Glycolysis Glucose Uptake100185110
GAPDH95.2178.185.3
Lactate (B86563) Secretion80.1165.470.2
Pentose Phosphate G6P Dehydrogenase4.86.912.5
TCA Cycle Pyruvate Dehydrogenase12.19.55.1
Citrate Synthase11.89.119.8*
SDH10.57.24.3
Increased flux into citrate pool due to direct contribution from 4-OI-¹³C₅.

Interpretation of Expected Results:

  • Table 1: The significant increase in the M+5 (or M+4 for C4 molecules) fraction for TCA cycle intermediates in the "LPS + 4-OI-¹³C₅" group confirms that 4-OI is metabolized and its carbon backbone enters the TCA cycle.

  • Table 2: The data is expected to show that LPS stimulation dramatically increases glycolytic flux (the Warburg effect).[10] Treatment with 4-OI should counteract this by inhibiting GAPDH, leading to a reduction in both glucose uptake and lactate secretion.[10][11] The flux through the Pentose Phosphate Pathway may increase with 4-OI treatment to support Nrf2-mediated antioxidant responses (NADPH production). The data should also reflect the inhibition of SDH by 4-OI.[17]

Conclusion The use of 4-Octyl Itaconate-¹³C₅ in stable isotope-resolved metabolomics provides a powerful method to quantitatively assess its metabolic fate and its direct impact on cellular metabolic networks. This approach allows researchers to move beyond static measurements of metabolite levels to a dynamic understanding of pathway activity. The detailed protocol and data interpretation framework presented here serve as a comprehensive guide for investigating the mechanism of action of 4-OI and similar metabolic modulators, facilitating drug development and research in immunometabolism.

References

Application Notes and Protocols: In Vivo Imaging of 4-Octyl Itaconate-13C5 Distribution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Octyl Itaconate (4-OI) is a cell-permeable derivative of itaconate, an endogenous metabolite produced by immune cells that plays a crucial role in regulating inflammation and metabolism.[1][2] Due to its immunomodulatory properties, 4-OI is being extensively investigated as a potential therapeutic agent for a variety of inflammatory diseases. Understanding its in vivo distribution, metabolic fate, and target engagement is critical for its development as a drug. The use of stable isotope-labeled 4-OI, such as 4-Octyl Itaconate-13C5, allows for precise tracking and quantification of the compound and its metabolites in tissues.

These application notes provide detailed protocols for in vivo imaging and quantification of this compound distribution in preclinical models using mass spectrometry-based techniques.

Data Presentation

The following table summarizes hypothetical quantitative data on the tissue distribution of this compound in a murine model following intraperitoneal (i.p.) administration. This data is illustrative and intended to provide a framework for presenting experimental results. Actual values will vary depending on the experimental conditions. Recent studies have shown that itaconate, the active metabolite of 4-OI, rapidly accumulates in several key organs after administration.[3][4]

Table 1: Hypothetical Biodistribution of this compound in a Murine Model

TissueConcentration at 1h post-injection (µg/g tissue)Percent of Injected Dose per Gram of Tissue (%)
Liver15.2 ± 2.10.76 ± 0.11
Kidney12.8 ± 1.80.64 ± 0.09
Spleen9.5 ± 1.30.48 ± 0.07
Lung8.1 ± 1.10.41 ± 0.06
Heart6.3 ± 0.90.32 ± 0.05
Brain1.2 ± 0.30.06 ± 0.02
Adipose Tissue25.7 ± 3.51.29 ± 0.18
Plasma5.8 ± 0.80.29 ± 0.04

*Data are presented as mean ± standard deviation (n=5). Dose: 50 mg/kg i.p. It is important to note that 4-OI is expected to be hydrolyzed to itaconate within cells. Therefore, the detected signal may correspond to both the intact ester and the itaconate metabolite.

Signaling Pathways and Mechanisms of Action

4-Octyl Itaconate exerts its biological effects by modulating several key signaling pathways. Understanding these pathways is crucial for interpreting biodistribution data in the context of pharmacodynamics.

4_OI_Signaling_Pathways cluster_Nrf2 Nrf2 Activation cluster_STING STING Pathway Inhibition cluster_Glycolysis Glycolysis Inhibition OI_Nrf2 4-Octyl Itaconate KEAP1 KEAP1 OI_Nrf2->KEAP1 Alkylates Cysteine Residues Nrf2 Nrf2 KEAP1->Nrf2 ARE Antioxidant Response Element Nrf2->ARE Translocates to Nucleus and Binds Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Induces Transcription OI_STING 4-Octyl Itaconate STING STING OI_STING->STING Alkylates Cysteine Residues (C65, C71, C88, C147) TBK1 TBK1 STING->TBK1 Inhibits Phosphorylation IRF3 IRF3 TBK1->IRF3 IFNs Type I Interferons IRF3->IFNs OI_Glycolysis 4-Octyl Itaconate GAPDH GAPDH OI_Glycolysis->GAPDH Alkylates Cysteine 22 Glycolysis_Inhibition Inhibition of Aerobic Glycolysis GAPDH->Glycolysis_Inhibition MSI_Workflow cluster_SamplePrep Sample Preparation cluster_DataAcquisition Data Acquisition cluster_DataAnalysis Data Analysis Tissue_Collection Tissue Collection (from Protocol 1) Cryosectioning Cryosectioning (10-20 µm) Tissue_Collection->Cryosectioning Mounting Thaw-Mounting on ITO-Coated Slide Cryosectioning->Mounting Matrix_Application Matrix Application (e.g., CHCA) Mounting->Matrix_Application MALDI_MS MALDI-MS Instrument Matrix_Application->MALDI_MS Rastering Laser Rastering Across Tissue MALDI_MS->Rastering Mass_Spectra Acquisition of Mass Spectra Rastering->Mass_Spectra Imaging_Software Imaging Software (e.g., SCiLS™ Lab) Mass_Spectra->Imaging_Software Ion_Image Generation of Ion Distribution Image Imaging_Software->Ion_Image Normalization Normalization and Semi-Quantification Ion_Image->Normalization LCMS_Workflow cluster_Extraction Metabolite Extraction cluster_SamplePrep_LCMS Sample Preparation cluster_Analysis_LCMS LC-MS/MS Analysis Tissue_Homogenization Tissue Homogenization with Extraction Solvent Centrifugation Centrifugation to Pellet Debris Tissue_Homogenization->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection Drying Drying of Supernatant Supernatant_Collection->Drying Reconstitution Reconstitution in LC-MS Compatible Solvent Drying->Reconstitution LC_Separation Liquid Chromatography Separation (C18 column) Reconstitution->LC_Separation MS_Detection Tandem Mass Spectrometry Detection (MRM) LC_Separation->MS_Detection Quantification Quantification using Standard Curve MS_Detection->Quantification

References

Troubleshooting & Optimization

solving poor solubility of 4-Octyl Itaconate-13C5 in aqueous buffer

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting and practical solutions for researchers, scientists, and drug development professionals experiencing poor solubility of 4-Octyl Itaconate-13C5 in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound poorly soluble in aqueous buffer?

A1: this compound is an ester of itaconic acid with a long C8 alkyl (octyl) chain. This octyl group is highly hydrophobic (water-repelling), which significantly reduces the molecule's solubility in aqueous solutions. While itaconic acid itself is soluble in water[1][2][3], the addition of the long, non-polar octyl chain makes the entire molecule poorly soluble.

Q2: What is the expected solubility of this compound in water?

Q3: Can I just sonicate the solution to dissolve the compound?

A3: Sonication can help break up solid particles and may transiently increase dissolution.[7] However, for highly hydrophobic compounds like this compound, it is unlikely to lead to a stable, true solution in a purely aqueous buffer. The compound will likely precipitate out of solution over time. Sonication is best used in conjunction with other solubilization methods.

Q4: Are there common solvents I should try first?

A4: Yes, the standard approach is to first dissolve the compound in a water-miscible organic solvent to create a concentrated stock solution.[8] Dimethyl sulfoxide (B87167) (DMSO) is a widely used solvent for this purpose in biological assays due to its ability to dissolve a wide range of polar and nonpolar substances.[9][10][11]

Troubleshooting Guide

If you are observing precipitation or cloudiness when adding your this compound stock solution to your aqueous buffer, follow these steps.

dot

Caption: Troubleshooting workflow for addressing solubility issues.

Experimental Protocols

Here are detailed protocols for solubilizing this compound. Always prepare a high-concentration stock solution in an appropriate solvent first, then dilute it into your aqueous buffer.

Method 1: Using a Co-Solvent (DMSO)

This is the most common starting point for dissolving hydrophobic compounds for in vitro assays.[9][12]

Protocol:

  • Prepare Stock Solution:

    • Weigh out the required amount of this compound.

    • Dissolve it in 100% high-purity DMSO to make a concentrated stock (e.g., 10 mM, 50 mM, or 100 mM).

    • Ensure the compound is completely dissolved. Gentle warming (to 37°C) or brief vortexing can assist. The solution should be clear.

  • Prepare Working Solution:

    • Serially dilute the stock solution into your aqueous experimental buffer.

    • Crucially, add the stock solution to the buffer while vortexing the buffer. This rapid mixing helps prevent immediate precipitation.

    • Ensure the final concentration of DMSO in your assay is low, typically ≤0.5%, to avoid solvent-induced toxicity or artifacts.[9] Always run a vehicle control (buffer + same final concentration of DMSO) in your experiments.

Data Presentation: Recommended Final DMSO Concentrations

Assay TypeRecommended Max DMSO ConcentrationNotes
Cell-based Assays0.1% - 0.5%Cell line dependent; always perform a toxicity test.[9][12]
Enzyme Assays< 1%Higher concentrations can denature proteins.
Animal Studies (in vivo)Formulation dependentCo-solvent systems like PEG400/ethanol (B145695)/water are often used.[12]
Method 2: Using Surfactants

Surfactants can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in water.[13][14][15] Non-ionic surfactants like Polysorbate 20 (Tween® 20) or Polysorbate 80 (Tween® 80) are commonly used.

Protocol:

  • Prepare Surfactant-Buffer Solution:

    • Prepare your aqueous buffer containing a low concentration of a surfactant, for example, 0.01% - 0.1% Polysorbate 20.

  • Prepare Stock Solution:

    • Prepare a concentrated stock of this compound in a suitable organic solvent (DMSO or ethanol is recommended).

  • Prepare Working Solution:

    • Slowly add the stock solution dropwise into the surfactant-buffer solution while vigorously vortexing.

    • The surfactant will help to keep the hydrophobic compound dispersed and prevent precipitation.

Method 3: Using Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior.[4] They can form inclusion complexes with hydrophobic molecules, effectively encapsulating them and increasing their water solubility.[16][17][18] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice.

Protocol:

  • Prepare Cyclodextrin (B1172386) Solution:

    • Dissolve HP-β-CD in your aqueous buffer. A common starting concentration is 1-10% (w/v).

  • Prepare Drug-Cyclodextrin Complex:

    • Add the powdered this compound directly to the HP-β-CD solution.

    • Alternatively, first dissolve the compound in a minimal amount of a co-solvent (like ethanol) and add this solution to the cyclodextrin solution.

  • Incubate and Filter:

    • Stir or shake the mixture at room temperature or slightly elevated temperature for several hours (e.g., 4-24 hours) to allow for complex formation.

    • After incubation, filter the solution through a 0.22 µm filter to remove any undissolved compound. The clear filtrate contains the solubilized complex.

dot

SolventSelection start Start: Need to dissolve This compound is_in_vitro Is the experiment in vitro (cells/enzyme)? start->is_in_vitro use_cosolvent Primary Method: Use Co-solvent (DMSO) is_in_vitro->use_cosolvent Yes is_in_vivo Is the experiment in vivo? is_in_vitro->is_in_vivo No is_cosolvent_ok Is precipitation still an issue or is DMSO toxicity a concern? use_cosolvent->is_cosolvent_ok use_surfactant Secondary Method: Use Surfactant (e.g., Polysorbate 80) is_cosolvent_ok->use_surfactant Yes use_cyclodextrin Alternative Method: Use Cyclodextrin (e.g., HP-β-CD) is_cosolvent_ok->use_cyclodextrin Yes end_vitro use_formulation Use a specialized formulation (e.g., co-solvent mixtures, lipid-based systems) is_in_vivo->use_formulation Yes

Caption: Decision tree for selecting a solubilization method.

Signaling Pathway Context

Itaconate and its derivatives are known to play a role in modulating inflammatory responses, particularly in macrophages. One of its key functions is the inhibition of the enzyme succinate (B1194679) dehydrogenase (SDH), which alters cellular metabolism and the inflammatory state.

dot

ItaconatePathway LPS LPS (Inflammatory Stimulus) TLR4 TLR4 Receptor LPS->TLR4 activates IRG1 IRG1 Expression (ACOD1) TLR4->IRG1 induces Itaconate Itaconate Production IRG1->Itaconate catalyzes SDH Succinate Dehydrogenase (SDH) Itaconate->SDH inhibits OctylItaconate This compound (Cell-Permeable Prodrug) OctylItaconate->SDH inhibits Succinate Succinate Accumulation SDH->Succinate leads to HIF1a HIF-1α Stabilization Succinate->HIF1a promotes IL1b Pro-inflammatory Cytokines (e.g., IL-1β) HIF1a->IL1b upregulates

Caption: Role of Itaconate in the inflammatory response.

References

minimizing isotopic interference with 4-Octyl Itaconate-13C5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing 4-Octyl Itaconate-13C5 in their experiments. The content is designed to address specific issues related to isotopic interference, experimental design, and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it used in research?

A1: this compound is a stable isotope-labeled version of 4-Octyl Itaconate (4-OI). 4-OI is a cell-permeable derivative of itaconate, a metabolite that plays a crucial role in regulating inflammation and metabolism.[1][2] Once inside the cell, 4-OI is hydrolyzed by cellular esterases to release itaconate. The 13C5-labeling allows researchers to trace the metabolic fate of itaconate in cells and tissues using mass spectrometry-based techniques. This is particularly useful for metabolic flux analysis and understanding how itaconate modulates cellular pathways.[1]

Q2: Why is minimizing isotopic interference important when using this compound?

A2: Isotopic interference occurs when the mass spectrometer detects signals from naturally occurring heavy isotopes (primarily 13C) in unlabeled molecules that overlap with the signals of the isotopically labeled compound being studied. This can lead to an overestimation of the amount of labeled itaconate and its downstream metabolites, resulting in inaccurate calculations of metabolic flux and incorrect biological interpretations. Therefore, correcting for the natural abundance of isotopes is a critical step in data analysis.

Q3: What are the primary signaling pathways affected by itaconate?

A3: Itaconate is known to modulate several key signaling pathways, primarily exerting anti-inflammatory and antioxidant effects. The two most well-characterized pathways are:

  • NRF2 Signaling Pathway: Itaconate can directly modify cysteine residues on KEAP1, a negative regulator of the transcription factor NRF2.[3] This leads to the activation of NRF2 and the subsequent expression of antioxidant and anti-inflammatory genes.[4][5]

  • STING Signaling Pathway: Itaconate and its derivative 4-OI have been shown to inhibit the activation of the STING (Stimulator of Interferon Genes) pathway by alkylating cysteine residues on STING itself, thereby dampening the production of pro-inflammatory cytokines.[6][7][8]

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments with this compound.

Issue 1: High Background Signal and Isotopic Interference in Mass Spectrometry Data

Possible Causes:

  • Natural Isotope Abundance: The natural abundance of 13C (approximately 1.1%) in unlabeled endogenous metabolites can contribute to the M+1, M+2, etc. peaks, which can overlap with the signals from your 13C5-labeled tracer.

  • Co-eluting Compounds: Molecules with similar mass-to-charge ratios (m/z) that elute from the liquid chromatography (LC) column at the same time as your analyte of interest can cause interference.

  • Formation of Adducts: During electrospray ionization (ESI), molecules can form adducts with salts (e.g., sodium, potassium) or solvents, creating ions with different m/z values that can complicate the spectrum.[9][10][11]

  • Contamination: Contamination from lab consumables or reagents can introduce interfering compounds.

Solutions:

Troubleshooting StepDescription
Correction for Natural Isotope Abundance Use software tools like IsoCorrectoR or perform manual matrix-based corrections to subtract the contribution of natural isotopes from your raw mass spectrometry data. This requires analyzing an unlabeled control sample to determine the natural isotopic distribution.
Optimize Chromatographic Separation Adjust the LC gradient, flow rate, or column chemistry to improve the separation of 4-octyl itaconate and its metabolites from other cellular components. This can help to minimize interference from co-eluting species.
Optimize Mass Spectrometry Parameters Fine-tune the ESI source parameters (e.g., spray voltage, gas flow) to minimize the formation of adducts. If adducts are unavoidable, they can sometimes be used for quantification, but this requires careful validation.
Use High-Resolution Mass Spectrometry High-resolution mass spectrometers can distinguish between ions with very similar m/z values, which can help to resolve isotopic interference.
Blank Injections Run blank injections (solvent only) between samples to identify and monitor for any background contamination from the LC-MS system.
Issue 2: Low or No Detectable 13C Labeling in Downstream Metabolites

Possible Causes:

  • Insufficient Incubation Time: The time required for this compound to be taken up by cells, hydrolyzed to itaconate-13C5, and incorporated into downstream metabolites may be insufficient.

  • Low Concentration of Labeled Precursor: The concentration of this compound used may be too low to result in a detectable level of labeling.

  • Cell Viability Issues: High concentrations of 4-OI can be toxic to some cell types, leading to reduced metabolic activity.[12]

  • Inefficient Cellular Uptake or Hydrolysis: The cell type being used may have low esterase activity, leading to inefficient hydrolysis of 4-OI to itaconate.[1]

  • Metabolite Extraction Inefficiency: The protocol used to quench metabolism and extract metabolites may not be efficient for itaconate and its derivatives.

Solutions:

Troubleshooting StepDescription
Optimize Incubation Time Perform a time-course experiment to determine the optimal incubation time for achieving a steady-state level of isotopic labeling in your target metabolites. For many cell types, this can range from several hours to over 24 hours.
Optimize 4-OI Concentration Conduct a dose-response experiment to find the optimal concentration of this compound that provides sufficient labeling without causing significant cytotoxicity. Typical concentrations used in cell culture range from 25 µM to 250 µM.[9][12][13]
Assess Cell Viability Always perform a cell viability assay (e.g., trypan blue exclusion, MTT assay) in parallel with your labeling experiments to ensure that the concentrations of 4-OI used are not toxic.
Verify Cellular Hydrolysis If possible, measure the intracellular concentrations of both this compound and itaconate-13C5 to confirm that the compound is being effectively hydrolyzed.
Optimize Metabolite Quenching and Extraction Use a rapid quenching method, such as plunging the cells into ice-cold saline or methanol (B129727), to halt metabolic activity.[8][14][15] For extraction, a cold methanol/water or methanol/acetonitrile/water mixture is commonly used for polar metabolites.

Experimental Protocols

Protocol 1: 13C Metabolic Labeling of Macrophages with this compound

This protocol provides a general framework for a stable isotope tracing experiment using RAW 264.7 macrophages. Optimization of concentrations and incubation times for your specific cell line and experimental question is recommended.

Materials:

  • RAW 264.7 macrophage cells

  • Complete DMEM media

  • This compound

  • Lipopolysaccharide (LPS)

  • Ice-cold 0.9% NaCl solution (quenching solution)

  • Cold (-80°C) 80% methanol in water (extraction solvent)

  • Cell scraper

  • Centrifuge

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in 6-well plates at a density that will result in approximately 80-90% confluency at the time of the experiment.

  • Cell Treatment:

    • Pre-treat the cells with the desired concentration of this compound (e.g., 50-125 µM) for a specified period (e.g., 4-24 hours).[16]

    • If studying inflammatory conditions, stimulate the cells with LPS (e.g., 100 ng/mL) for the final 4-6 hours of the incubation period.

  • Metabolite Quenching:

    • Aspirate the culture medium.

    • Immediately wash the cells twice with ice-cold 0.9% NaCl solution.

    • Add 1 mL of cold (-80°C) 80% methanol to each well to quench metabolism and lyse the cells.

  • Metabolite Extraction:

    • Incubate the plates at -80°C for at least 15 minutes.

    • Scrape the cells from the plate and transfer the cell lysate to a microcentrifuge tube.

    • Centrifuge the lysate at high speed (e.g., 14,000 x g) at 4°C for 10 minutes to pellet cell debris.

  • Sample Preparation for LC-MS:

    • Transfer the supernatant to a new tube.

    • Dry the supernatant using a vacuum concentrator.

    • Reconstitute the dried metabolites in a suitable solvent for LC-MS analysis (e.g., 50% methanol in water).

Protocol 2: LC-MS/MS Analysis of 4-Octyl Itaconate and Itaconate

This protocol provides example parameters for the analysis of 4-octyl itaconate and itaconate by LC-MS/MS. These parameters should be optimized for your specific instrument.

ParameterSetting
LC Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min
Gradient Start with a low percentage of B, ramp up to a high percentage of B to elute 4-octyl itaconate, then return to initial conditions.
Ionization Mode Negative Electrospray Ionization (ESI-)
MS/MS Mode Multiple Reaction Monitoring (MRM)

Example MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Itaconate (unlabeled)129.085.0
Itaconate-13C5134.089.0
4-Octyl Itaconate (unlabeled)241.1129.0
This compound246.1134.0

Note: The fragmentation of 4-octyl itaconate to itaconate involves the loss of the octyl group. The specific m/z values may vary slightly depending on the instrument and conditions.

Visualizations

Signaling Pathways

Itaconate_Signaling cluster_nrf2 NRF2 Pathway cluster_sting STING Pathway Itaconate Itaconate KEAP1 KEAP1 Itaconate->KEAP1 Alkylates Cysteine Residues NRF2 NRF2 KEAP1->NRF2 Inhibition ARE Antioxidant Response Element NRF2->ARE Binds to Antioxidant_Genes Antioxidant & Anti-inflammatory Genes ARE->Antioxidant_Genes Promotes Transcription 4-OI 4-Octyl Itaconate STING STING 4-OI->STING Alkylates Cysteine Residues TBK1 TBK1 STING->TBK1 Activation IRF3 IRF3 TBK1->IRF3 Phosphorylation IFNs Type I Interferons IRF3->IFNs Promotes Transcription

Caption: Itaconate and 4-Octyl Itaconate Signaling Pathways.

Experimental Workflow

Experimental_Workflow Cell_Culture 1. Macrophage Cell Culture (e.g., RAW 264.7) Labeling 2. Add this compound (Optional: LPS stimulation) Cell_Culture->Labeling Quenching 3. Quench Metabolism (Ice-cold saline wash, -80°C Methanol) Labeling->Quenching Extraction 4. Extract Metabolites Quenching->Extraction LCMS 5. LC-MS/MS Analysis Extraction->LCMS Data_Analysis 6. Data Analysis (Correction for Natural Isotope Abundance) LCMS->Data_Analysis Interpretation 7. Biological Interpretation (Metabolic Flux Analysis) Data_Analysis->Interpretation

Caption: General workflow for a 13C metabolic labeling experiment.

Logical Relationships in Troubleshooting

Troubleshooting_Logic cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions Problem_Node Inaccurate Quantification of 13C-Labeled Metabolites Isotopic_Interference Isotopic Interference Problem_Node->Isotopic_Interference Matrix_Effects Matrix Effects Problem_Node->Matrix_Effects Poor_Chromatography Poor Chromatography Problem_Node->Poor_Chromatography Suboptimal_Sample_Prep Suboptimal Sample Prep Problem_Node->Suboptimal_Sample_Prep Correction_Software Use Correction Software Isotopic_Interference->Correction_Software Optimize_LC Optimize LC Method Matrix_Effects->Optimize_LC Optimize_MS Optimize MS Parameters Matrix_Effects->Optimize_MS Internal_Standard Use Stable Isotope Labeled Internal Standard Matrix_Effects->Internal_Standard Poor_Chromatography->Optimize_LC Improve_Extraction Improve Quenching/ Extraction Protocol Suboptimal_Sample_Prep->Improve_Extraction

Caption: Troubleshooting logic for inaccurate quantification.

References

Technical Support Center: Optimizing 4-Octyl Itaconate-13C5 Concentration for Cell Treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of 4-Octyl Itaconate-13C5 for cell treatment experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: 4-Octyl Itaconate (4-OI) is a cell-permeable derivative of itaconate, a metabolite produced in immune cells that has anti-inflammatory properties. The "-13C5" designation indicates that five carbon atoms in the itaconate moiety of the molecule have been replaced with the stable isotope Carbon-13. This isotopic labeling makes it a powerful tool for metabolic tracing studies using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. The primary applications of this compound are to track the uptake, metabolism, and molecular fate of 4-OI within the cell, and to identify which proteins and metabolic pathways it directly interacts with.

Q2: What is the mechanism of action for 4-Octyl Itaconate?

A2: 4-Octyl Itaconate functions primarily as an activator of the Nrf2 signaling pathway.[1][2][3][4][5][6] It achieves this by alkylating cysteine residues on Keap1, a protein that targets Nrf2 for degradation.[2][3] This modification disrupts the Keap1-Nrf2 interaction, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 promotes the transcription of antioxidant and cytoprotective genes.[1][4] Additionally, 4-OI has been shown to inhibit inflammation through other mechanisms, such as alkylating STING to suppress its phosphorylation.[7]

Q3: What is a good starting concentration for treating cells with this compound?

A3: For unlabeled 4-Octyl Itaconate, concentrations ranging from 10 µM to 250 µM have been used in various cell lines.[8] The optimal concentration is highly dependent on the cell type and the specific experimental endpoint. For this compound, a similar range can be used as a starting point. However, the final concentration will also depend on the sensitivity of the detection method (e.g., mass spectrometry) and the desired level of isotopic enrichment. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific model system.

Q4: How do I determine the optimal treatment duration?

A4: Treatment duration can vary significantly, from a few hours to 48 hours or more, depending on the biological question. For metabolic tracing studies with this compound, shorter time points (e.g., 0, 1, 3, 6, 12, 24 hours) are often used to track the kinetics of its uptake and metabolism.[9] For assessing downstream effects like Nrf2 activation or changes in cytokine production, longer incubation times may be necessary. A time-course experiment is recommended to identify the optimal treatment duration.

Q5: Is this compound cytotoxic? How can I assess this?

A5: Like many bioactive compounds, 4-Octyl Itaconate can be cytotoxic at high concentrations. The cytotoxic threshold varies between cell lines. It is essential to assess cell viability across a range of concentrations. Common methods for evaluating cytotoxicity include the Lactate Dehydrogenase (LDH) assay, which measures membrane integrity, and colorimetric assays like the CCK-8 or MTT assay, which measure metabolic activity.[2][3]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No detectable 13C enrichment in metabolites or proteins after treatment. 1. Concentration of 4-OI-13C5 is too low. 2. Incubation time is too short. 3. Poor cellular uptake. 4. Mass spectrometer sensitivity is insufficient.1. Increase the concentration of 4-OI-13C5. Perform a dose-response curve. 2. Increase the incubation time. Perform a time-course experiment. 3. Confirm cellular permeability in your cell line. Consider using a different vehicle or delivery method. 4. Optimize mass spectrometry parameters for the specific labeled metabolites or peptides of interest.
High cell death observed after treatment. 1. Concentration of 4-OI-13C5 is too high. 2. Prolonged exposure is toxic to the cells. 3. Solvent (e.g., DMSO) concentration is too high.1. Perform a cytotoxicity assay (e.g., LDH or CCK-8) to determine the IC50 and select a non-toxic concentration. 2. Reduce the incubation time. 3. Ensure the final concentration of the solvent is below the toxic threshold for your cell line (typically <0.1% for DMSO).
Inconsistent results between experiments. 1. Variability in cell density at the time of treatment. 2. Inconsistent preparation of 4-OI-13C5 stock solution. 3. Cell passage number is too high.1. Ensure consistent cell seeding density and confluency at the start of each experiment. 2. Prepare fresh stock solutions regularly and store them properly. Aliquot stock solutions to avoid repeated freeze-thaw cycles. 3. Use cells within a consistent and low passage number range.
Unexpected changes in cellular metabolism unrelated to the expected pathway. 1. Off-target effects of 4-OI. 2. The octyl group or the itaconate moiety is being metabolized through unexpected pathways.1. Review the literature for known off-target effects of 4-OI. 2. This is a key part of metabolic tracing. Analyze your data for all labeled metabolites to map the metabolic fate of the compound in your system.

Quantitative Data Summary

Table 1: Recommended Starting Concentrations of 4-Octyl Itaconate in Cell Culture

Cell TypeConcentration RangeApplication
Murine Bone Marrow-Derived Macrophages (BMDMs)62.5 - 250 µMInhibition of chemokine expression
Human and Rat Liver Cells (LO2 and BRL-3A)12.5 - 100 µMAlleviation of lipid accumulation
Human Dermal Fibroblasts100 µMReduction of collagen levels
Murine Dendritic Cells (BMDCs)250 µMInhibition of pro-inflammatory cytokine production
HaCaT and D66H cells10 - 50 µMImprovement of cell viability

Note: These concentrations are for unlabeled 4-Octyl Itaconate and should be used as a starting point for optimizing experiments with this compound.

Experimental Protocols

Protocol 1: Determination of Optimal this compound Concentration
  • Cell Seeding: Seed cells in a multi-well plate (e.g., 24-well or 96-well) at a density that will result in 70-80% confluency at the time of treatment.

  • Prepare 4-OI-13C5 Dilutions: Prepare a series of dilutions of 4-OI-13C5 in your cell culture medium. A suggested range, based on literature for unlabeled 4-OI, is 10, 25, 50, 100, and 250 µM. Include a vehicle control (e.g., DMSO at the highest concentration used in the dilutions).

  • Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of 4-OI-13C5.

  • Incubation: Incubate the cells for a predetermined time (e.g., 24 hours).

  • Assess Cytotoxicity: After incubation, collect the cell culture supernatant to measure LDH release (see Protocol 2). In parallel, assess cell viability of the remaining cells using an assay like CCK-8 or MTT.

  • Assess Target Engagement (Optional but Recommended): Lyse a parallel set of treated cells and perform a Western blot for Nrf2 and its downstream targets (e.g., HO-1, NQO1) to determine the minimal concentration that activates the pathway.

  • Metabolite Extraction and Analysis (for 13C5 tracer): For metabolic tracing, after the desired incubation period, wash the cells with ice-cold saline and then extract the metabolites using a suitable solvent (e.g., 80% methanol). Analyze the extracts by mass spectrometry to determine the extent of 13C incorporation.

  • Data Analysis: Plot cell viability and target activation against the concentration of 4-OI-13C5. The optimal concentration should provide a robust biological response (and sufficient 13C enrichment) with minimal cytotoxicity.

Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
  • Sample Collection: After treating cells with 4-OI-13C5 as described in Protocol 1, carefully collect a sample of the cell culture supernatant.

  • Prepare Controls:

    • Spontaneous LDH release: Supernatant from vehicle-treated cells.

    • Maximum LDH release: Add a lysis buffer (provided with most commercial kits) to a set of untreated control wells 15-30 minutes before collecting the supernatant.

  • LDH Reaction: Add the collected supernatants and controls to a new 96-well plate. Add the LDH reaction mixture from a commercial kit to each well.

  • Incubation: Incubate the plate at room temperature, protected from light, for the time specified in the kit's instructions (usually 20-30 minutes).

  • Stop Reaction: Add the stop solution provided in the kit to each well.

  • Measure Absorbance: Measure the absorbance at the recommended wavelength (typically 490 nm) using a plate reader.

  • Calculate Cytotoxicity: Calculate the percentage of cytotoxicity using the formula: (% Cytotoxicity) = [(Sample Absorbance - Spontaneous Release) / (Maximum Release - Spontaneous Release)] * 100.

Visualizations

cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 4OI 4-Octyl Itaconate Keap1 Keap1 4OI->Keap1 Alkylates Cysteine Residues Nrf2_cyto Nrf2 Keap1->Nrf2_cyto Binds and promotes degradation Ub Ubiquitin Degradation Nrf2_cyto->Ub Ubiquitination Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation ARE Antioxidant Response Element (ARE) Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activates Transcription Nrf2_nuc->ARE Binds to

Caption: 4-Octyl Itaconate activates the Nrf2 signaling pathway.

Start Start: Seed cells in multi-well plates Prepare_Dilutions Prepare serial dilutions of 4-OI-13C5 (e.g., 10-250 µM) and vehicle control Start->Prepare_Dilutions Treat_Cells Treat cells with 4-OI-13C5 dilutions Prepare_Dilutions->Treat_Cells Incubate Incubate for desired duration (e.g., 24 hours) Treat_Cells->Incubate Assay Perform parallel assays Incubate->Assay Cytotoxicity Assess Cytotoxicity (LDH, CCK-8) Assay->Cytotoxicity Metabolomics Assess 13C Incorporation (LC-MS) Assay->Metabolomics Target_Activation Assess Target Activation (Western Blot for Nrf2) Assay->Target_Activation Analyze Analyze Data: Plot dose-response curves Cytotoxicity->Analyze Metabolomics->Analyze Target_Activation->Analyze Optimal_Conc Determine Optimal Concentration: Max effect, min toxicity, sufficient signal Analyze->Optimal_Conc

Caption: Experimental workflow for optimizing 4-OI-13C5 concentration.

Start Experiencing an issue? No_Effect No biological effect or 13C enrichment observed? Start->No_Effect High_Toxicity High cell toxicity or death observed? Start->High_Toxicity Inconsistent_Results Inconsistent results between experiments? Start->Inconsistent_Results Sol_No_Effect_1 Increase 4-OI-13C5 concentration No_Effect->Sol_No_Effect_1 Yes Sol_No_Effect_2 Increase incubation time No_Effect->Sol_No_Effect_2 Yes Sol_No_Effect_3 Check MS sensitivity No_Effect->Sol_No_Effect_3 Yes Sol_Toxicity_1 Decrease 4-OI-13C5 concentration High_Toxicity->Sol_Toxicity_1 Yes Sol_Toxicity_2 Decrease incubation time High_Toxicity->Sol_Toxicity_2 Yes Sol_Toxicity_3 Check solvent concentration High_Toxicity->Sol_Toxicity_3 Yes Sol_Inconsistent_1 Standardize cell seeding density Inconsistent_Results->Sol_Inconsistent_1 Yes Sol_Inconsistent_2 Use fresh stock solutions Inconsistent_Results->Sol_Inconsistent_2 Yes Sol_Inconsistent_3 Use low passage number cells Inconsistent_Results->Sol_Inconsistent_3 Yes

Caption: Troubleshooting guide for 4-OI-13C5 experiments.

References

troubleshooting 4-Octyl Itaconate-13C5 degradation in experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-Octyl Itaconate-13C5. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in experimental settings and to troubleshoot potential degradation issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is the isotopically labeled version of 4-Octyl Itaconate (4-OI), a cell-permeable derivative of itaconate.[1][2] It is designed to be a tracer to study the metabolic fate and mechanisms of action of itaconate within cellular systems.[1] The 13C5 label allows for its differentiation from endogenous itaconate and its metabolites using mass spectrometry-based techniques.[1]

Q2: How should this compound be stored?

For long-term stability, this compound should be stored as a solid at -20°C.[3][4] Stock solutions, typically prepared in dimethyl sulfoxide (B87167) (DMSO), should be stored at -80°C for up to six months or at -20°C for up to one month.[2] It is advisable to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.

Q3: What is the expected "degradation" of this compound in a cellular experiment?

The primary "degradation" of this compound in a cellular context is its intended enzymatic hydrolysis by intracellular esterases into itaconate-13C5 and octanol.[4] This conversion is necessary for the compound to exert its biological effects, as itaconate itself has poor cell permeability.[5] Therefore, the appearance of itaconate-13C5 is an indicator of successful delivery and processing of the parent compound.

Q4: Can this compound degrade non-enzymatically?

Yes, as an ester, this compound can undergo non-enzymatic hydrolysis, which is influenced by factors such as pH, temperature, and the composition of the experimental buffer. This form of degradation is generally slower than enzymatic hydrolysis but can become significant under certain conditions, leading to the premature release of itaconate-13C5 in your experimental medium.

Q5: How can I detect this compound and its hydrolyzed product, itaconate-13C5?

Liquid chromatography-mass spectrometry (LC-MS) is the most effective method for the detection and quantification of this compound and itaconate-13C5.[6][7] Specific LC-MS methods have been developed for the sensitive detection of itaconate in biological samples.[6][7] These methods can be adapted to differentiate between the esterified and hydrolyzed forms based on their different retention times and mass-to-charge ratios.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound.

Observed Problem Potential Cause Recommended Solution
No biological effect observed after treatment with this compound. 1. Compound Degradation: The compound may have degraded due to improper storage or handling. 2. Low Cellular Uptake/Hydrolysis: The cells may have low esterase activity, leading to insufficient conversion to active itaconate-13C5. 3. Incorrect Concentration: The concentration used may be too low to elicit a response.1. Verify Compound Integrity: Analyze a fresh aliquot of your stock solution by LC-MS to confirm its purity. Ensure proper storage at -20°C for the solid and -80°C for DMSO stocks.[2][3][4] 2. Assess Hydrolysis: Measure the intracellular levels of itaconate-13C5 by LC-MS after a time-course experiment. If hydrolysis is low, consider increasing the incubation time or using a different cell line with higher esterase activity. 3. Optimize Concentration: Perform a dose-response experiment to determine the optimal working concentration for your specific cell type and experimental conditions. Published concentrations range from the low micromolar to 250 µM.[8][9]
High background signal of itaconate-13C5 in the cell culture medium before adding to cells. 1. Non-Enzymatic Hydrolysis: The compound may be hydrolyzing in the culture medium due to pH, temperature, or buffer components.1. Prepare Fresh Working Solutions: Prepare the final dilution of this compound in your cell culture medium immediately before adding it to the cells. 2. Optimize Buffer Conditions: If possible, adjust the pH of your medium to be closer to neutral (pH 7.0-7.4), as extremes in pH can accelerate ester hydrolysis. Be mindful that buffer components can catalyze hydrolysis.[10] 3. Control for Temperature: Avoid prolonged incubation of the compound in aqueous solutions at elevated temperatures (e.g., 37°C) before the experiment begins.
Inconsistent results between experimental replicates. 1. Variable Compound Degradation: Inconsistent handling or timing of compound addition can lead to variable levels of degradation. 2. Cellular Health and Density: Variations in cell number or viability can affect the extent of enzymatic hydrolysis.1. Standardize Experimental Workflow: Ensure that the timing and method of adding this compound are consistent across all replicates. Use a multichannel pipette for simultaneous addition if possible. 2. Ensure Consistent Cell Seeding: Use a consistent cell seeding density and ensure high cell viability (>95%) before starting the experiment.
Difficulty in distinguishing between this compound and itaconate-13C5 by LC-MS. 1. Suboptimal Chromatographic Separation: The LC method may not be adequately resolving the two compounds.1. Optimize LC Method: Develop or adapt an LC method that provides baseline separation of 4-Octyl Itaconate and itaconate. Ion-pairing chromatography or reversed-phase chromatography with a suitable column can be effective.[6][7] Consult literature for established methods for itaconate detection.[6][7]

Experimental Protocols

Protocol 1: Preparation and Storage of this compound Stock Solution
  • Reconstitution: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation. Reconstitute the solid in high-purity, anhydrous DMSO to a stock concentration of 10-100 mM.[3]

  • Aliquoting: Aliquot the stock solution into smaller volumes in sterile, low-binding microcentrifuge tubes.

  • Storage: Store the aliquots at -80°C for long-term use (up to 6 months) or at -20°C for short-term use (up to 1 month).[2] Avoid repeated freeze-thaw cycles.

Protocol 2: General Protocol for Cellular Treatment
  • Cell Seeding: Seed cells in an appropriate culture vessel and allow them to adhere and reach the desired confluency.

  • Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the this compound DMSO stock solution. Prepare the final working concentration by diluting the stock solution in pre-warmed cell culture medium. Ensure the final DMSO concentration is consistent across all conditions and typically does not exceed 0.5% (v/v) to avoid solvent toxicity.

  • Cell Treatment: Remove the existing culture medium from the cells and replace it with the medium containing the desired concentration of this compound.

  • Incubation: Incubate the cells for the desired period (e.g., 4-24 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2).[5]

  • Harvesting: After incubation, harvest the cells and/or the culture medium for downstream analysis (e.g., LC-MS, Western blot, qPCR).

Protocol 3: LC-MS Analysis of this compound and Itaconate-13C5
  • Sample Preparation:

    • Cell Lysates: For intracellular analysis, wash the cells with ice-cold PBS, then lyse the cells using a suitable extraction solvent (e.g., 80% methanol).

    • Culture Medium: For extracellular analysis, collect the culture medium and centrifuge to remove any cellular debris.

  • Chromatographic Separation:

    • Use a suitable HPLC/UPLC system. An ion-pairing LC-MS/MS method or a reversed-phase method with a C18 column can be effective for separating itaconate and its ester.[6][7][11]

    • A common mobile phase for itaconate analysis consists of an aqueous component with a weak acid (e.g., formic acid) and an organic component (e.g., methanol (B129727) or acetonitrile).

  • Mass Spectrometry Detection:

    • Utilize a tandem mass spectrometer operating in negative ion mode.

    • Monitor the specific mass transitions for this compound and itaconate-13C5. The exact m/z values will depend on the ionization method and the adducts formed.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis storage Storage (-20°C solid, -80°C stock) reconstitution Reconstitution (DMSO) storage->reconstitution working_sol Working Solution (Culture Medium) reconstitution->working_sol cell_treatment Cellular Treatment (37°C, 5% CO2) working_sol->cell_treatment incubation Incubation (Time course) cell_treatment->incubation sample_prep Sample Preparation (Lysate/Medium) incubation->sample_prep lcms LC-MS Analysis sample_prep->lcms data_analysis Data Analysis lcms->data_analysis

Caption: Experimental workflow for using this compound.

degradation_pathway cluster_cell Inside the Cell cluster_medium In Culture Medium 4_OI_13C5 This compound (Cell Permeable) Esterases Esterases 4_OI_13C5->Esterases Itaconate_13C5 Itaconate-13C5 (Biologically Active) Octanol Octanol Esterases->Itaconate_13C5 Esterases->Octanol Non_enzymatic Non-enzymatic Hydrolysis (pH, Temp, Buffer) Itaconate_13C5_medium Itaconate-13C5 Non_enzymatic->Itaconate_13C5_medium 4_OI_13C5_medium This compound 4_OI_13C5_medium->Non_enzymatic

Caption: Degradation pathways of this compound.

troubleshooting_logic start Problem Observed no_effect No Biological Effect start->no_effect high_bg High Background Itaconate-13C5 start->high_bg inconsistent Inconsistent Results start->inconsistent check_compound Verify Compound Integrity (LC-MS) no_effect->check_compound prepare_fresh Prepare Fresh Solutions high_bg->prepare_fresh standardize_workflow Standardize Workflow inconsistent->standardize_workflow check_hydrolysis Assess Cellular Hydrolysis (LC-MS) check_compound->check_hydrolysis [Compound OK] optimize_conc Optimize Concentration check_hydrolysis->optimize_conc [Hydrolysis OK] optimize_buffer Optimize Buffer/Medium prepare_fresh->optimize_buffer check_cells Check Cell Health/Density standardize_workflow->check_cells

Caption: Troubleshooting logic for this compound experiments.

References

Technical Support Center: Optimizing 4-Octyl Itaconate-13C5 Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometry (MS) analysis of 4-Octyl Itaconate-13C5. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for improving the signal-to-noise (S/N) ratio in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you achieve high-quality, reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary use in MS experiments?

A1: this compound is a stable isotope-labeled version of 4-Octyl Itaconate (4-OI), a cell-permeable derivative of the anti-inflammatory metabolite itaconate.[1][2][3] The "-13C5" indicates that five carbon atoms in the molecule have been replaced with the heavy isotope, Carbon-13. In mass spectrometry, its primary use is as an internal standard for the accurate quantification of unlabeled 4-Octyl Itaconate in complex biological samples.[1] Because it is chemically identical to the analyte but has a different mass, it can be used to correct for variability in sample preparation, chromatography, and ionization efficiency, thereby improving analytical accuracy and precision.[4][5]

Q2: Why is a high signal-to-noise (S/N) ratio crucial for the analysis of this compound?

A2: A high signal-to-noise (S/N) ratio is fundamental to achieving sensitive and reliable analytical data.[6] It ensures that the instrument's response to the analyte (the signal) is clearly distinguishable from random background fluctuations (the noise). For an internal standard like this compound, a strong and clear signal is essential for:

  • Accurate Quantification: A poor S/N ratio for the internal standard leads to high variability in its peak area, which directly compromises the accuracy of the analyte's calculated concentration.

  • Low Limits of Detection (LOD): A clean baseline and strong signal allow for the reliable detection and quantification of the analyte, even at very low concentrations.[6]

  • Method Robustness: A consistently high S/N ratio indicates a stable and well-optimized method, leading to more reproducible results across different samples and analytical runs.

Q3: What are the most common causes of a low S/N ratio in LC-MS analysis?

A3: A low S/N ratio can originate from various factors throughout the experimental workflow. These can be broadly grouped into three categories:

  • Sample-Related Issues: Insufficient analyte concentration, the presence of interfering substances from the sample matrix (matrix effects), improper sample cleanup, or degradation of the analyte.[7][8]

  • Liquid Chromatography (LC) Issues: Poor chromatographic peak shape (e.g., broad or tailing peaks), suboptimal mobile phase composition (which affects ionization), or a contaminated column or system.[7]

  • Mass Spectrometer (MS) Issues: Incorrect ionization source settings (e.g., capillary voltage, gas flows, temperature), detector saturation, or a contaminated ion source.[6][7]

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during the analysis of this compound.

Problem 1: The signal for this compound is very low or absent.
Potential Cause Troubleshooting Steps & Solutions
Inefficient Ionization Optimize Ion Source Parameters: The electrospray ionization (ESI) source settings are critical. Systematically adjust the capillary voltage, nebulizer gas pressure, drying gas flow, and source temperature to maximize the ion signal for your specific instrument and flow rate.[6][9] 4-Octyl Itaconate is often analyzed in negative ion mode (ESI-).[10]
Suboptimal Mobile Phase Adjust Mobile Phase Composition: Ensure the mobile phase promotes efficient ionization. The addition of a small amount of a modifier like formic acid (typically 0.1%) or ammonium (B1175870) formate (B1220265) can significantly improve signal intensity and peak shape.[9] A higher percentage of organic solvent (e.g., acetonitrile (B52724) or methanol) at the point of elution can also aid in desolvation and enhance the signal.[9]
Poor Sample Recovery Optimize Sample Preparation: Evaluate your extraction protocol. If using protein precipitation, ensure the solvent-to-sample ratio is sufficient (e.g., 3:1 acetonitrile:plasma) to crash out proteins effectively.[11] For liquid-liquid extraction (LLE), test different organic solvents to maximize recovery. Use a desalting step, such as C18 solid-phase extraction (SPE), to remove salts that can suppress the signal.[7]
Analyte Degradation Ensure Sample Stability: Prepare fresh stock solutions and working standards. Store them at appropriate temperatures (e.g., -20°C or -80°C) and minimize freeze-thaw cycles.[11]
Problem 2: The baseline noise is high, obscuring the analyte peak.
Potential Cause Troubleshooting Steps & Solutions
Contaminated Solvents or System Use High-Purity Reagents: Always use LC-MS grade solvents, water, and additives. Contaminants can create a high chemical background.[11] Perform System Cleaning: If contamination is suspected, flush the entire LC system with a strong solvent wash sequence (e.g., water, isopropanol, methanol, acetonitrile). Clean the ion source according to the manufacturer's protocol.[9][11]
Matrix Effects Improve Sample Cleanup: Matrix effects occur when co-eluting compounds from the sample matrix suppress or enhance the ionization of the analyte.[8][12] Implement a more rigorous sample cleanup procedure, such as solid-phase extraction (SPE) or LLE, to remove these interferences.[13][14] Modify Chromatography: Adjust the LC gradient to better separate the analyte from interfering matrix components.
Electronic Noise Check Instrument Grounding: Ensure the mass spectrometer and all associated components are properly grounded to minimize electronic interference.[9]
Visualization of Troubleshooting Logic

The following diagram illustrates a logical workflow for troubleshooting low S/N issues.

G start Low S/N Ratio Observed check_signal Is the Signal Intensity Low? start->check_signal check_noise Is the Baseline Noise High? check_signal->check_noise No optimize_ms 1. Optimize MS Source (Voltage, Gas, Temp) check_signal->optimize_ms Yes check_solvents 1. Check Solvents & Reagents (Use LC-MS Grade) check_noise->check_solvents Yes optimize_lc 2. Adjust Mobile Phase (Additives, Organic %) optimize_ms->optimize_lc optimize_prep 3. Review Sample Prep (Recovery, Stability) optimize_lc->optimize_prep end_node S/N Ratio Improved optimize_prep->end_node clean_system 2. Clean LC System & MS Source check_solvents->clean_system improve_cleanup 3. Improve Sample Cleanup (SPE, LLE) clean_system->improve_cleanup improve_cleanup->end_node

Caption: A flowchart for systematically troubleshooting low signal-to-noise ratio.

Appendices

Summary of Key Experimental Parameters

The following tables provide starting points for method development. Parameters should be optimized for your specific instrumentation and sample type.

Table 1: Recommended Starting LC-MS/MS Parameters for 4-Octyl Itaconate

ParameterRecommended SettingRationale
LC Column Reversed-phase C18 (e.g., ACQUITY UPLC HSS T3, 1.8 µm)Provides good retention and separation for moderately nonpolar molecules like 4-OI.[10]
Mobile Phase A Water with 0.1% Formic Acid or 5-10 mM Ammonium FormateAcidic modifier promotes protonation for positive mode or aids in negative mode ionization.[9]
Mobile Phase B Acetonitrile or Methanol with 0.1% Formic AcidCommon organic solvents for reversed-phase LC.
Flow Rate 0.3 - 0.6 mL/minTypical for analytical UPLC/HPLC systems.[10]
Ionization Mode Electrospray Ionization (ESI), NegativeESI is standard for LC-MS. Itaconic acid and its derivatives are readily detected in negative mode.[10]
MS Analysis Multiple Reaction Monitoring (MRM)Provides the highest sensitivity and selectivity for quantification by monitoring specific precursor-to-product ion transitions.[10]
Capillary Voltage 2.5 - 4.0 kVOptimize for maximum stable signal.[15]
Drying Gas Temp 250 - 350 °CFacilitates desolvation of droplets in the ESI source.[15]
Detailed Experimental Protocols
Protocol 1: Sample Preparation from Plasma via Protein Precipitation

This protocol is a common starting point for extracting small molecules from plasma and is effective at removing the majority of proteins.

  • Thaw Samples: Thaw plasma samples and this compound internal standard (ISTD) working solution on ice.

  • Aliquot Sample: In a clean microcentrifuge tube, aliquot 50 µL of the plasma sample.

  • Spike ISTD: Add a small volume (e.g., 5-10 µL) of the ISTD working solution to the plasma and vortex briefly.

  • Precipitate Proteins: Add 3 volumes of ice-cold acetonitrile (e.g., 150 µL) containing 1% formic acid.

  • Vortex: Vortex the mixture vigorously for at least 1 minute to ensure complete protein precipitation.[11]

  • Centrifuge: Centrifuge the tubes at high speed (e.g., >12,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[11][16]

  • Transfer Supernatant: Carefully transfer the supernatant to a new tube or a 96-well plate, being careful not to disturb the protein pellet.

  • Evaporate & Reconstitute: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase (e.g., 95% Water / 5% Acetonitrile / 0.1% Formic Acid).

  • Analyze: Vortex the reconstituted sample, centrifuge to pellet any remaining particulates, and inject into the LC-MS system.

Visualization of Sample Preparation Workflow

G start Start: Plasma Sample spike Spike with 4-OI-13C5 Internal Standard start->spike precipitate Add 3 Volumes of Ice-Cold Acetonitrile spike->precipitate vortex Vortex Vigorously (1 min) precipitate->vortex centrifuge Centrifuge at >12,000 x g (10 min, 4°C) vortex->centrifuge transfer Collect Supernatant centrifuge->transfer dry Evaporate to Dryness (Nitrogen Stream) transfer->dry reconstitute Reconstitute in Initial Mobile Phase dry->reconstitute inject Inject into LC-MS reconstitute->inject

Caption: A workflow for preparing plasma samples using protein precipitation.

References

Technical Support Center: Quantification of 4-Octyl Itaconate-13C5

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of 4-Octyl Itaconate using its stable isotope-labeled internal standard, 4-Octyl Itaconate-13C5, by LC-MS/MS.

Troubleshooting Guide

This guide addresses common issues encountered during the LC-MS/MS analysis of 4-Octyl Itaconate, focusing on the mitigation of matrix effects.

Issue 1: Poor Peak Shape and/or Low Signal Intensity

  • Possible Cause: Suboptimal chromatographic conditions or significant ion suppression.

  • Troubleshooting Steps:

    • Optimize Mobile Phase: Ensure the mobile phase composition, particularly the pH and organic content, is suitable for the reversed-phase separation of 4-Octyl Itaconate. An acidic mobile phase is often used to promote protonation and retention of acidic analytes.

    • Gradient Elution: Employ a gradient elution program to effectively separate 4-Octyl Itaconate from early-eluting matrix components that can cause ion suppression.

    • Column Selection: Utilize a C18 column known for good retention of polar compounds.

    • Flow Rate: Optimize the flow rate to ensure efficient ionization in the mass spectrometer source.

Issue 2: High Variability in QC Samples and Inaccurate Quantification

  • Possible Cause: Inconsistent matrix effects between samples.

  • Troubleshooting Steps:

    • Enhance Sample Preparation: Simple protein precipitation (PPT) may not be sufficient to remove all interfering matrix components, especially phospholipids (B1166683). Consider implementing a more rigorous sample cleanup method such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).

    • Use of Stable Isotope-Labeled Internal Standard (SIL-IS): Ensure that this compound is added to all samples, calibrators, and quality controls at the earliest stage of sample preparation. The SIL-IS co-elutes with the analyte and experiences the same degree of matrix effects, allowing for reliable correction during data processing.

    • Matrix-Matched Calibrants: Prepare calibration standards in the same biological matrix as the study samples to mimic the matrix environment.

Issue 3: Suspected Ion Suppression or Enhancement

  • Possible Cause: Co-eluting endogenous or exogenous compounds from the sample matrix are interfering with the ionization of 4-Octyl Itaconate.

  • Troubleshooting Steps:

    • Perform a Matrix Effect Assessment: Utilize the post-extraction spike method to quantitatively determine the extent of ion suppression or enhancement. A detailed protocol is provided in the "Experimental Protocols" section.

    • Qualitative Assessment by Post-Column Infusion: This technique can help identify regions in the chromatogram where ion suppression is occurring, allowing for chromatographic adjustments to move the analyte peak to a cleaner region.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect my 4-Octyl Itaconate quantification?

A1: Matrix effects are the alteration of ionization efficiency of an analyte by the presence of co-eluting compounds from the sample matrix. This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate and imprecise quantification of 4-Octyl Itaconate.

Q2: Why is a stable isotope-labeled internal standard (SIL-IS) like this compound recommended?

A2: A SIL-IS is considered the gold standard for mitigating matrix effects. Because it has nearly identical physicochemical properties to the analyte, it co-elutes and experiences the same degree of ion suppression or enhancement. By using the peak area ratio of the analyte to the SIL-IS, the variability caused by matrix effects is normalized, leading to more accurate and reliable results.

Q3: What is the best sample preparation technique to minimize matrix effects for 4-Octyl Itaconate analysis?

A3: While protein precipitation (PPT) is a simple and fast method, it is often insufficient for removing all matrix interferences, particularly phospholipids. Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are generally more effective at producing cleaner extracts and reducing matrix effects. For itaconic acid, a similar polar molecule, pass-through SPE has been shown to be highly effective at removing phospholipids compared to PPT, leading to improved method robustness.[1][2]

Q4: How can I quantitatively assess the degree of matrix effect in my assay?

A4: The post-extraction spike method is the standard approach for quantifying matrix effects. This involves comparing the analyte's signal in a post-extraction spiked matrix sample to its signal in a neat solution at the same concentration. A detailed protocol for this method is provided below.

Data Presentation

The choice of sample preparation method can significantly impact the degree of matrix effect and the recovery of the analyte. The following table presents a comparison of a pass-through Solid-Phase Extraction (SPE) method (Ostro) and a traditional Protein Precipitation (PPT) method for the analysis of itaconic acid, a structurally related compound, in human plasma. This data illustrates the benefits of a more thorough sample cleanup.

ParameterProtein Precipitation (PPT)Pass-Through SPE (Ostro)
Analyte Recovery >85%>85%
Matrix Effect (ME) <5%<5%
Phospholipid Removal Low (<5%)High (>95%)

Data adapted from a study on itaconic acid, a molecule with similar analytical challenges.[1][2]

While both methods show good recovery and low matrix effects for the analyte itself (when using a SIL-IS), the pass-through SPE method is significantly more effective at removing phospholipids.[1][2] This is crucial for long-term assay robustness and maintaining the cleanliness of the LC-MS system.

Experimental Protocols

Protocol 1: Quantification of 4-Octyl Itaconate in Plasma using LC-MS/MS

This protocol is adapted from a validated method for itaconic acid and is suitable for the analysis of 4-Octyl Itaconate with its 13C5-labeled internal standard.

1. Preparation of Standards and Samples:

  • Prepare stock solutions of 4-Octyl Itaconate and this compound in a 1:1 solution of water:acetonitrile (B52724).
  • Prepare working stock solutions for the calibration curve and quality control (QC) samples by diluting the stock solutions.
  • Prepare an internal standard (IS) working solution in acetonitrile with 1% formic acid.
  • Spike blank plasma with the working stock solutions to create calibration standards and QC samples.

2. Sample Extraction (Pass-Through SPE):

  • To a 96-well pass-through SPE plate, add 200 µL of plasma sample.
  • Add 800 µL of the IS working solution (in acetonitrile with 1% formic acid) to each well.
  • Mix thoroughly by pipetting up and down.
  • Apply a vacuum to collect the eluate in a 96-well collection plate.
  • Evaporate the eluate to dryness under a stream of nitrogen at approximately 35°C.
  • Reconstitute the dried extract in 100 µL of a 10:90 methanol:water solution containing 0.1% formic acid.

3. LC-MS/MS Analysis:

  • LC System: A UPLC system with a C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is recommended.
  • Mobile Phase A: 0.1% Formic Acid in Water
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile
  • Gradient: Develop a suitable gradient to ensure separation from matrix components.
  • MS System: A tandem quadrupole mass spectrometer operating in negative ion electrospray (ESI-) mode is typically used for itaconate derivatives.
  • MRM Transitions: Optimize the multiple reaction monitoring (MRM) transitions for 4-Octyl Itaconate and this compound.

Protocol 2: Quantitative Assessment of Matrix Effect using the Post-Extraction Spike Method

This protocol allows for the calculation of the Matrix Factor (MF), which quantifies the extent of ion suppression or enhancement.

1. Prepare Three Sets of Samples:

  • Set A (Neat Solution): Spike the analyte (4-Octyl Itaconate) and the IS (this compound) into the reconstitution solvent at a known concentration (e.g., a mid-range QC concentration).
  • Set B (Post-Extraction Spike): Extract at least six different lots of blank biological matrix using the validated sample preparation method. After the final extraction step, but before evaporation, spike the extracted matrix with the analyte and IS to the same final concentration as in Set A.
  • Set C (Pre-Extraction Spike - for Recovery): Spike the analyte and IS into the blank biological matrix before the extraction process begins.

2. Analyze the Samples:

  • Inject and analyze all three sets of samples using the established LC-MS/MS method.
  • Record the peak areas of the analyte and the IS for each sample.

3. Calculate the Matrix Factor (MF) and Recovery:

  • Matrix Factor (MF):
  • MF = (Peak Area of Analyte in Set B) / (Peak Area of Analyte in Set A)
  • An MF < 1 indicates ion suppression.
  • An MF > 1 indicates ion enhancement.
  • An MF of 1 indicates no matrix effect.
  • Recovery (%R):
  • %R = [(Peak Area of Analyte in Set C) / (Peak Area of Analyte in Set B)] x 100

Mandatory Visualizations

Signaling Pathways of 4-Octyl Itaconate

4-Octyl Itaconate, as a cell-permeable derivative of itaconate, exerts its anti-inflammatory and metabolic regulatory effects through various signaling pathways.

G FFA Free Fatty Acids (FFA) ROS Reactive Oxygen Species (ROS) FFA->ROS induces AMPK AMPK Phosphorylation ROS->AMPK induces Nrf2_activation Activation of Nrf2 Antioxidant Antioxidant Function Nrf2_activation->Antioxidant enhances Antioxidant->ROS inhibits Lipid_Accumulation Lipid Accumulation AMPK->Lipid_Accumulation promotes OI 4-Octyl Itaconate OI->Nrf2_activation activates

Caption: 4-Octyl Itaconate activates the Nrf2-AMPK signaling pathway.

G OI 4-Octyl Itaconate STING_alkylation Alkylation of STING (Cys65, 71, 88, 147) OI->STING_alkylation STING STING STING_alkylation->STING STING_phos STING Phosphorylation STING_alkylation->STING_phos inhibits Inflammation Inflammation STING_phos->Inflammation leads to

Caption: 4-Octyl Itaconate inhibits inflammation by alkylating STING.

G OI 4-Octyl Itaconate GAPDH_alkylation Alkylation of GAPDH (Cys22) OI->GAPDH_alkylation GAPDH GAPDH GAPDH_alkylation->GAPDH GAPDH_activity GAPDH Enzyme Activity GAPDH_alkylation->GAPDH_activity decreases Glycolysis Aerobic Glycolysis GAPDH_activity->Glycolysis is essential for Anti_inflammatory Anti-inflammatory Effects Glycolysis->Anti_inflammatory inhibition leads to

Caption: 4-Octyl Itaconate exerts anti-inflammatory effects by targeting GAPDH.

References

Validation & Comparative

comparing 4-Octyl Itaconate-13C5 to other itaconate derivatives

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of immunometabolism research, itaconate and its derivatives have emerged as potent modulators of inflammatory responses. This guide provides a detailed comparison of 4-Octyl Itaconate-13C5 and other key itaconate derivatives, offering researchers, scientists, and drug development professionals a comprehensive overview of their properties and applications. The inclusion of a 13C5 stable isotope label in this compound designates it as a tool for tracer studies and quantitative mass spectrometry, while its biological activity is considered identical to its unlabeled counterpart, 4-Octyl Itaconate (4-OI).[1]

Physicochemical and Biological Properties

Itaconic acid, a metabolite produced during the Krebs cycle, exhibits anti-inflammatory effects but is limited by its high polarity and poor cell permeability.[2][3][4] To overcome this, cell-permeable derivatives such as 4-Octyl Itaconate (4-OI) and Dimethyl Itaconate (DI) have been synthesized. These esterified forms exhibit enhanced cell permeability, allowing for the investigation of itaconate's intracellular functions.[5][6]

4-OI, in particular, is a widely used cell-permeable derivative that has been shown to be converted to intracellular itaconate by cellular esterases.[2][7] Both DI and 4-OI are more electrophilic than unmodified itaconate, which contributes to their distinct biological activities.[6][8] While both 4-OI and DI can activate the transcription factor Nrf2, a key regulator of the antioxidant response, they do so with different potencies and can have divergent effects on other signaling pathways.[6][8][9][10]

PropertyItaconic AcidDimethyl Itaconate (DI)4-Octyl Itaconate (4-OI)This compound
Cell Permeability Poor[2][3]High[2]High[7][9]High
Electrophilicity Mild[8]High[6]High[5][6]High
Primary Use Endogenous metabolite studiesCell-based assaysCell-based and in vivo studies[9]Tracer studies, quantitative analysis[1]
Nrf2 Activation Yes[11]Yes[6]Potent activator[9][11]Potent activator
Conversion to Intracellular Itaconate N/ANo[6]Yes[2]Yes

Mechanism of Action and Signaling Pathways

The primary mechanism by which itaconate and its derivatives exert their anti-inflammatory effects is through the activation of the Nrf2 pathway.[9][11] They achieve this by alkylating cysteine residues on Keap1, the main negative regulator of Nrf2.[2][11] This modification disrupts the Keap1-Nrf2 interaction, leading to Nrf2 stabilization, nuclear translocation, and the subsequent transcription of antioxidant and anti-inflammatory genes.[8]

However, studies have revealed that the effects of itaconate derivatives are not solely dependent on Nrf2. For instance, 4-OI and DI have been shown to inhibit the production of pro-inflammatory cytokines like IL-1β and IL-6 in an Nrf2-independent manner.[6][12] Furthermore, 4-OI has been found to directly target and inhibit enzymes involved in glycolysis, such as GAPDH, thereby dampening the metabolic shift towards aerobic glycolysis that is characteristic of activated macrophages.[13]

Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular 4OI 4-Octyl Itaconate Itaconate Itaconate 4OI->Itaconate Esterase Conversion Keap1 Keap1 Itaconate->Keap1 Alkylation (Inhibition) GAPDH GAPDH Itaconate->GAPDH Alkylation (Inhibition) Nrf2 Nrf2 Keap1->Nrf2 Degradation Inflammation Inflammation Nrf2->Inflammation Inhibition Antioxidant_Response Antioxidant Response Nrf2->Antioxidant_Response Activation Glycolysis Aerobic Glycolysis GAPDH->Glycolysis Glycolysis->Inflammation

Comparative Efficacy in Inflammatory Models

Experimental data consistently demonstrates the potent anti-inflammatory effects of 4-OI in various in vitro and in vivo models. In lipopolysaccharide (LPS)-stimulated macrophages, 4-OI has been shown to significantly reduce the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α.[9][14] In vivo, 4-OI treatment has been shown to protect mice from LPS-induced lethality and reduce cytokine production.[9][13]

A key distinction between 4-OI and DI is their effect on the type I interferon (IFN) response. While both are immunosuppressive for many inflammatory outputs, unmodified itaconate has been shown to enhance the LPS-induced IFN-β response, a finding not replicated by DI or 4-OI.[6] This highlights that while these derivatives are valuable tools, their effects can diverge from those of the endogenous metabolite.

Model SystemItaconate DerivativeKey FindingsReference
LPS-stimulated Macrophages4-Octyl ItaconateDecreased IL-1β, HIF-1α, and IL-10 mRNA.[9][9]
LPS-stimulated MacrophagesDimethyl ItaconateReduced pro-IL-1β, IL-6, IL-10, and IFN-β secretion.[6][6]
LPS-stimulated MacrophagesItaconic AcidSuppressed IL-1β secretion, enhanced IFN-β secretion.[6][6]
In vivo Sepsis Model4-Octyl ItaconateProlonged survival and decreased cytokine production in mice.[9][9]
In vivo Sepsis Model4-Octyl ItaconateInhibited inflammatory factor production.[15][15]

Experimental Protocols

Cell Culture and Stimulation

Bone marrow-derived macrophages (BMDMs) are cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and penicillin/streptomycin. To induce an inflammatory response, cells are typically primed with lipopolysaccharide (LPS) at a concentration of 100 ng/mL for a specified period (e.g., 4 hours) before treatment with itaconate derivatives.

Cytokine Measurement

The concentration of cytokines in the cell culture supernatant is measured using Enzyme-Linked Immunosorbent Assay (ELISA) kits specific for the cytokine of interest (e.g., IL-1β, IL-6, TNF-α), following the manufacturer's instructions.

Western Blotting for Nrf2 Activation

To assess Nrf2 activation, nuclear extracts from treated cells are prepared. Proteins are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against Nrf2 and a nuclear loading control (e.g., Lamin B1). The signal is detected using a horseradish peroxidase-conjugated secondary antibody and a chemiluminescence detection system.

Experimental_Workflow cluster_cell_culture Cell Culture & Stimulation cluster_analysis Analysis Start Culture BMDMs Stimulate Stimulate with LPS (100 ng/mL) Start->Stimulate Treat Treat with Itaconate Derivatives Stimulate->Treat ELISA Measure Cytokines (ELISA) Treat->ELISA Western Assess Nrf2 Activation (Western Blot) Treat->Western Metabolomics Analyze Metabolites (LC-MS) Treat->Metabolomics

Conclusion

This compound, as a stable isotope-labeled analog of 4-OI, is an invaluable tool for precise quantification and metabolic flux analysis. The broader utility of 4-OI and other itaconate derivatives lies in their potent anti-inflammatory properties, primarily mediated through the activation of the Nrf2 pathway and modulation of cellular metabolism. While derivatives like 4-OI and DI have been instrumental in elucidating the intracellular functions of itaconate, it is crucial for researchers to recognize their distinct properties, such as their high electrophilicity and differential effects on specific signaling pathways compared to unmodified itaconate. This understanding is paramount for the accurate interpretation of experimental results and the successful translation of these findings into therapeutic strategies.

References

Cross-Validation of 4-Octyl Itaconate's Anti-Inflammatory and Metabolic Effects Across Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

4-Octyl Itaconate (4-OI), a cell-permeable derivative of the endogenous metabolite itaconate, has emerged as a potent immunomodulatory agent with significant therapeutic potential. This guide provides a comparative analysis of its effects across various cell lines, supported by experimental data, to aid researchers in designing and interpreting their studies. While this guide focuses on the widely studied 4-Octyl Itaconate, the data is cross-applicable to its isotopically labeled form, 4-Octyl Itaconate-13C5, which is primarily utilized for metabolic tracing studies. The biological activity is considered equivalent.

Comparative Efficacy of 4-Octyl Itaconate in Different Cell Lines

The versatility of 4-OI is demonstrated by its consistent anti-inflammatory and cytoprotective effects across a range of cell types, each relevant to different disease models. The following table summarizes key quantitative data from various studies.

Cell LineCell TypeKey Findings with 4-Octyl ItaconateConcentration RangeReference
RAW264.7 Murine MacrophageInhibition of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) induced by Concanavalin A.50-100 mg/kg (in vivo)[1]
BMDMs Bone Marrow-Derived MacrophagesSuppression of eosinophil-recruiting chemokines (CCL3, CCL5, CCL22); Inhibition of JAK1 signaling.[2][3]Not specified[2][3]
A549 Human Lung EpithelialReduction of eosinophil-targeted chemokines.Not specified[2]
Th2 Cells T helper 2 cellsSuppression of eosinophil-targeted chemokines.Not specified[2]
SSc Dermal Fibroblasts Human Dermal FibroblastsReduced collagen production; Decreased pro-inflammatory cytokines (IL-6, MCP-1).[4]100 µM[4]
HaCaT & D66H Human KeratinocytesImproved cell viability and proliferation; Activation of the NRF2 pathway.[5][6]10-50 µM[5][6]
Caco-2 & HT-29 Human Colorectal AdenocarcinomaBlocks GSDMB-mediated pyroptosis by inactivating granzyme A.50 µM[7]
BRL-3A & LO2 Rat and Human HepatocytesAlleviated free fatty acid-induced oxidative stress and lipid accumulation.25-100 µM[8]

Core Mechanism of Action: The Nrf2 Pathway

A central mechanism underpinning the multifaceted effects of 4-OI is its ability to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[2][4][8] 4-OI, through its electrophilic nature, alkylates cysteine residues on Keap1, the negative regulator of Nrf2.[2][7] This leads to the dissociation and nuclear translocation of Nrf2, which then initiates the transcription of a battery of antioxidant and cytoprotective genes.[2][4]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 4-OI 4-Octyl Itaconate Keap1 Keap1 4-OI->Keap1 Alkylates Cysteine Residues Nrf2_c Nrf2 Keap1->Nrf2_c Inhibition Degradation Ubiquitination & Degradation Nrf2_c->Degradation Nrf2_n Nrf2 Nrf2_c->Nrf2_n Translocation ARE Antioxidant Response Element (ARE) Nrf2_n->ARE Binds to Antioxidant_Genes Antioxidant & Cytoprotective Genes (e.g., HO-1, GCLC) ARE->Antioxidant_Genes Promotes Transcription

Figure 1: Activation of the Nrf2 signaling pathway by 4-Octyl Itaconate.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments cited in the literature.

Cell Viability Assay
  • Cell Seeding: Plate cells (e.g., HaCaT, D66H) in 96-well plates at a density of 5x10³ cells/well and culture for 24 hours.

  • Treatment: Treat cells with varying concentrations of 4-OI (e.g., 0, 10, 20, 30, 40, 50 µM) for desired time points (e.g., 12, 24, 36, 48 hours).[5][6]

  • MTT Assay: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.

  • Solubilization: Remove the supernatant and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

  • Measurement: Measure the absorbance at 490 nm using a microplate reader.

Western Blotting for Nrf2 Activation
  • Cell Lysis: After treatment with 4-OI, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA protein assay kit.

  • Electrophoresis: Separate equal amounts of protein (e.g., 20-30 µg) on a 10% SDS-PAGE gel.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with primary antibodies against Nrf2, Keap1, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Secondary Antibody: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Cytokine and Chemokine Measurement
  • Sample Collection: Collect cell culture supernatants after treatment with 4-OI and/or an inflammatory stimulus (e.g., LPS, Concanavalin A).

  • ELISA: Quantify the concentration of specific cytokines (e.g., IL-6, TNF-α) and chemokines (e.g., MCP-1, CCL5) using commercially available ELISA kits according to the manufacturer's instructions.

Signaling Pathway Modulation Beyond Nrf2

While Nrf2 is a primary target, 4-OI influences a network of signaling pathways, contributing to its broad therapeutic effects.

Signaling_Pathways cluster_pathways Modulated Signaling Pathways 4-OI 4-Octyl Itaconate JAK_STAT JAK/STAT (Inhibition of JAK1) 4-OI->JAK_STAT STING STING (Alkylation and Inhibition) 4-OI->STING MAPK_ERK MAPK/ERK (Activation) 4-OI->MAPK_ERK NF_kB NF-κB (Inhibition) 4-OI->NF_kB

Figure 2: Diverse signaling pathways modulated by 4-Octyl Itaconate.

The inhibition of the JAK/STAT pathway by 4-OI has been shown to suppress the alternative activation of macrophages.[3] Furthermore, 4-OI can directly alkylate and inhibit STING, a key mediator of innate immune responses, thereby reducing the production of inflammatory factors in sepsis models.[9] In the context of myocardial ischemia-reperfusion injury, 4-OI promotes angiogenesis through the activation of the MAPK/ERK signaling pathway.[10] Additionally, 4-OI has been observed to inhibit the NF-κB pathway, a central regulator of inflammation.[1]

Comparison with Alternatives

While 4-OI is a powerful research tool, other compounds are also used to modulate similar pathways.

CompoundMechanism of ActionKey Differences from 4-OI
Dimethyl Fumarate (DMF) Nrf2 activator; alkylates Keap1.[11][12]Shares many anti-inflammatory effects with 4-OI, including the inhibition of COX2 expression.[11] Both induce secretion of the anti-inflammatory protein Annexin A1 via Nrf2.[12]
Endogenous Itaconate Inhibits succinate (B1194679) dehydrogenase (SDH); modulates macrophage metabolism.[13]Less cell-permeable than 4-OI.[8][14] Some effects of 4-OI are not replicated by endogenous itaconate, suggesting distinct cellular targets.[2][12]

Experimental Workflow for Cross-Validation

To rigorously assess the effects of this compound in a new cell line, a structured experimental workflow is recommended.

Experimental_Workflow Start Select Cell Line of Interest Dose_Response Dose-Response & Time-Course (Cell Viability Assay) Start->Dose_Response Target_Validation Target Pathway Validation (e.g., Nrf2 Activation via Western Blot) Dose_Response->Target_Validation Functional_Assay Functional Assays (e.g., Cytokine ELISA, Migration Assay) Target_Validation->Functional_Assay Metabolic_Tracing Metabolic Tracing with 13C5 Label (Mass Spectrometry) Functional_Assay->Metabolic_Tracing Data_Analysis Data Analysis & Comparison Metabolic_Tracing->Data_Analysis Conclusion Conclusion on Cell-Specific Effects Data_Analysis->Conclusion

Figure 3: A logical workflow for cross-validating 4-OI-13C5 effects.

References

A Comparative Analysis of 4-Octyl Itaconate and Dimethyl Itaconate: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between chemical probes is paramount for experimental design and data interpretation. This guide provides a comprehensive comparative analysis of two widely used cell-permeable itaconate derivatives: 4-Octyl Itaconate (4-OI) and Dimethyl Itaconate (DMI). This document will delve into their mechanisms of action, metabolic fate, and functional effects, supported by experimental data and detailed protocols.

Itaconic acid, a metabolite produced by myeloid cells during inflammation, has emerged as a key immunomodulatory molecule. However, its therapeutic and experimental utility is limited by poor cell permeability. To overcome this, esterified derivatives such as 4-OI and DMI have been developed. While both are used to mimic the effects of endogenous itaconate, they exhibit distinct chemical and biological properties. This guide will illuminate these differences to aid in the selection of the appropriate compound for specific research applications. The isotopically labeled 4-Octyl Itaconate-13C5 is a specialized tool for tracing the metabolic fate of 4-OI and will be discussed in the context of its application.

Biochemical and Cellular Properties: A Head-to-Head Comparison

4-OI and DMI, while both serving as itaconate prodrugs, differ significantly in their chemical reactivity and intracellular behavior. DMI is characterized by a higher electrophilicity due to the lack of a negative charge on its conjugated ester group, making it a more potent activator of the transcription factor Nrf2 compared to endogenous itaconate.[1] In contrast, 4-OI exhibits thiol reactivity that is more comparable to itaconate itself.[2]

A pivotal study by Swain et al. (2020) revealed that neither DMI nor 4-OI are significantly metabolized into intracellular itaconate in bone marrow-derived macrophages (BMDMs).[3][4] This finding is critical, as it suggests that their biological effects are not due to an increase in intracellular itaconate concentration but rather from their intrinsic reactivity and ability to modify protein targets directly.

Property4-Octyl Itaconate (4-OI)Dimethyl Itaconate (DMI)Reference
Cell Permeability HighHigh[3]
Intracellular Conversion to Itaconate Not significantNot significant[3][4][5]
Electrophilicity / Reactivity Moderate, similar to itaconateHigh[2][3]
Primary Mechanism of Action Protein alkylation (e.g., Keap1, GAPDH, STING)Protein alkylation (e.g., Keap1)[6][7][8]
Nrf2 Activation Potent activatorVery potent activator[1][2]

The Nrf2 Activation Pathway: A Common Target with Different Potencies

A primary mechanism of action for both 4-OI and DMI is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) antioxidant response pathway. They achieve this by alkylating specific cysteine residues on the Nrf2 inhibitor protein, Keap1 (Kelch-like ECH-associated protein 1).[1][6] This modification leads to the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus and induce the expression of antioxidant and anti-inflammatory genes.[6][9]

While both compounds activate Nrf2, DMI is considered a more potent activator due to its higher reactivity.[1] However, 4-OI is also a robust activator of this pathway.[2][10]

Nrf2_Activation_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 4-OI_DMI 4-Octyl Itaconate (4-OI) or Dimethyl Itaconate (DMI) Keap1 Keap1 4-OI_DMI->Keap1 Alkylates Cysteine Residues Nrf2 Nrf2 Keap1->Nrf2 Sequesters & Promotes Degradation Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Ub Ubiquitin Ub->Nrf2 ARE Antioxidant Response Element (ARE) Nrf2_n->ARE Binds to Antioxidant_Genes Expression of Antioxidant & Anti-inflammatory Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes

Caption: Nrf2 Activation by 4-OI and DMI.

Comparative Effects on Inflammatory Responses

Both 4-OI and DMI exhibit potent anti-inflammatory effects, primarily through the modulation of cytokine production in immune cells like macrophages. However, their efficacy and the specific cytokines they target can differ.

A study by He et al. (2022) provided a direct comparison of the effects of 4-OI and DMI on cytokine secretion from lipopolysaccharide (LPS)-stimulated bone marrow-derived macrophages (BMDMs).

CytokineTreatment (Concentration)Secretion (pg/mL)% Inhibition vs. LPSReference
IL-1β LPS only~1200-
LPS + 4-OI (250 µM)~200~83%
LPS + DMI (250 µM)~100~92%
IL-6 LPS only~25000-
LPS + 4-OI (250 µM)~10000~60%
LPS + DMI (250 µM)~5000~80%
TNF-α LPS only~4000-
LPS + 4-OI (250 µM)~4000No significant inhibition
LPS + DMI (250 µM)~2000~50%

These data suggest that under these experimental conditions, DMI is a more potent inhibitor of IL-1β and IL-6 secretion compared to 4-OI, and unlike 4-OI, it also significantly reduces TNF-α production.

Beyond Nrf2: Other Mechanisms of Action

Recent research has uncovered that the immunomodulatory effects of 4-OI and DMI are not solely dependent on Nrf2. 4-Octyl Itaconate has been shown to directly alkylate and inhibit other proteins involved in inflammatory signaling and metabolism, such as:

  • Glyceraldehyde-3-phosphate dehydrogenase (GAPDH): Inhibition of this glycolytic enzyme by 4-OI can suppress aerobic glycolysis in activated macrophages, contributing to its anti-inflammatory effects.[8]

  • Stimulator of interferon genes (STING): 4-OI can alkylate STING, thereby inhibiting its phosphorylation and downstream inflammatory signaling.[7]

These findings suggest that 4-OI may have a broader range of molecular targets compared to what is currently known for DMI, although both are subjects of ongoing research.

Experimental_Workflow_Cytokine Start Start: Isolate Bone Marrow-Derived Macrophages (BMDMs) Culture Culture and differentiate BMDMs Start->Culture Pre-treatment Pre-treat with 4-OI, DMI, or Vehicle Control Culture->Pre-treatment Stimulation Stimulate with Lipopolysaccharide (LPS) Pre-treatment->Stimulation Incubation Incubate for a defined period (e.g., 24 hours) Stimulation->Incubation Supernatant Collect cell culture supernatant Incubation->Supernatant ELISA Measure cytokine concentrations (e.g., IL-1β, IL-6, TNF-α) using ELISA Supernatant->ELISA Analysis Data Analysis: Compare cytokine levels between treatment groups ELISA->Analysis End End Analysis->End

Caption: Workflow for Cytokine Profiling.

Experimental Protocols

Cell Culture and Treatment for Cytokine Analysis

This protocol is adapted from methodologies described in studies comparing itaconate derivatives.

  • Cell Culture: Bone marrow-derived macrophages (BMDMs) are differentiated from bone marrow cells isolated from mice. Cells are cultured in DMEM supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and 20 ng/mL M-CSF for 7 days.

  • Pre-treatment: Differentiated BMDMs are seeded in 24-well plates. Cells are pre-treated with 4-Octyl Itaconate (e.g., 125 µM, 250 µM), Dimethyl Itaconate (e.g., 125 µM, 250 µM), or vehicle (DMSO) for 2 hours.

  • Stimulation: Following pre-treatment, cells are stimulated with lipopolysaccharide (LPS) (e.g., 100 ng/mL) for 24 hours to induce an inflammatory response.

  • Supernatant Collection: After the incubation period, the cell culture supernatant is collected and centrifuged to remove cellular debris.

  • Cytokine Measurement: The concentrations of cytokines such as IL-1β, IL-6, and TNF-α in the supernatant are quantified using commercially available enzyme-linked immunosorbent assay (ELISA) kits, following the manufacturer's instructions.

Western Blotting for Nrf2 Activation

This protocol is based on methods used to assess Nrf2 pathway activation.[2]

  • Cell Lysis: After treatment with 4-OI, DMI, or vehicle, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of the cell lysates is determined using a BCA protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against Nrf2, Keap1, HO-1, NQO1, and a loading control (e.g., β-actin or GAPDH).

  • Detection: After washing with TBST, the membrane is incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

The Role of this compound

This compound is a stable isotope-labeled version of 4-OI. Its primary application is in metabolic tracing studies using mass spectrometry. By introducing a known mass shift, researchers can track the uptake, distribution, and potential metabolic transformation of 4-OI within cells and tissues, distinguishing it from endogenous molecules. Studies using labeled itaconate derivatives have been instrumental in demonstrating that compounds like DMI are not converted to itaconate intracellularly.[5]

Conclusion

Both 4-Octyl Itaconate and Dimethyl Itaconate are invaluable tools for studying the immunomodulatory effects of itaconate biology. However, they are not interchangeable. DMI appears to be a more potent, broad-spectrum inhibitor of pro-inflammatory cytokine production in macrophages, likely due to its higher electrophilicity and potent Nrf2 activation. 4-OI, with a reactivity more akin to endogenous itaconate, also robustly activates Nrf2 and has been shown to modulate other key inflammatory and metabolic proteins such as GAPDH and STING.

The key takeaway for researchers is that neither compound serves as a simple proxy for intracellular itaconate. Their biological effects are a consequence of their own chemical properties and protein targets. The choice between 4-OI and DMI should be guided by the specific research question, with careful consideration of their differing potencies and known molecular targets. The use of this compound can provide further insights into the specific metabolic fate of 4-OI in the experimental system under investigation. This comparative guide provides a foundation for making informed decisions in the design and interpretation of experiments utilizing these powerful immunomodulatory compounds.

References

Validating the In Vivo Anti-inflammatory Effects of 4-Octyl Itaconate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Octyl Itaconate (4-OI) is a cell-permeable derivative of the endogenous metabolite itaconate, which has emerged as a significant regulator of inflammatory responses. Its anti-inflammatory properties are attributed to its ability to modulate key cellular pathways, making it a compound of interest for therapeutic development. This guide provides an objective comparison of the in vivo anti-inflammatory effects of 4-OI with another well-characterized immunomodulatory agent, Dimethyl Fumarate (B1241708) (DMF). The experimental data presented herein is derived from various preclinical models, primarily focusing on sepsis and allergic airway inflammation. While this guide focuses on 4-Octyl Itaconate, the biological activity of its isotopically labeled counterpart, 4-Octyl Itaconate-13C5, is expected to be identical, with the 13C5 labeling serving primarily for metabolic tracing studies.

Comparative Analysis: 4-Octyl Itaconate vs. Dimethyl Fumarate

Both 4-OI and DMF are electrophilic compounds that exert their anti-inflammatory effects at least in part through the activation of the Nrf2 antioxidant response pathway.[1][2] However, their broader mechanisms of action and reported efficacy in different in vivo models show some distinctions.

Table 1: In Vivo Efficacy of 4-Octyl Itaconate in a Sepsis Model

ParameterModelTreatment ProtocolResultsReference
Survival RateLPS-induced endotoxemia in mice4-OI (50 mg/kg, i.p.) administered 2 hours post-LPSSignificantly improved survival rate compared to vehicle-treated mice.[3]
Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α)LPS-induced sepsis in mice4-OI (25 or 50 mg/kg, i.p.) administered before LPSDose-dependently reduced serum levels of IL-1β, IL-6, and TNF-α.[4][5]
Anti-inflammatory Cytokines (IL-10)LPS-induced sepsis in mice4-OI (25 or 50 mg/kg, i.p.) administered before LPSIncreased serum levels of IL-10.[4][5]
Organ Injury Markers (ALT, AST, BUN, Creatinine)LPS-induced sepsis in mice4-OI (50 mg/kg, i.p.) administered before LPSReduced markers of liver and kidney damage.[1][6]

Table 2: Comparative In Vivo Efficacy of 4-Octyl Itaconate and Dimethyl Fumarate

Feature4-Octyl Itaconate (4-OI)Dimethyl Fumarate (DMF)Reference
Primary Mechanism of Action Nrf2 activation, GAPDH inhibition, JAK1 inhibitionNrf2 activation, NF-κB inhibition[1][7][8]
Effective In Vivo Dose Range 25-50 mg/kg (mice, i.p.)15-100 mg/kg (rodents, various routes)[3][4][5][9]
Therapeutic Areas Investigated Sepsis, acute lung injury, asthma, neuroinflammationMultiple sclerosis, psoriasis, pancreatitis, neuroinflammation[10][11][12][13]
Reported Effects on Prostaglandin (B15479496) Production Inhibits COX2 expression and prostaglandin productionInhibits COX2 expression and prostaglandin production[8][14]

Key Signaling Pathways and Mechanisms of Action

The anti-inflammatory effects of 4-OI are mediated by its interaction with multiple intracellular signaling pathways. The two most prominent mechanisms are the activation of the Nrf2 antioxidant pathway and the inhibition of aerobic glycolysis through direct modification of GAPDH.

Nrf2 Activation Pathway

4-OI is a potent activator of the transcription factor Nrf2, a master regulator of the antioxidant response.[1] 4-OI directly alkylates cysteine residues on KEAP1, the primary negative regulator of Nrf2.[15][16] This modification disrupts the KEAP1-Nrf2 interaction, leading to Nrf2 stabilization, nuclear translocation, and the subsequent transcription of a battery of antioxidant and anti-inflammatory genes.[15][16]

Nrf2_Activation_by_4OI cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus KEAP1_Nrf2 KEAP1-Nrf2 Complex Nrf2_free Nrf2 KEAP1_mod Modified KEAP1 Ub_degradation Ubiquitin-Proteasome Degradation KEAP1_Nrf2->Ub_degradation Default State Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation OI 4-Octyl Itaconate OI->KEAP1_Nrf2 Alkylates KEAP1 ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds to Antioxidant_Genes Antioxidant & Anti-inflammatory Gene Expression ARE->Antioxidant_Genes Promotes Transcription

Caption: Nrf2 Activation by 4-Octyl Itaconate.
Inhibition of Aerobic Glycolysis via GAPDH Alkylation

In activated macrophages, a metabolic shift towards aerobic glycolysis (the Warburg effect) is crucial for the production of pro-inflammatory cytokines. 4-OI has been shown to directly inhibit this process by alkylating a specific cysteine residue on the glycolytic enzyme GAPDH.[7][17] This inhibition of GAPDH activity reduces the glycolytic flux, thereby diminishing the production of pro-inflammatory mediators.[7][17][18]

Glycolysis_Inhibition_by_4OI cluster_glycolysis Aerobic Glycolysis cluster_inflammation Inflammatory Response Glucose Glucose G3P Glyceraldehyde-3-Phosphate Glucose->G3P Pyruvate Pyruvate G3P->Pyruvate Multiple Steps GAPDH GAPDH Pro_inflammatory Pro-inflammatory Cytokines (e.g., IL-1β) Pyruvate->Pro_inflammatory Supports Production OI 4-Octyl Itaconate OI->GAPDH Alkylates & Inhibits

Caption: Inhibition of Glycolysis by 4-Octyl Itaconate.

Experimental Workflows and Protocols

The in vivo anti-inflammatory effects of 4-OI have been validated in several preclinical models. Below is a generalized workflow and detailed protocols for two commonly used models.

General In Vivo Experimental Workflow

InVivo_Workflow start Start acclimatization Animal Acclimatization start->acclimatization grouping Randomization into Treatment Groups acclimatization->grouping model_induction Induction of Inflammatory Model (e.g., LPS, Allergen) grouping->model_induction treatment Administration of 4-OI or Vehicle/Comparator model_induction->treatment monitoring Monitoring of Clinical Signs & Survival treatment->monitoring endpoint Endpoint Sample Collection (Blood, Tissues) monitoring->endpoint analysis Biochemical & Histological Analysis endpoint->analysis data_analysis Statistical Analysis & Interpretation analysis->data_analysis end End data_analysis->end

Caption: General In Vivo Experimental Workflow.
Detailed Experimental Protocols

1. Lipopolysaccharide (LPS)-Induced Sepsis Model

This model is widely used to study the systemic inflammatory response characteristic of sepsis.

  • Animals: Male C57BL/6 mice, 8-10 weeks old.

  • Acclimatization: Animals are acclimatized for at least one week before the experiment with free access to food and water.

  • Groups:

    • Control (Vehicle)

    • LPS + Vehicle

    • LPS + 4-OI (e.g., 50 mg/kg)

    • LPS + Nrf2 inhibitor (e.g., ML385) + 4-OI (for mechanistic studies)

  • Procedure:

    • Mice are intraperitoneally (i.p.) injected with 4-OI or vehicle. Some protocols administer the treatment before or after the LPS challenge.[3][4][5]

    • After a specified time (e.g., 2 hours), mice are challenged with a lethal or sub-lethal dose of LPS (e.g., 10-20 mg/kg, i.p.).[10]

    • For survival studies, mice are monitored for up to 72 hours.

    • For mechanistic studies, mice are euthanized at an earlier time point (e.g., 6-24 hours) after LPS injection.

  • Endpoint Analysis:

    • Blood Collection: Serum is collected for cytokine analysis (ELISA) and measurement of organ damage markers (e.g., ALT, AST, BUN, creatinine).

    • Tissue Collection: Organs such as the lungs, liver, and kidneys are harvested for histological analysis (H&E staining), and to measure tissue cytokine levels and oxidative stress markers.[6][10]

    • Western Blotting/qPCR: Tissues can be processed to analyze protein and gene expression levels of key inflammatory and antioxidant markers (e.g., Nrf2, HO-1, NLRP3).[6]

2. Ovalbumin (OVA)-Induced Allergic Airway Inflammation Model

This model is used to investigate the efficacy of anti-inflammatory compounds in the context of allergic asthma.

  • Animals: Female BALB/c mice, 6-8 weeks old.

  • Sensitization:

    • On days 0 and 14, mice are sensitized by i.p. injection of OVA emulsified in aluminum hydroxide.

  • Challenge:

    • From days 21 to 23, mice are challenged with aerosolized OVA for 30 minutes each day.

  • Treatment:

    • 4-OI (e.g., 200 µ g/mouse ) or vehicle is administered intranasally prior to each OVA challenge.[19]

  • Endpoint Analysis (24-48 hours after the final challenge):

    • Bronchoalveolar Lavage (BAL): BAL fluid is collected to determine the total and differential inflammatory cell counts (e.g., eosinophils, neutrophils).[19]

    • Lung Histology: Lungs are fixed and stained with H&E and Periodic acid-Schiff (PAS) to assess inflammation and mucus production.[19]

    • Airway Hyperresponsiveness (AHR): AHR to methacholine (B1211447) is measured using a whole-body plethysmograph.

    • Cytokine Analysis: Cytokine levels (e.g., IL-4, IL-5, IL-13) in BAL fluid or lung homogenates are measured by ELISA.

    • Serum IgE: OVA-specific IgE levels in the serum are quantified.[19]

Conclusion

The available in vivo data robustly support the anti-inflammatory effects of 4-Octyl Itaconate in various preclinical models of inflammation. Its multifaceted mechanism of action, involving both the modulation of cellular metabolism and the activation of the Nrf2 antioxidant pathway, distinguishes it as a promising therapeutic candidate. When compared to Dimethyl Fumarate, another Nrf2 activator, 4-OI demonstrates a comparable anti-inflammatory profile, with its unique GAPDH-inhibitory activity offering an additional layer of immunomodulation. Further research, including direct head-to-head comparative studies and investigation in a broader range of disease models, will be crucial in fully elucidating the therapeutic potential of 4-Octyl Itaconate and its derivatives.

References

Unraveling the Mechanism of 4-Octyl Itaconate: A Comparative Guide Using Knockout Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of 4-Octyl Itaconate (4-OI), a cell-permeable derivative of the immunomodulatory metabolite itaconate, in wild-type versus knockout experimental models. The presented data, sourced from multiple studies, conclusively demonstrates the critical role of the Nrf2 signaling pathway in mediating the anti-inflammatory and antioxidant effects of 4-OI.

Core Mechanism of Action: Nrf2-Dependent Signaling

4-Octyl Itaconate exerts its biological functions primarily through the activation of Nuclear factor erythroid 2-related factor 2 (Nrf2), a master regulator of cellular antioxidant responses.[1][2][3] Under basal conditions, Nrf2 is kept inactive through its association with Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[4] 4-OI, being an electrophilic molecule, directly alkylates specific cysteine residues on Keap1.[2][4] This modification disrupts the Keap1-Nrf2 interaction, leading to the stabilization and nuclear translocation of Nrf2.[1][4] Once in the nucleus, Nrf2 binds to Antioxidant Response Elements (AREs) in the promoter regions of its target genes, upregulating the expression of a battery of cytoprotective and anti-inflammatory proteins, including Heme Oxygenase-1 (HO-1), NAD(P)H Quinone Dehydrogenase 1 (NQO1), and glutamate-cysteine ligase (GCL).[1][4][5]

The use of knockout models, particularly those lacking Nrf2 or Keap1, has been instrumental in unequivocally confirming this mechanism. As the following data illustrates, the protective effects of 4-OI are significantly diminished or completely abolished in the absence of a functional Nrf2 pathway.

Comparative Performance of 4-Octyl Itaconate in Wild-Type vs. Knockout Models

The following tables summarize the key findings from studies utilizing knockout models to investigate the mechanism of 4-OI.

Table 1: Effect of 4-OI on Nrf2 Pathway Activation

Cell/Animal ModelGenotypeTreatmentOutcomeReference
OB-6 OsteoblastsWild-Type4-OIIncreased Nrf2 protein stabilization, nuclear translocation, and ARE reporter activity.[1][6]
OB-6 OsteoblastsNrf2 Knockout4-OINo significant increase in Nrf2 activity or downstream target gene expression.[1][6]
THP-1 MacrophagesWild-Type4-OIInduced Keap1-Nrf2 dissociation and Nrf2 protein accumulation.[4]
THP-1 MacrophagesNrf2 Knockout4-OIAbolished 4-OI-induced antioxidant and anti-inflammatory effects.[4]
Murine Dermal FibroblastsWild-Type4-OI + TGF-β1Reduced collagen production.[5]
Murine Dermal FibroblastsNrf2 Knockout4-OI + TGF-β14-OI failed to reduce TGF-β1-induced collagen production.[5]
HaCaT KeratinocytesWild-Type4-OIIncreased Nrf2 expression in the nucleus.[7]
HaCaT KeratinocytesNrf2 Knockdown (sh-NRF2)4-OIProtective effects of 4-OI against apoptosis and oxidative damage were lost.[7]

Table 2: Cytoprotective and Anti-inflammatory Effects of 4-OI

Cell/Animal ModelGenotypeChallengeTreatmentOutcomeReference
OB-6 OsteoblastsWild-TypeH₂O₂4-OIProtected against H₂O₂-induced oxidative injury and cell death.[1][6]
OB-6 OsteoblastsNrf2 KnockoutH₂O₂4-OI4-OI-induced cytoprotection was blocked.[1][6]
OB-6 OsteoblastsKeap1 KnockoutH₂O₂4-OI4-OI was ineffective, as Nrf2 is already maximally activated.[1][6]
SLE Patient-derived PBMCsN/AN/A4-OIInhibited pro-inflammatory cytokine production.[4]
SLE Patient-derived PBMCsNrf2 SilencingN/A4-OIAbolished the anti-inflammatory actions of 4-OI.[4]
Septic MiceWild-TypeLPS4-OIMitigated liver injury and reduced inflammation.[8]
Septic MiceIrg1 KnockoutLPS4-OIRestored the Nrf2/HO-1 pathway and mitigated liver injury.[8]

Visualizing the Mechanism and Experimental Approach

The following diagrams illustrate the signaling pathway of 4-OI and a typical experimental workflow for validating its mechanism using knockout models.

Figure 1. Signaling pathway of 4-Octyl Itaconate via Nrf2 activation.

G start Start: Hypothesis 4-OI acts via Nrf2 cell_culture Culture Wild-Type (WT) and Nrf2 Knockout (KO) cells start->cell_culture treatment Treat cells with Vehicle or 4-OI cell_culture->treatment challenge Induce cellular stress (e.g., LPS, H₂O₂) treatment->challenge analysis Analyze endpoints: - Cell Viability - Cytokine Production - ROS Levels - Nrf2 target gene expression challenge->analysis comparison Compare results between WT and Nrf2 KO groups analysis->comparison conclusion Conclusion: Mechanism confirmed if 4-OI effects are absent or reduced in KO cells comparison->conclusion

Figure 2. Experimental workflow for confirming the 4-OI mechanism using knockout models.

Experimental Protocols

The following are generalized methodologies for key experiments cited in the literature, providing a framework for replication and further investigation.

Cell Culture and Treatment
  • Cell Lines: Murine bone marrow-derived macrophages (BMDMs), human THP-1 monocytes (differentiated into macrophages with PMA), murine osteoblastic OB-6 cells, and primary murine dermal fibroblasts are commonly used.

  • Knockout Models: Nrf2 and Keap1 knockout cell lines are often generated using CRISPR/Cas9 gene editing technology. Nrf2 silencing can be achieved using targeted short hairpin RNA (shRNA).[4][6]

  • 4-OI Treatment: 4-Octyl Itaconate is typically dissolved in DMSO. Cells are pre-treated with 4-OI (concentrations ranging from 25 µM to 200 µM) for 1-2 hours before the addition of an inflammatory or oxidative stimulus.[6][9]

Induction of Inflammatory/Oxidative Stress
  • LPS Stimulation: To mimic bacterial infection and induce an inflammatory response, cells are treated with lipopolysaccharide (LPS) at concentrations typically ranging from 100 ng/mL to 1 µg/mL.[10][11]

  • H₂O₂-Induced Oxidative Stress: To induce oxidative damage, cells are exposed to hydrogen peroxide (H₂O₂) at concentrations around 400 µM.[6]

  • TGF-β1 Stimulation: To induce a fibrotic response in fibroblasts, cells are treated with transforming growth factor-beta 1 (TGF-β1) at a concentration of approximately 12.5 ng/mL.[5]

Western Blotting for Protein Analysis
  • Cell Lysis: Cells are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration is determined using a BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: Membranes are blocked and then incubated with primary antibodies against Nrf2, Keap1, HO-1, NQO1, and a loading control (e.g., β-actin or GAPDH).

  • Detection: After incubation with HRP-conjugated secondary antibodies, protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[8]

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
  • RNA Extraction: Total RNA is extracted from cells using TRIzol reagent or a commercial RNA isolation kit.

  • cDNA Synthesis: First-strand cDNA is synthesized from total RNA using a reverse transcription kit.

  • qPCR: Real-time PCR is performed using SYBR Green master mix and gene-specific primers for Nrf2 target genes (e.g., Hmox1, Nqo1, Gclc).

  • Data Analysis: Relative gene expression is calculated using the 2-ΔΔCt method, with a housekeeping gene (e.g., Gapdh or Actb) for normalization.[8]

Cell Viability and Apoptosis Assays
  • MTT/MTS Assay: To assess cell viability, cells are incubated with MTT or MTS reagent, and the absorbance is measured to quantify the number of viable cells.

  • LDH Release Assay: Cytotoxicity can be measured by quantifying the release of lactate (B86563) dehydrogenase (LDH) into the culture medium.[1]

  • Flow Cytometry: Apoptosis can be quantified by staining cells with Annexin V and Propidium Iodide (PI) followed by flow cytometric analysis.

This guide consolidates evidence from multiple studies, robustly demonstrating that the therapeutic potential of 4-Octyl Itaconate is fundamentally linked to its ability to activate the Nrf2 signaling pathway. The consistent lack of efficacy in Nrf2 knockout models provides a clear and compelling confirmation of its mechanism of action, offering a solid foundation for further research and drug development.

References

A Comparative Guide to the Protein Alkylation Specificity of 4-Octyl Itaconate-¹³C₅

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of 4-Octyl Itaconate-¹³C₅ (4-OI-¹³C₅) and other itaconate derivatives for researchers, scientists, and drug development professionals. We will explore its mechanism of action, protein target specificity, and the experimental workflows used to assess its activity, supported by quantitative data and established protocols.

4-Octyl Itaconate (4-OI) is a cell-permeable derivative of itaconate, an endogenous metabolite that accumulates in activated macrophages and plays a key role in immunomodulation.[1][2] As an electrophilic molecule, 4-OI exerts its biological effects by covalently modifying, or alkylating, nucleophilic amino acid residues on proteins, with a strong preference for reactive cysteine thiols.[1][3] The use of isotopically labeled 4-OI, such as 4-Octyl Itaconate-¹³C₅, is critical for quantitative mass spectrometry-based proteomics, allowing for the precise identification and quantification of protein targets by differentiating exogenously applied compounds from endogenous molecules.

Comparative Analysis of Itaconate Derivatives

Endogenous itaconate and its synthetic derivatives, like 4-OI and Dimethyl Itaconate (DI), exhibit distinct biochemical properties that influence their protein alkylation profiles and subsequent biological effects. 4-OI and DI are more electrophilic than itaconate, leading to more potent activation of the NRF2 pathway.[4][5] Conversely, unmodified itaconate is a more effective inhibitor of enzymes like succinate (B1194679) dehydrogenase (SDH).[4][5] While neither 4-OI nor DI are converted into intracellular itaconate, their enhanced cell permeability makes them valuable tools for studying the effects of cysteine alkylation.[6][7]

FeatureEndogenous Itaconate4-Octyl Itaconate (4-OI)Dimethyl Itaconate (DI)
Cell Permeability Low; requires transportersHighHigh
Electrophilicity LowHighHigh
NRF2 Activation Weak activatorStrong activator[4][5]Strong activator[4][5]
SDH Inhibition Strong inhibitor[4][5]Weak/NoWeak/No
TET2 Inhibition Yes[4][5]Yes[8]No
Primary MOA Enzyme inhibition, weak alkylationCysteine alkylation[1][3]Cysteine alkylation

Key Signaling Pathway: KEAP1-NRF2 Axis

A primary mechanism for 4-OI's anti-inflammatory effect is the activation of the transcription factor NRF2 (Nuclear factor-erythroid 2 p45-related factor 2).[1][2] Under basal conditions, NRF2 is targeted for degradation by the KEAP1 protein. As a potent electrophile, 4-OI directly alkylates specific cysteine residues on KEAP1.[1][3] This covalent modification induces a conformational change in KEAP1, preventing it from binding to NRF2. Consequently, NRF2 accumulates, translocates to the nucleus, and initiates the transcription of a suite of antioxidant and anti-inflammatory genes.[1][2]

KEAP1_NRF2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus OI 4-Octyl Itaconate KEAP1 KEAP1 OI->KEAP1 Alkylation (Cys151, 273, 288) NRF2_bound NRF2 KEAP1->NRF2_bound Binds & Sequesters Degradation Proteasomal Degradation NRF2_bound->Degradation Ubiquitination NRF2_free NRF2 NRF2_nuc NRF2 NRF2_free->NRF2_nuc Translocation ARE Antioxidant Response Element (ARE) NRF2_nuc->ARE Binds Genes Antioxidant & Anti-inflammatory Genes (e.g., HMOX1) ARE->Genes Activates Transcription Chemoproteomics_Workflow start 1. Cell Treatment (4-OI-¹³C₅ vs Vehicle) lysis 2. Lysis & Protein Extraction start->lysis digest 3. Reduction, Alkylation & Tryptic Digestion lysis->digest desalt 4. Peptide Desalting (SPE) digest->desalt lcms 5. LC-MS/MS Analysis desalt->lcms analysis 6. Database Search & Data Analysis lcms->analysis end Identification of Alkylated Proteins & Sites analysis->end

References

Validating RNA-Seq Data from 4-Octyl Itaconate-13C5 Treated Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of standard methodologies for validating RNA-sequencing (RNA-seq) data obtained from cells treated with 4-Octyl Itaconate-13C5 (4-OI-13C5). It is intended for researchers, scientists, and drug development professionals seeking to confirm differential gene expression and understand the downstream functional consequences of 4-OI treatment.

4-Octyl Itaconate (4-OI) is a cell-permeable derivative of the endogenous metabolite itaconate, known for its significant anti-inflammatory and immunomodulatory properties.[1][2] It exerts its effects by modulating key cellular pathways, including the activation of the Nrf2 antioxidant response and the inhibition of inflammatory and metabolic pathways like STING and aerobic glycolysis.[1][3][4] Given its pleiotropic effects, RNA-seq is a powerful tool to capture the global transcriptomic changes induced by 4-OI. However, validating these high-throughput results with orthogonal methods is a critical step to ensure the accuracy and reliability of the findings.

The isotopic labeling (13C5) on the 4-OI molecule is primarily utilized for metabolic tracing and mass spectrometry-based proteomics to track the molecule's fate and covalent modifications on proteins. For the validation of transcriptomic (mRNA) changes identified by RNA-seq, the presence of the label does not alter the standard validation procedures such as quantitative PCR or Western Blotting.

Key Signaling Pathways Modulated by 4-Octyl Itaconate

Understanding the primary signaling pathways affected by 4-OI is crucial for selecting appropriate genes for validation. Research has shown that 4-OI primarily functions through the alkylation of cysteine residues on target proteins, leading to the activation or inhibition of specific pathways.[1][5] One of the most well-documented targets is the Keap1-Nrf2 pathway.[4][5]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus OI 4-Octyl Itaconate Keap1 Keap1 (Cys Alkylation) OI->Keap1 Alkylates Cysteine Keap1_Nrf2 Keap1-Nrf2 Complex Keap1_Nrf2->Keap1 Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Ub Ubiquitination & Degradation Keap1->Ub Inhibits Nrf2_cyto->Ub Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds ARE_genes Target Genes (HMOX1, NQO1, GCLC) ARE->ARE_genes Activates Transcription

Caption: 4-OI activates the Nrf2 signaling pathway.

Comparison of Primary RNA-Seq Validation Methods

The two most common and robust methods for validating RNA-seq data are quantitative reverse transcription PCR (qRT-PCR) for confirming mRNA expression levels and Western Blotting for assessing corresponding protein-level changes. While qRT-PCR provides a direct validation of transcript abundance, Western Blotting offers crucial insight into the functional consequences at the protein level.[6][7]

FeatureqRT-PCR (Quantitative Reverse Transcription PCR)Western Blot
Principle Reverse transcription of RNA to cDNA followed by PCR-based amplification and real-time fluorescence detection.Separation of proteins by size via gel electrophoresis, transfer to a membrane, and detection using specific antibodies.
What it Measures Relative or absolute abundance of specific mRNA transcripts.[8]Presence and relative abundance of specific proteins.[9]
Pros - Highly sensitive and specific.- Wide dynamic range.- Gold standard for quantifying gene expression.[8]- High-throughput capabilities.- Confirms changes at the protein level, which is often more biologically relevant.[7]- Can detect post-translational modifications.- Provides information on protein size.
Cons - Does not confirm protein expression or function.- Requires careful primer design and validation.- Susceptible to RNA quality and reverse transcription efficiency.- Lower throughput than qRT-PCR.- Semi-quantitative without careful optimization.- Dependent on antibody quality and specificity.- Requires more starting material.
Best For - Directly validating differential expression of mRNA transcripts from RNA-seq.- Analyzing low-abundance transcripts.- Validating a moderate to large number of genes.[10]- Confirming that transcript-level changes translate to the protein level.- Investigating key pathway proteins (e.g., Nrf2, p-STING, GAPDH).- When protein-level data is critical for the biological conclusion.

Experimental Design and Workflow

A typical workflow for a 4-OI RNA-seq experiment and subsequent validation involves several key stages, from initial cell culture and treatment to bioinformatics analysis and final orthogonal validation of the results.

Workflow cluster_exp Experimental Phase cluster_seq High-Throughput Analysis cluster_val Validation Phase A 1. Cell Culture & Treatment (e.g., Macrophages, Dendritic Cells) B Control vs. 4-OI-13C5 Treatment A->B C 2. Sample Collection (RNA & Protein Lysates) B->C D 3. RNA Isolation & QC C->D H 6b. Western Blot Validation (Protein level) C->H Protein E 4. Library Prep & RNA-Seq D->E F 5. Bioinformatic Analysis (Alignment, DEGs, Pathway Analysis) E->F G 6a. qRT-PCR Validation (mRNA level) F->G Select Genes F->H Select Targets I 7. Data Correlation & Conclusion G->I H->I

Caption: General workflow for RNA-seq and validation.

Detailed Experimental Protocols

Below are standardized protocols for validating RNA-seq data using qRT-PCR and Western Blotting.

Protocol 1: qRT-PCR Validation of Differentially Expressed Genes

This protocol outlines the steps to validate the relative expression of target genes identified from RNA-seq data.

  • RNA Isolation and QC:

    • Isolate total RNA from control and 4-OI-13C5 treated cells using a column-based kit (e.g., RNeasy Mini Kit, Qiagen).

    • Assess RNA integrity and concentration using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer). Ensure A260/280 ratio is ~2.0 and RNA Integrity Number (RIN) is > 8.

  • cDNA Synthesis:

    • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit (e.g., SuperScript III First-Strand Synthesis System, Invitrogen) with oligo(dT) or random hexamer primers.

  • Primer Design and Validation:

    • Design primers for target genes (e.g., HMOX1, NQO1, IL6) and at least two stable housekeeping genes (e.g., ACTB, GAPDH, RPL13A). Primers should span an exon-exon junction to avoid amplifying genomic DNA.

    • Validate primer efficiency by running a standard curve with a serial dilution of cDNA. An acceptable efficiency is between 90-110%.

  • qPCR Reaction:

    • Prepare the qPCR reaction mix using a SYBR Green-based master mix (e.g., PowerUp SYBR Green Master Mix, Thermo Fisher).

    • A typical 20 µL reaction includes: 10 µL SYBR Green Master Mix, 1 µL forward primer (10 µM), 1 µL reverse primer (10 µM), 2 µL diluted cDNA, and 6 µL nuclease-free water.

    • Run samples in triplicate on a real-time PCR system (e.g., ABI PRISM 7900).[11]

  • Data Analysis:

    • Calculate the cycle threshold (Ct) values.

    • Normalize the Ct value of the target gene to the geometric mean of the housekeeping genes (ΔCt = Cttarget - Cthousekeeping).

    • Calculate the fold change using the 2-ΔΔCt method, where ΔΔCt = ΔCttreated - ΔCtcontrol.[11]

    • Correlate the log2(Fold Change) from qRT-PCR with the log2(Fold Change) from RNA-seq data.

Protocol 2: Western Blot Validation of Protein Expression

This protocol describes the validation of protein-level changes corresponding to differentially expressed genes.

  • Protein Lysate Preparation:

    • Lyse control and 4-OI-13C5 treated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

  • SDS-PAGE:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

    • Separate proteins on a 4-20% Tris-Glycine polyacrylamide gel.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

    • Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-Nrf2, anti-HMOX1) overnight at 4°C. Antibody dilution should be optimized as per the manufacturer's instructions.

    • Wash the membrane 3x with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane 3x with TBST.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

    • Re-probe the membrane with an antibody for a loading control protein (e.g., β-actin, GAPDH, Vinculin).

    • Quantify band intensity using software like ImageJ. Normalize the intensity of the target protein to the loading control.

Presentation of Validation Data

Clear presentation of validation data is essential. The following table provides a template for comparing results from RNA-seq with qRT-PCR and Western Blot for key Nrf2 target genes.

GeneMethodControl (Relative Value)4-OI Treated (Relative Value)Fold Change (4-OI/Control)
HMOX1 RNA-seq (Normalized Counts)150.5903.0+6.0
qRT-PCR (Relative Quantity)1.05.8+5.8
Western Blot (Normalized Intensity)1.04.9+4.9
NQO1 RNA-seq (Normalized Counts)450.21980.9+4.4
qRT-PCR (Relative Quantity)1.04.2+4.2
Western Blot (Normalized Intensity)1.03.5+3.5
GCLC RNA-seq (Normalized Counts)210.8758.9+3.6
qRT-PCR (Relative Quantity)1.03.9+3.9
Western Blot (Normalized Intensity)1.03.1+3.1

Note: The data presented in this table is illustrative and serves as a template for reporting actual experimental results. A strong positive correlation between the fold changes obtained from RNA-seq and the validation methods increases confidence in the transcriptomic data.

References

A Comparative Guide to Nrf2 Activators: 4-Octyl Itaconate-13C5 in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is a master regulator of the cellular antioxidant response, representing a key therapeutic target for a multitude of diseases characterized by oxidative stress and inflammation. A diverse array of molecules, both endogenous and synthetic, have been identified as activators of the Nrf2 signaling pathway. This guide provides a comparative overview of 4-Octyl Itaconate-13C5 and other prominent Nrf2 activators, including Dimethyl Fumarate (B1241708) (DMF), Sulforaphane (B1684495), and Bardoxolone Methyl, with a focus on their mechanisms of action, potency, and the experimental methodologies used to evaluate their efficacy.

Mechanism of Nrf2 Activation

Under basal conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent degradation by the proteasome.[1] Electrophilic compounds can react with specific cysteine residues on Keap1, leading to a conformational change that disrupts the Keap1-Nrf2 interaction.[1] This prevents Nrf2 degradation, allowing it to translocate to the nucleus, bind to the Antioxidant Response Element (ARE), and initiate the transcription of a suite of cytoprotective genes.[1]

4-Octyl Itaconate , a cell-permeable derivative of the endogenous metabolite itaconate, activates Nrf2 by alkylating cysteine residues on Keap1.[2][3] This covalent modification leads to the stabilization and nuclear translocation of Nrf2, and subsequent upregulation of downstream target genes.[2][4] The 13C5 isotope label in this compound serves as a tracer for metabolic studies and does not alter its fundamental biological activity.

Other notable Nrf2 activators include:

  • Dimethyl Fumarate (DMF): An ester of fumaric acid, DMF is an approved treatment for multiple sclerosis and psoriasis.[5] It is a pro-drug that is rapidly converted to its active metabolite, monomethyl fumarate (MMF), which covalently modifies Keap1 cysteine residues, leading to Nrf2 activation.[6]

  • Sulforaphane: A naturally occurring isothiocyanate found in cruciferous vegetables like broccoli, sulforaphane is a potent electrophilic Nrf2 activator.[7] It reacts with Keap1 cysteines to induce the antioxidant response.[7]

  • Bardoxolone Methyl: A synthetic triterpenoid, Bardoxolone Methyl is a highly potent Nrf2 activator that has been investigated in clinical trials for chronic kidney disease.[8] It also functions as an electrophilic agent, covalently modifying Keap1.[9]

Quantitative Comparison of Nrf2 Activator Potency

Direct comparison of the potency of Nrf2 activators can be challenging due to variations in experimental systems, including cell types, assay formats, and endpoint measurements. The following table summarizes available quantitative data for 4-Octyl Itaconate and other key activators.

ActivatorMetricValueCell Line/SystemReference
4-Octyl Itaconate CD value (NQO1 induction)2 µMMouse Macrophages[10]
Dimethyl Fumarate (DMF) CD value (NQO1 induction)6.5 µMMouse Macrophages[10]
Sulforaphane EC50 (ARE-luciferase)~3 µMPurified mouse astrocytes[11]
Bardoxolone Methyl EC50 (ARE-luciferase)Nanomolar rangeHuman umbilical vein endothelial cells (HUVECs)[9]

Note: The CD value represents the concentration required to double the specific enzyme activity of NQO1, a prototypical Nrf2 target gene.[10] EC50 values from luciferase reporter assays represent the concentration required to achieve 50% of the maximal reporter gene induction. The data presented here is compiled from different studies and should be interpreted with caution due to the differing experimental conditions.

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the mechanisms and experimental approaches discussed, the following diagrams illustrate the core Nrf2 signaling pathway and a typical workflow for evaluating Nrf2 activators.

Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2 Nrf2 Keap1 Keap1 Nrf2->Keap1 Binding Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Keap1->Nrf2 Release Cul3 Cul3-Rbx1 E3 Ligase Keap1->Cul3 Association Cul3->Nrf2 Ubiquitination Activator 4-Octyl Itaconate (or other electrophile) Activator->Keap1 Covalent Modification (Alkylation) Maf sMaf Nrf2_n->Maf ARE ARE (Antioxidant Response Element) Nrf2_n->ARE Binding Maf->ARE Binding TargetGenes Cytoprotective Genes (e.g., HMOX1, NQO1) ARE->TargetGenes Transcription Experimental_Workflow start Start: Candidate Nrf2 Activators cell_culture Cell Culture (e.g., Macrophages, Epithelial Cells) start->cell_culture treatment Treatment with Nrf2 Activator cell_culture->treatment reporter_assay ARE-Luciferase Reporter Assay treatment->reporter_assay qpcr qPCR for Nrf2 Target Gene Expression (HMOX1, NQO1) treatment->qpcr western_blot Western Blot for Protein Expression (Nrf2, Keap1, HO-1) treatment->western_blot data_analysis Data Analysis: - EC50/CD Value Determination - Fold Change Calculation - Statistical Analysis reporter_assay->data_analysis qpcr->data_analysis western_blot->data_analysis conclusion Conclusion: Comparative Efficacy of Nrf2 Activators data_analysis->conclusion

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.